molecular formula C5H7N3O2 B15234699 1-Methyl-5-nitro-1H-pyrrol-2-amine

1-Methyl-5-nitro-1H-pyrrol-2-amine

Cat. No.: B15234699
M. Wt: 141.13 g/mol
InChI Key: AVXIWQGELAMZCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-nitro-1H-pyrrol-2-amine is a useful research compound. Its molecular formula is C5H7N3O2 and its molecular weight is 141.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-5-nitro-1H-pyrrol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-5-nitro-1H-pyrrol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

1-methyl-5-nitropyrrol-2-amine

InChI

InChI=1S/C5H7N3O2/c1-7-4(6)2-3-5(7)8(9)10/h2-3H,6H2,1H3

InChI Key

AVXIWQGELAMZCT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C1[N+](=O)[O-])N

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 1-Methyl-5-nitro-1H-pyrrol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthetic routes for 1-Methyl-5-nitro-1H-pyrrol-2-amine (CAS No. 1056971-95-9). While this compound is commercially available, detailed characterization and application data in peer-reviewed literature are scarce. This document, therefore, synthesizes information from established chemical principles and data on analogous structures to offer a predictive and practical guide for researchers. We will delve into its molecular architecture, propose a logical synthetic pathway grounded in well-established heterocyclic chemistry, and forecast its physicochemical and spectroscopic properties. The guide also covers potential reactivity, safety considerations, and the scientific rationale behind these expert assessments, aiming to equip researchers with the foundational knowledge required for its effective handling and application in research and development.

Introduction and Scientific Context

The 2-aminopyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of pharmacological activities.[1] Its presence in molecules that inhibit enzymes like mitogen-activated protein kinases (MEKs) and metallo-β-lactamases highlights its importance as a pharmacophore.[1] The introduction of a nitro group and an N-methyl substituent, as seen in 1-Methyl-5-nitro-1H-pyrrol-2-amine, is expected to significantly modulate the electronic and steric properties of the parent ring system. The nitro group, a strong electron-withdrawing group, can influence the molecule's reactivity and potential as a hydrogen bond acceptor. The N-methyl group enhances lipophilicity and can alter metabolic stability and binding specificity, making this particular derivative a compound of interest for further investigation in drug discovery and materials science.[2]

Molecular Structure and Inferred Properties

The chemical structure of 1-Methyl-5-nitro-1H-pyrrol-2-amine is defined by a five-membered pyrrole ring with three key substituents: a methyl group on the ring nitrogen (N1), an amino group at the C2 position, and a nitro group at the C5 position.

Chemical Structure:

  • IUPAC Name: 1-Methyl-5-nitro-1H-pyrrol-2-amine

  • CAS Number: 1056971-95-9

  • Molecular Formula: C₅H₇N₃O₂

  • Molecular Weight: 141.13 g/mol

  • SMILES: CN1C=CC(=C1N)=O

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueRationale and Comparative Insights
Physical State Yellow to orange solidNitrated aromatic and heterocyclic compounds are often colored crystalline solids due to extended conjugation.
Melting Point 130-160 °C (estimated)The presence of polar amino and nitro groups allows for strong intermolecular hydrogen bonding, suggesting a relatively high melting point compared to non-functionalized N-methylpyrrole (-57 °C).[3]
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in water.The N-methyl group increases lipophilicity compared to its N-H counterpart. However, the polar amino and nitro groups will confer solubility in polar organic solvents. Solubility in water is expected to be limited but present.
pKa (of amino group) 2-4 (estimated)The strong electron-withdrawing effect of the adjacent C5-nitro group is expected to significantly decrease the basicity of the 2-amino group, making it a much weaker base than typical arylamines.
LogP 0.5 - 1.5 (estimated)The N-methyl group increases the LogP value relative to the unmethylated analog, while the polar nitro and amino groups decrease it. The overall value is predicted to be moderately lipophilic.

Proposed Synthesis and Experimental Protocol

Diagram 1: Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Part 1: Ring Formation cluster_1 Part 2: N-Methylation cluster_2 Part 3: Nitration Start N-Tosylimine + Dimethyl Acetylenedicarboxylate (DMAD) + Isocyanide Step1 Multicomponent Reaction (MCR) Start->Step1 [1] Product1 Protected 2-Aminopyrrole Step1->Product1 Step2 Deprotection & N-Methylation Product1->Step2 e.g., NaH, MeI Product2 1-Methyl-1H-pyrrol-2-amine Step2->Product2 Step3 Regioselective Nitration Product2->Step3 HNO₃/H₂SO₄ FinalProduct 1-Methyl-5-nitro- 1H-pyrrol-2-amine Step3->FinalProduct

Caption: Proposed three-part synthesis of the target compound.

Experimental Protocol

Part 1: Synthesis of the 2-Aminopyrrole Core This step is based on the novel multicomponent reaction for synthesizing 2-aminopyrrole systems.[4]

  • Reaction Setup: To a solution of an appropriate N-tosylimine (1.0 mmol) and dimethyl acetylenedicarboxylate (DMAD) (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add a suitable isocyanide (1.0 mmol) dropwise.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to yield the protected 2-aminopyrrole derivative. The tosyl group serves as a protecting group for the amine.

Part 2: N-Methylation This step involves the deprotonation of the pyrrole nitrogen followed by alkylation.

  • Deprotonation: To a solution of the protected 2-aminopyrrole (1.0 mmol) in anhydrous tetrahydrofuran (THF) (15 mL) at 0 °C under an inert atmosphere (e.g., Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) portion-wise.

  • Methylation: Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (MeI) (1.5 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography.

Part 3: Nitration and Deprotection The final step involves the regioselective nitration at the C5 position, which is activated by the amino group at C2. The acidic conditions will also likely cleave the N-tosyl protecting group.

  • Nitration: To a stirred solution of the N-methylated intermediate (1.0 mmol) in concentrated sulfuric acid (5 mL) at -5 °C to 0 °C, add a mixture of concentrated nitric acid (1.1 mmol) and concentrated sulfuric acid (1 mL) dropwise, maintaining the temperature below 5 °C.

  • Reaction Execution: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. The precipitated solid is collected by filtration, washed with cold water, and dried. The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure 1-Methyl-5-nitro-1H-pyrrol-2-amine.

Predicted Spectroscopic Data

The following are predicted spectroscopic characteristics based on the structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data
TechniquePredicted Features
¹H NMR δ (ppm, in DMSO-d₆): - 2.5-3.0 (s, 3H, N-CH₃)- 5.5-6.0 (d, 1H, pyrrole H)- 6.5-7.0 (d, 1H, pyrrole H)- 7.0-7.5 (br s, 2H, -NH₂)
¹³C NMR δ (ppm, in DMSO-d₆): - 30-35 (N-CH₃)- 95-105 (pyrrole CH)- 110-120 (pyrrole CH)- 130-140 (C-NO₂)- 145-155 (C-NH₂)
IR Spectroscopy ν (cm⁻¹): - 3300-3500 (N-H stretch of NH₂)- 1500-1550 and 1300-1350 (asymmetric and symmetric NO₂ stretch)- ~1600 (C=C stretch of pyrrole ring)
Mass Spectrometry (ESI+): m/z = 142.06 [M+H]⁺

Chemical Reactivity and Safety Considerations

Reactivity Profile
  • Amino Group: The 2-amino group can undergo typical reactions of aromatic amines, such as acylation and diazotization, although its nucleophilicity is reduced by the electron-withdrawing nitro group.

  • Nitro Group: The nitro group can be reduced to an amino group using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C), which would provide a route to 1-methyl-1H-pyrrole-2,5-diamine derivatives.

  • Pyrrole Ring: The pyrrole ring is electron-rich, but the presence of the nitro group deactivates it towards electrophilic substitution.

Safety and Handling
  • Toxicity: Data on the specific toxicity of this compound is not available. However, nitrated aromatic and heterocyclic compounds should be handled with care as they can be toxic and potentially mutagenic.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Stability: The compound is likely stable under normal laboratory conditions. However, nitro compounds can be thermally sensitive, and it should be stored away from heat and strong oxidizing agents.

Conclusion

1-Methyl-5-nitro-1H-pyrrol-2-amine is a functionalized heterocyclic compound with potential applications in medicinal chemistry and materials science. This guide has provided a detailed, albeit largely predictive, overview of its structure, properties, and synthesis. The proposed synthetic route offers a viable pathway for its preparation in a laboratory setting. Researchers working with this compound should proceed with the safety precautions outlined and can use the predicted properties and spectroscopic data as a baseline for its characterization. Further experimental validation of these properties is essential for its future application.

References

  • Nair, V., Vinod, A. U., & Rajesh, C. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. The Journal of Organic Chemistry, 66(13), 4427–4429.
  • Corral, M., et al. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters, 23(10), 3856–3860.
  • Garcı́a-Garcı́a, P., et al. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters.
  • Zhang, J., et al. (2015). Polysubstituted 2-Aminopyrrole Synthesis via Gold-Catalyzed Intermolecular Nitrene Transfer from Vinyl Azide to Ynamide: Reaction Scope and Mechanistic Insights. The Journal of Organic Chemistry, 80(22), 11485–11495.
  • Zheng, C., et al. (2010). Synthesis of 2-amino-5-nitrophenol by two step process.
  • Chen, Y., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 137, 351-364.
  • Pipzine Chemicals. (n.d.). N-Methylpyrrole: Properties, Uses, Safety, Supplier & SDS Information. Retrieved from [Link]

  • Arun, P., & Jayaprakash, R. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research, 5(4), 1773-1778.
  • Smith, A. B., et al. (2002). Molecular modeling, synthesis, and structures of N-methylated 3,5-linked pyrrolin-4-ones toward the creation of a privileged nonpeptide scaffold. Journal of the American Chemical Society, 124(30), 8810–8824.
  • ResearchGate. (n.d.). Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30.... Retrieved from [Link]

  • Fulir, A., et al. (2025, May 23). Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. FULIR.
  • ChemBK. (2024, April 9). N-Methyl pyrrole. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 1-Methyl-5-nitro-1H-pyrrol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 1-Methyl-5-nitro-1H-pyrrol-2-amine. Intended for researchers, scientists, and drug development professionals, this document outlines both theoretical and practical approaches to characterizing the thermal properties of this nitro-substituted heterocyclic amine. The guide details experimental protocols for key analytical techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and discusses the application of computational chemistry for predictive stability assessment. By integrating established methodologies with expert insights, this whitepaper serves as a self-validating system for the rigorous evaluation of the compound's stability profile, a critical parameter in its handling, storage, and potential applications.

Introduction: The Imperative of Thermodynamic Stability

1-Methyl-5-nitro-1H-pyrrol-2-amine is a heterocyclic compound featuring a pyrrole core, a nitro functional group, and an amine substituent. The presence of the nitro group, a well-known energetic functional group, alongside the amine and the aromatic pyrrole ring, suggests a complex thermal behavior. Understanding the thermodynamic stability of this molecule is paramount for several reasons:

  • Safety and Hazard Assessment: The primary concern with nitro-containing compounds is their potential for rapid, exothermic decomposition, which can pose significant safety risks. A thorough stability analysis is crucial for defining safe handling, storage, and processing conditions.

  • Pharmaceutical Development: In the context of drug development, the stability of an active pharmaceutical ingredient (API) directly impacts its shelf-life, formulation strategies, and ultimately, its efficacy and safety.

  • Material Science: For applications in material science, the thermal stability dictates the material's operational limits and its long-term reliability.

This guide provides a structured approach to systematically investigate the thermodynamic stability of 1-Methyl-5-nitro-1H-pyrrol-2-amine, moving from foundational principles to detailed experimental execution and data interpretation.

Theoretical Foundation: Understanding the Structural Contributions to Stability

The thermodynamic stability of 1-Methyl-5-nitro-1H-pyrrol-2-amine is intrinsically linked to its molecular structure. The pyrrole ring's aromaticity contributes to its overall stability. However, the substituents play a crucial role. The nitro group is an electron-withdrawing group that can destabilize the molecule, while the amino group is an electron-donating group. The position of these groups on the pyrrole ring, along with the methyl group on the nitrogen atom, influences the overall electron distribution and bond energies within the molecule.

Computational studies on nitro-derivatives of pyrrole have shown that the position of the nitro group significantly impacts stability, with N-nitro compounds being less stable than C-nitro compounds due to the weaker N-N bond compared to the C-N bond.[1] In the case of 1-Methyl-5-nitro-1H-pyrrol-2-amine, the nitro group is attached to a carbon atom of the pyrrole ring, which is generally a more stable configuration.[1]

Experimental Assessment of Thermodynamic Stability

A multi-technique approach is essential for a comprehensive understanding of the thermodynamic stability. The two primary techniques employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[2][3]

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[4] This allows for the determination of thermal transitions such as melting, crystallization, and decomposition.[2][4] For energetic materials, DSC is particularly valuable for identifying exothermic decomposition events and determining their onset temperature and enthalpy of decomposition.[5][6]

Objective: To determine the melting point, onset of decomposition, and enthalpy of decomposition of 1-Methyl-5-nitro-1H-pyrrol-2-amine.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Sample Preparation:

  • Accurately weigh 1-3 mg of 1-Methyl-5-nitro-1H-pyrrol-2-amine into a clean, hermetically sealed aluminum pan.

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

Experimental Parameters:

  • Temperature Range: 30 °C to 400 °C (or higher, depending on the expected decomposition temperature).

  • Heating Rate: A standard heating rate of 10 °C/min is typically used for initial screening.[7] Slower heating rates (e.g., 2-5 °C/min) can provide better resolution of thermal events.

  • Atmosphere: Inert atmosphere (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.[8]

Procedure:

  • Place the sample and reference pans into the DSC cell.

  • Equilibrate the system at the starting temperature (30 °C).

  • Ramp the temperature at the desired heating rate.

  • Record the heat flow as a function of temperature.

The resulting DSC thermogram will display heat flow versus temperature.

  • Endothermic Peaks: A sharp endothermic peak will indicate the melting point of the compound.

  • Exothermic Peaks: A sharp exothermic peak indicates a decomposition event. The onset temperature of this exotherm is a critical indicator of the compound's thermal stability. The area under the exothermic peak is proportional to the enthalpy of decomposition (ΔHdec), providing a measure of the energy released.

Table 1: Expected DSC Data for a Hypothetical Nitro-substituted Pyrrole Derivative

ParameterValueUnitSignificance
Melting Point (Tm)~150-170°CPurity and phase transition
Onset of Decomposition (Tonset)> 200°CIndicator of thermal stability
Peak Decomposition Temperature (Tpeak)> 220°CTemperature of maximum decomposition rate
Enthalpy of Decomposition (ΔHdec)> 500J/gMeasure of energetic potential
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9] This technique is essential for determining the decomposition temperature range, identifying the number of decomposition steps, and quantifying the mass loss at each step.[10]

Objective: To determine the thermal decomposition profile and char yield of 1-Methyl-5-nitro-1H-pyrrol-2-amine.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Sample Preparation:

  • Accurately weigh 5-10 mg of 1-Methyl-5-nitro-1H-pyrrol-2-amine into a ceramic or platinum TGA pan.

Experimental Parameters:

  • Temperature Range: 30 °C to 600 °C (or higher).

  • Heating Rate: 10 °C/min.

  • Atmosphere: Inert atmosphere (e.g., nitrogen) at a flow rate of 50 mL/min.

Procedure:

  • Place the sample pan into the TGA furnace.

  • Equilibrate the system at the starting temperature.

  • Ramp the temperature at the set heating rate.

  • Record the mass loss as a function of temperature.

The TGA curve plots the percentage of initial mass remaining versus temperature. The derivative of this curve (DTG curve) shows the rate of mass loss.

  • Decomposition Stages: The number of distinct steps in the TGA curve indicates the number of decomposition stages.

  • Onset Temperature (Tonset): The temperature at which significant mass loss begins. This should correlate with the DSC decomposition onset.

  • Residual Mass: The mass remaining at the end of the experiment (char yield).

Table 2: Expected TGA Data for a Hypothetical Nitro-substituted Pyrrole Derivative

ParameterValueUnitSignificance
Onset of Decomposition (T5%)> 200°CTemperature at 5% mass loss, a common stability metric[3]
Major Decomposition Stage200-350°CPrimary region of thermal instability
Residual Mass at 600 °C< 10%Indicates the extent of volatilization of decomposition products

Visualizing the Assessment Workflow

A logical workflow is crucial for a systematic stability assessment. The following diagram illustrates the interconnectedness of the experimental and computational approaches.

Thermodynamic_Stability_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_experimental Experimental Thermal Analysis cluster_computational Computational Stability Prediction cluster_data Data Analysis & Interpretation cluster_assessment Comprehensive Stability Assessment Synthesis Synthesis of 1-Methyl-5-nitro-1H-pyrrol-2-amine Purification Purification & Purity Analysis (NMR, LC-MS) Synthesis->Purification DSC Differential Scanning Calorimetry (DSC) Purification->DSC TGA Thermogravimetric Analysis (TGA) Purification->TGA DFT Density Functional Theory (DFT) Calculations Purification->DFT DSC_Data Melting Point, T_onset, ΔH_dec DSC->DSC_Data TGA_Data Decomposition Profile, T_5%, Residual Mass TGA->TGA_Data BDE Bond Dissociation Energy (BDE) Analysis DFT->BDE Computational_Data Heat of Formation, BDE of Weakest Bond BDE->Computational_Data Final_Assessment Thermodynamic Stability Profile & Hazard Evaluation DSC_Data->Final_Assessment Final_assessment Final_assessment TGA_Data->Final_assessment Computational_Data->Final_Assessment Computational_Workflow start Molecular Structure of 1-Methyl-5-nitro-1H-pyrrol-2-amine geom_opt Geometry Optimization B3LYP/6-311++G(d,p) start->geom_opt Input freq_calc Frequency Calculation Confirm minimum energy structure geom_opt->freq_calc Optimized Geometry bde_calc Bond Dissociation Energy (BDE) Calculation Identify weakest bond freq_calc->bde_calc Verified Structure hof_calc Heat of Formation (HOF) Calculation Isodesmic Reactions freq_calc->hof_calc Verified Structure end Predicted Thermodynamic Stability bde_calc->end Stability Insights hof_calc->end Energetic Insights

Caption: Computational Workflow for Stability Prediction.

Conclusion: A Holistic View of Thermodynamic Stability

The thermodynamic stability of 1-Methyl-5-nitro-1H-pyrrol-2-amine is a critical parameter that dictates its safe handling, storage, and application. A comprehensive assessment requires a synergistic approach that combines the empirical data from thermal analysis techniques like DSC and TGA with the predictive power of computational chemistry. By following the structured methodologies outlined in this guide, researchers can develop a robust and reliable stability profile for this compound, ensuring its safe and effective utilization in scientific and industrial endeavors.

References

  • A review on differential scanning calorimetry technique and its importance in the field of energetic materials. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

  • The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. (n.d.). TA Instruments. Retrieved February 13, 2024, from [Link]

  • Up-Scaling of DSC Data of High Energetic Materials. (n.d.). AKTS. Retrieved February 13, 2024, from [Link]

  • The Application of Differential Scanning Calorimetry to Thermal Analysis for Energetic Materials. (n.d.). Scientific.Net. Retrieved February 13, 2024, from [Link]

  • Differential Scanning Calorimetry (DSC). (n.d.). Prime Process Safety Center. Retrieved February 13, 2024, from [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2021). Molecules, 26(11), 3328. MDPI. Retrieved February 13, 2024, from [Link]

  • Computational study about the derivatives of pyrrole as high-energy-density compounds. (2019). Journal of Energetic Materials, 37(4), 433-441. Taylor & Francis. Retrieved February 13, 2024, from [Link]

  • Thermogravimetric analysis (TGA) of compounds 1 and 2, performed using a temperature ramp of 10 °C min⁻¹. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Thermogravimetric Analysis. (n.d.). Retrieved February 13, 2024, from [Link]

  • TGA Analysis of Transition Metal Complexes Derived from Phenothiazine Ligands. (2018). International Journal of Engineering and Scientific Research, 6(3), 47-53. Retrieved February 13, 2024, from [Link]

  • Stability and hazard properties of improvised nitrocellulose. (2023). Journal of Energetic Materials, 1-13. CERES Research Repository. Retrieved February 13, 2024, from [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino-1-propanol. (2022). Industrial & Engineering Chemistry Research, 61(50), 18469-18483. Norwegian Research Information Repository - NTNU. Retrieved February 13, 2024, from [Link]

Sources

A Technical Guide to the Solubility Profile of 1-Methyl-5-nitro-1H-pyrrol-2-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

To the researchers, scientists, and drug development professionals who navigate the complex interplay of molecules, this guide offers a foundational blueprint. The solubility of an active pharmaceutical ingredient (API) is not merely a data point; it is a critical determinant of its journey from the laboratory to therapeutic application. It governs formulation strategies, bioavailability, and ultimately, efficacy. This document addresses the solubility profile of 1-Methyl-5-nitro-1H-pyrrol-2-amine, a compound of interest within the broader class of nitroaromatic heterocycles—a scaffold known for its diverse biological activities.

While extensive public data on the solubility of this specific molecule is scarce, this guide provides a robust framework for its empirical determination and theoretical understanding. We will proceed not by presenting a static table of values, but by elucidating the principles and a validated methodology to generate these critical data. This approach ensures scientific integrity and empowers researchers to build a comprehensive solubility profile tailored to their unique applications.

Theoretical Framework: Understanding the "Why" of Solubility

Solubility is a thermodynamic equilibrium state, representing the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure.[1] The process is governed by the free energy of mixing, which is a balance between enthalpy (the energy of interactions) and entropy (the degree of disorder).[1] For a solid to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from forming new solute-solvent interactions.[2]

The Principle of "Like Dissolves Like" Quantified: Hansen Solubility Parameters (HSP)

The adage "like dissolves like" provides a qualitative prediction of solubility. Hansen Solubility Parameters (HSP) offer a more quantitative approach by deconstructing the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.[3]

  • δP (Polar): Energy from dipolar intermolecular forces.[3]

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[3]

Each molecule can be described by a point in a three-dimensional "Hansen space." The principle posits that substances with closer HSP values are more likely to be miscible.[4] The distance (Ra) between two substances in Hansen space can be calculated, providing a numerical value to predict compatibility.[5] By determining the HSP of 1-Methyl-5-nitro-1H-pyrrol-2-amine, one can rationally select solvents for various applications, from synthesis to formulation.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the isothermal equilibrium shake-flask method .[6][7] This method involves creating a saturated solution by agitating an excess of the solid compound in the solvent at a constant temperature until equilibrium is reached.[7] The concentration of the dissolved compound in the supernatant is then measured, typically by High-Performance Liquid Chromatography (HPLC).

Causality in Experimental Design
  • Why Shake-Flask? This method is considered the most reliable for determining thermodynamic equilibrium solubility, as it ensures the system has sufficient time and agitation to reach a true saturated state.[7][8]

  • Why Excess Solid? The continuous presence of undissolved solid is crucial. It ensures that the solution remains saturated and in equilibrium with the solid phase throughout the experiment.[9]

  • Why Constant Temperature? Solubility is highly temperature-dependent. For most solids, solubility increases with temperature (endothermic dissolution).[2] Therefore, precise temperature control is paramount for reproducible results.

  • Why HPLC? HPLC is a highly sensitive and specific analytical technique that can accurately quantify the concentration of the dissolved analyte in a complex mixture, separating it from any potential impurities or degradants.[10][11]

Mandatory Protocol: Isothermal Equilibrium Solubility Determination

This protocol is designed to be a self-validating system, incorporating equilibration checks to ensure the reliability of the generated data.

Materials and Equipment:

  • 1-Methyl-5-nitro-1H-pyrrol-2-amine (solid)

  • Selected organic solvents (HPLC grade)

  • Orbital shaker with temperature control

  • Calibrated thermometer

  • Analytical balance

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 1-Methyl-5-nitro-1H-pyrrol-2-amine to several vials for each solvent to be tested. The excess should be visually apparent.

  • Solvent Addition: Accurately add a known volume of the selected organic solvent to each vial.

  • Equilibration: Place the vials in the temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the vials at a consistent speed (e.g., 150 rpm).[9]

  • Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Sample Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.[9]

  • Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

  • HPLC Analysis: Inject the diluted samples into the HPLC system to determine the concentration of 1-Methyl-5-nitro-1H-pyrrol-2-amine.

  • Equilibrium Confirmation: Compare the concentrations measured at the different time points. Equilibrium is confirmed when the concentration remains constant between successive time points (e.g., the 48-hour and 72-hour samples show no significant difference).[12] The final, stable concentration is the equilibrium solubility.

Analytical Quantification by HPLC

A validated reverse-phase HPLC (RP-HPLC) method is recommended for accurate quantification.

  • Method Development: A typical starting point would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The detection wavelength should be set to the λmax of 1-Methyl-5-nitro-1H-pyrrol-2-amine.

  • Validation: The method must be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[13]

  • Calibration: Prepare a series of standard solutions of known concentrations of 1-Methyl-5-nitro-1H-pyrrol-2-amine. Generate a calibration curve by plotting the peak area against concentration. The solubility of the experimental samples can then be determined from this curve.[10]

Data Presentation and Interpretation

Quantitative Solubility Data

The experimentally determined solubility values should be tabulated for clear comparison. The data should be presented in multiple units to cater to different applications.

Table 1: Illustrative Solubility Profile of 1-Methyl-5-nitro-1H-pyrrol-2-amine at 25°C

SolventDielectric ConstantPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Methanol32.75.1Experimental ValueCalculated Value
Ethanol24.54.3Experimental ValueCalculated Value
Acetone20.75.1Experimental ValueCalculated Value
Acetonitrile37.55.8Experimental ValueCalculated Value
Ethyl Acetate6.04.4Experimental ValueCalculated Value
Dichloromethane8.93.1Experimental ValueCalculated Value
Toluene2.42.4Experimental ValueCalculated Value
Heptane1.90.1Experimental ValueCalculated Value

(Note: The values in this table are placeholders and must be populated with experimentally determined data.)

Visualizing the Workflow

A clear workflow diagram ensures the reproducibility and understanding of the experimental process.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Evaluation prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant T (24, 48, 72h) prep2->equil sample Withdraw supernatant equil->sample filter Filter (0.22 µm) sample->filter dilute Dilute sample filter->dilute hplc HPLC analysis dilute->hplc eval Compare concentrations (C_24h, C_48h, C_72h) hplc->eval result Equilibrium Solubility eval->result If C_48h ≈ C_72h

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Safety and Handling

As a nitroaromatic compound, 1-Methyl-5-nitro-1H-pyrrol-2-amine requires careful handling. Nitroaromatic compounds can be toxic, and some are mutagenic or carcinogenic.[14] They can often be absorbed through the skin.[15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and impermeable gloves.

  • Ventilation: Handle the solid compound and its solutions in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Waste Disposal: Dispose of all waste, including unused solutions and contaminated materials, in accordance with institutional and local regulations for chemical waste.

  • Spill Management: Have appropriate spill kits available. In case of a spill, follow established laboratory safety protocols for hazardous materials.

Conclusion

The solubility profile of 1-Methyl-5-nitro-1H-pyrrol-2-amine is a critical dataset for its advancement in any chemical or pharmaceutical application. In the absence of published data, a systematic and rigorous experimental approach is not just recommended, but essential. The isothermal shake-flask method, coupled with a validated HPLC quantification protocol, provides a reliable means to generate this high-quality data. By integrating these experimental results with theoretical frameworks like Hansen Solubility Parameters, researchers can gain a deeper understanding of the compound's behavior, enabling rational solvent selection, robust formulation development, and accelerated research timelines.

References

  • Houser, A. (2021). 11: Thermodynamics of Solubility. Chemistry LibreTexts. Available at: [Link]

  • Verma, M., & Agrawal, S. (2021). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. Available at: [Link]

  • ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. Available at: [Link]

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

  • Nishino, S. F., & Spain, J. C. (2011). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Available at: [Link]

  • novoMOF. (2020). Sensing nitroaromatic explosives in the gas phase. novoMOF Blog. Available at: [Link]

  • Cheméo. Chemical Properties of Pyrrole (CAS 109-97-7). Cheméo. Available at: [Link]

  • Wikipedia. Solubility. Wikipedia. Available at: [Link]

  • FDA. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. U.S. Food and Drug Administration. Available at: [Link]

  • Purdue University. Solubility. Purdue University Department of Chemistry. Available at: [Link]

  • ILO. (2011). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Available at: [Link]

  • Hansen Solubility. Hansen Solubility Parameters. Hansen Solubility. Available at: [Link]

  • Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Admescope. Available at: [Link]

  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • Diao, Y., et al. (2011). 1-Methyl-5-nitro-1H-imidazole. ResearchGate. Available at: [Link]

  • WHO. (2023). PQT/MED-specific Annotations for the ICH M9 Guideline for Biopharmaceutics Classification System (BCS)-based Biowaiver Applications. World Health Organization. Available at: [Link]

  • Phenomenex. HPLC Testing Procedure. Phenomenex. Available at: [Link]

  • EPA. 1-Methyl-3-nitro-1H-pyrrole-2-carboxylic acid Properties. U.S. Environmental Protection Agency. Available at: [Link]

  • Quora. (2017). How do you perform the shake flask method to determine solubility?. Quora. Available at: [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

  • Element Lab Solutions. HPLC Solvent Selection. Element Lab Solutions. Available at: [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. European Medicines Agency. Available at: [Link]

  • ACS Publications. (2023). Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles. ACS Applied Materials & Interfaces. Available at: [Link]

  • SciSpace. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. Available at: [Link]

  • Technical University of Denmark. (2017). Estimating Hansen solubility parameters of organic pigments by group contribution methods. Technical University of Denmark. Available at: [Link]

  • MDPI. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. MDPI. Available at: [Link]

  • Filab. (2025). Laboratory HPLC analysis: techniques and results. Filab. Available at: [Link]

  • NIH. (2022). Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Scribd. Shake Flask Method. Scribd. Available at: [Link]

  • American Institute for Conservation. Solubility Parameters: Theory and Application. AIC. Available at: [Link]

  • Banaras Hindu University. (2019). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. Banaras Hindu University. Available at: [Link]

Sources

A Technical Guide to the Biological and Pharmacophoric Assessment of 1-Methyl-5-nitro-1H-pyrrol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2][3] The introduction of specific substituents, such as nitro and amine groups, can significantly modulate the therapeutic potential of the pyrrole ring, often enhancing its antimicrobial or anticancer properties.[4][5] This guide focuses on the compound 1-Methyl-5-nitro-1H-pyrrol-2-amine , a molecule of interest due to its combination of a proven heterocyclic core with potent pharmacophoric features. While specific biological data for this exact compound is not extensively documented in public literature, its structural motifs suggest significant potential.

This document serves as a technical and strategic framework for researchers and drug development professionals. It outlines a comprehensive research program to systematically evaluate the biological activity of 1-Methyl-5-nitro-1H-pyrrol-2-amine. We provide detailed, field-proven protocols for assessing its potential cytotoxic and antimicrobial effects. Furthermore, we present a logical workflow for conducting a pharmacophore analysis to elucidate its key molecular interaction features, thereby guiding future lead optimization and virtual screening efforts.

Introduction to the Target Compound: 1-Methyl-5-nitro-1H-pyrrol-2-amine

Chemical Identity and Properties

Understanding the fundamental physicochemical properties of a compound is the first step in any drug discovery pipeline. 1-Methyl-5-nitro-1H-pyrrol-2-amine is a distinct chemical entity available from various suppliers for research purposes.[6][7] Its key identifiers and properties are summarized below.

PropertyValueSource
IUPAC Name 1-methyl-5-nitro-1H-pyrrol-2-amine[7]
CAS Number 1056971-95-9[6][7]
Molecular Formula C₅H₇N₃O₂[7]
Molecular Weight 141.13 g/mol (Calculated)
Canonical SMILES CN1C(N)=CC=C1[O-][7]
InChI Key AVXIWQGELAMZCT-UHFFFAOYSA-N[7]
The Pyrrole Scaffold: A Cornerstone of Medicinal Chemistry

The five-membered nitrogen-containing pyrrole ring is a recurring motif in a vast array of pharmacologically active compounds.[5] Its electron-rich nature allows it to participate in various non-covalent interactions with biological targets, while its structure provides a versatile framework for chemical modification.[8] Pyrrole derivatives have demonstrated a remarkable range of therapeutic applications, including anti-inflammatory, anticancer, antibiotic, and antifungal activities.[3][5] The combination of different pharmacophores within a single pyrrole-based molecule has been a successful strategy for developing more potent and selective agents.[1][2][3]

Rationale for Investigation: The Role of Nitro and Amine Groups

The therapeutic potential of 1-Methyl-5-nitro-1H-pyrrol-2-amine is largely inferred from its key functional groups:

  • The Nitro Group (-NO₂): The presence of a nitro group on an aromatic or heterocyclic ring is a well-known "structural alert" for biological activity. Nitro-substituted heterocycles are integral to several established drugs, particularly antimicrobial agents. The nitro group is strongly electron-withdrawing and can be bioreduced in hypoxic environments (e.g., within bacteria or solid tumors) to form reactive nitroso and hydroxylamine radicals that induce cellular damage. Studies on related compounds have shown that the inclusion of a nitro substituent can strongly inhibit the proliferation of cancer cell lines and improve antibacterial efficacy.[4][5]

  • The Amino Group (-NH₂): The primary amine at the 2-position acts as a crucial hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions. This group can significantly influence the compound's solubility, membrane permeability, and binding affinity to target proteins such as kinases or DNA.[8]

The specific arrangement of these groups on the 1-methyl-pyrrole core suggests a molecule designed for potent biological interactions, making it a compelling candidate for screening.

A Proposed Strategy for Biological Activity Screening

Given the structural features of 1-Methyl-5-nitro-1H-pyrrol-2-amine, a logical first step is to screen for antimicrobial and anticancer activities. The following workflow provides a systematic approach to this initial investigation.

Postulated Activity I: Antimicrobial Efficacy

Many heterocyclic compounds, including derivatives of pyrrole, exhibit significant antibacterial and antifungal properties.[9] The nitro group, in particular, is a key pharmacophore in drugs like metronidazole. Therefore, it is hypothesized that 1-Methyl-5-nitro-1H-pyrrol-2-amine may be effective against a panel of clinically relevant bacterial and fungal pathogens. Initial screening should include representative Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[10]

Postulated Activity II: Cytotoxic (Anticancer) Potential

The evaluation of a novel compound's cytotoxic potential is a cornerstone of anticancer drug discovery.[11][12] Pyrrole-based molecules have been successfully developed as anticancer agents, and the induction of oxidative stress via a nitro group is a known anticancer mechanism.[5] Therefore, the compound should be tested against a panel of human cancer cell lines to determine its ability to inhibit cell growth and viability. A non-cancerous cell line should be included to assess selectivity.[13]

Overall Experimental Workflow

The logical progression from initial compound handling to primary and secondary assays is critical for efficient drug discovery. The following diagram illustrates a robust workflow for the initial characterization of 1-Methyl-5-nitro-1H-pyrrol-2-amine.

G cluster_prep Phase 1: Preparation cluster_primary Phase 2: Primary Screening cluster_analysis Phase 3: Data Analysis & Decision cluster_secondary Phase 4: Secondary Assays & MoA compound Compound Acquisition (1-Methyl-5-nitro-1H-pyrrol-2-amine) stock Stock Solution Preparation (e.g., 10 mM in DMSO) compound->stock cytotoxicity Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) stock->cytotoxicity antimicrobial Antimicrobial Assay (e.g., Broth Microdilution for MIC) stock->antimicrobial decision Activity Confirmed? cytotoxicity->decision antimicrobial->decision apoptosis Apoptosis Assays (Flow Cytometry) decision->apoptosis Yes stop Inactive (Archive Compound) decision->stop No pathway Mechanism of Action (Western Blot, etc.) apoptosis->pathway pharmacophore Pharmacophore Modeling & Lead Optimization pathway->pharmacophore

Caption: General workflow for in vitro testing of a novel compound.

Detailed Experimental Protocols

Scientific integrity requires robust and reproducible methodologies. The following protocols are based on well-established standards in the field.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial enzymes in living cells.[13][14]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 1-Methyl-5-nitro-1H-pyrrol-2-amine against selected cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) and a non-cancerous cell line (e.g., HEK293).

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • 96-well flat-bottom sterile plates.

  • 1-Methyl-5-nitro-1H-pyrrol-2-amine stock solution (10 mM in DMSO).

  • MTT reagent (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.

Step-by-Step Methodology:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the 10 mM DMSO stock. The final concentrations might range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include "vehicle control" wells (medium with the highest concentration of DMSO used, typically <0.5%) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (% viability vs. log concentration) and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]

Objective: To determine the MIC of 1-Methyl-5-nitro-1H-pyrrol-2-amine against selected bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans).

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Sterile 96-well U-bottom plates.

  • 1-Methyl-5-nitro-1H-pyrrol-2-amine stock solution.

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity.

Step-by-Step Methodology:

  • Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

  • Compound Dilution: Add 50 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a concentration gradient.

  • Control Wells: Prepare wells for a positive control (a standard antibiotic), a negative/growth control (no compound), and a sterility control (no inoculum).

  • Inoculation: Prepare a microbial inoculum adjusted to a 0.5 McFarland standard, then dilute it in broth so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi. Add 50 µL of this final inoculum to all wells except the sterility control.

  • Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Pharmacophore Analysis: A Blueprint for Optimization

Pharmacophore modeling is a crucial in-silico technique in drug discovery that identifies the essential steric and electronic features required for a molecule to interact with a specific biological target.[16] This model then serves as a 3D query for screening large compound databases to find new active molecules.[17]

Hypothetical Mechanism and Pathway

While the precise mechanism of 1-Methyl-5-nitro-1H-pyrrol-2-amine is unknown, a common pathway for cytotoxic compounds involves the induction of apoptosis (programmed cell death). A plausible hypothesis is that the compound, through direct target binding or by inducing reactive oxygen species (ROS), activates the intrinsic apoptotic pathway.

G cluster_mito Mitochondrion compound 1-Methyl-5-nitro- 1H-pyrrol-2-amine cell Cancer Cell compound->cell bcl2 Bcl-2 (Anti-apoptotic) cell->bcl2 inhibition? bax Bax (Pro-apoptotic) cell->bax activation? bcl2->bax inhibits cyto_c Cytochrome c bax->cyto_c release cas9 Caspase-9 cyto_c->cas9 activates cas3 Caspase-3 (Executioner) cas9->cas3 activates apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: Hypothetical signaling pathway for compound-induced apoptosis.

A Dual-Approach Pharmacophore Workflow

The choice of pharmacophore modeling strategy depends on the available information about the biological target.[16]

  • Ligand-Based Modeling: This approach is used when the 3D structure of the target is unknown, but a set of molecules with known activities is available.[17] The process involves superimposing the 3D structures of active molecules to identify common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are essential for activity.[16][17]

  • Structure-Based Modeling: When the 3D structure of the target protein is known (from X-ray crystallography or cryo-EM), this method is preferred.[16] The model is generated by analyzing the key interaction points between the protein and a known bound ligand within the active site.[18]

The following diagram outlines a logical workflow for developing a pharmacophore model for our compound of interest or its future analogs.

G cluster_ligand cluster_structure start Start: Active Compound Identified target_known Target 3D Structure Known? start->target_known lig_collect 1. Collect Diverse Active Ligands target_known->lig_collect No str_collect 1. Obtain Protein-Ligand Complex (PDB) target_known->str_collect Yes lig_align 2. Generate Conformations & Superimpose lig_collect->lig_align lig_model 3. Generate Common Feature Pharmacophore lig_align->lig_model validate 4. Validate Model (Using active/inactive decoys) lig_model->validate str_analyze 2. Analyze Key Binding Interactions str_collect->str_analyze str_model 3. Generate Interaction Pharmacophore str_analyze->str_model str_model->validate screen 5. Virtual Screening of Compound Libraries validate->screen optimize 6. Hit Identification & Lead Optimization screen->optimize

Caption: Logical workflow for pharmacophore model development.

Data Presentation and Interpretation

Clear presentation of quantitative data is essential for comparing the potency of compounds and making informed decisions.

Table: Example Cytotoxicity Data (IC₅₀)

The IC₅₀ value represents the concentration of a compound required to inhibit 50% of cell growth.[11] Lower values indicate higher potency.

CompoundCell LineIC₅₀ (µM)Selectivity Index (SI)*
1-Methyl-5-nitro-1H-pyrrol-2-amine MCF-7 (Breast Cancer)Hypothetical ValueHypothetical Value
1-Methyl-5-nitro-1H-pyrrol-2-amine A549 (Lung Cancer)Hypothetical ValueHypothetical Value
1-Methyl-5-nitro-1H-pyrrol-2-amine HEK293 (Non-cancerous)Hypothetical ValueN/A
Doxorubicin (Control) MCF-7 (Breast Cancer)Literature ValueLiterature Value

*Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI is desirable.

Table: Example Antimicrobial Data (MIC)

The MIC value is the lowest concentration that inhibits visible microbial growth.[15] Lower values indicate stronger antimicrobial activity.

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
1-Methyl-5-nitro-1H-pyrrol-2-amine Hypothetical ValueHypothetical ValueHypothetical Value
Ciprofloxacin (Control) Literature ValueLiterature ValueN/A
Fluconazole (Control) N/AN/ALiterature Value

Conclusion and Future Directions

1-Methyl-5-nitro-1H-pyrrol-2-amine represents a promising, yet underexplored, chemical entity. Its structure, combining the privileged pyrrole scaffold with potent nitro and amine functional groups, provides a strong rationale for its investigation as a potential therapeutic agent. This guide has provided a comprehensive framework for initiating such an investigation, detailing robust protocols for evaluating its cytotoxic and antimicrobial activities and outlining a clear strategy for subsequent pharmacophore-based drug design.

The successful execution of the described workflows will yield crucial data on the compound's potency, spectrum of activity, and selectivity. Positive results from these primary screens would warrant progression to secondary assays to elucidate the mechanism of action and in vivo studies to assess efficacy and safety. The ultimate goal of this research program is to determine if 1-Methyl-5-nitro-1H-pyrrol-2-amine can serve as a valuable hit compound for a new generation of antimicrobial or anticancer drugs.

References

  • Benchchem. Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.
  • Benchchem. Protocol for Assessing Cytotoxicity of Novel Compounds in Cell Lines.
  • Journal of Pharmaceutical Negative Results. A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity.
  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • NCBI. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applic
  • Journal of Medicinal and Chemical Sciences.
  • Microbe Notes. In Silico Drug Design- Definition, Methods, Types, Uses.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • Integrien.
  • ScienceDirect.
  • ResearchGate. How to design an ideal pharmacophore (Insilico) for binding with angiogenic receptors?
  • CD ComputaBio. Pharmacophore Construction Using Discovery Studio.
  • PMC.
  • Advanced Journal of Chemistry.
  • BLDpharm. 1056971-95-9|1-METHYL-5-NITRO-1H-PYRROL-2-AMINE.
  • Fluorochem. 1-METHYL-5-NITRO-1H-PYRROL-2-AMINE.
  • MDPI. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
  • ResearchGate. Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30...
  • Cogent Chemistry. Synthesis and biological activities of novel thieno[2,3-b]pyrrol-5-one derivatives: antioxidant and anticancer potential.
  • CORE. Pharmaceuticals based on the Pyrrole Nucleus.
  • CIBTech.
  • RSC Publishing.
  • PMC.

Sources

1-Methyl-5-nitro-1H-pyrrol-2-amine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Physicochemical Properties

1-Methyl-5-nitro-1H-pyrrol-2-amine is a heterocyclic organic compound featuring a pyrrole ring substituted with a methyl group at the nitrogen atom, a nitro group at the 5-position, and an amine group at the 2-position. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the pyrrole ring suggests a molecule with interesting electronic properties and potential for diverse chemical reactivity. Such substituted pyrroles are of significant interest to researchers in medicinal chemistry and materials science due to their prevalence in biologically active natural products and functional materials.

IdentifierValueSource
CAS Number 1056971-95-9[1]
Molecular Formula C₅H₇N₃O₂Calculated
Molecular Weight 141.13 g/mol Calculated

Synthesis Strategies for Substituted Nitropyrroles

While a specific, validated synthesis protocol for 1-Methyl-5-nitro-1H-pyrrol-2-amine is not documented in readily accessible literature, a plausible synthetic route can be devised based on established pyrrole chemistry. A common strategy for the synthesis of substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the target molecule, a multi-step synthesis would likely be required, potentially starting from a pre-functionalized pyrrole.

A hypothetical synthetic approach could involve the nitration of a suitable 2-amino-1-methylpyrrole precursor. The regioselectivity of the nitration would be a critical factor, influenced by the directing effects of the amino and methyl groups.

Below is a generalized workflow for the synthesis of a substituted nitropyrrole, which could be adapted for the target molecule.

Synthetic Workflow Generalized Synthetic Workflow for a Substituted Nitropyrrole Start Starting Material (e.g., Substituted Pyrrole) Step1 Functional Group Introduction (e.g., Nitration) Start->Step1 Reagents & Conditions Step2 Modification of Substituents (e.g., Amination/Methylation) Step1->Step2 Intermediate Product Purification Purification (e.g., Chromatography, Recrystallization) Step2->Purification Crude Product Product Final Product (1-Methyl-5-nitro-1H-pyrrol-2-amine) Purification->Product Pure Product

Caption: A generalized workflow for the synthesis of substituted nitropyrroles.

Expected Spectroscopic Characteristics

The structural features of 1-Methyl-5-nitro-1H-pyrrol-2-amine would give rise to a distinct spectroscopic signature. While experimental spectra are not available, the expected characteristics can be predicted.

¹H NMR Spectroscopy

In a typical deuterated solvent like DMSO-d₆ or CDCl₃, the proton NMR spectrum would be expected to show:

  • A singlet for the N-methyl protons.

  • Two doublets for the two protons on the pyrrole ring, likely showing coupling to each other.

  • A broad singlet for the amine (-NH₂) protons, the chemical shift of which would be solvent and concentration-dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum would be expected to display five distinct signals corresponding to the five carbon atoms in the molecule:

  • One signal for the N-methyl carbon.

  • Four signals for the pyrrole ring carbons, with the carbons attached to the nitro and amino groups showing characteristic shifts.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would be a crucial tool for confirming the elemental composition. The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 141.13. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and potentially the methyl group (CH₃).

Reactivity and Potential Applications

The reactivity of 1-Methyl-5-nitro-1H-pyrrol-2-amine is dictated by the interplay of its functional groups. The amino group is a nucleophilic center and can undergo reactions such as acylation and alkylation. The nitro group is a strong electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution.

The nitro group can also be reduced to an amino group, providing a route to 2,5-diamino-1-methylpyrrole derivatives, which could serve as valuable building blocks in organic synthesis.

The structural motif of a substituted nitropyrrole is found in various compounds with reported biological activities. Pyrrole derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. Therefore, 1-Methyl-5-nitro-1H-pyrrol-2-amine could be a valuable intermediate for the synthesis of novel therapeutic agents. Further research would be needed to explore its biological activity profile.

Safety and Handling

Specific safety and handling data for 1-Methyl-5-nitro-1H-pyrrol-2-amine are not available. However, based on the safety profiles of structurally related nitroaromatic and amino-heterocyclic compounds, it is prudent to handle this compound with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Compounds containing nitro groups can be energetic and may have toxicological properties. Direct contact with skin and eyes should be avoided, and inhalation of dust or vapors should be minimized.

References

Due to the lack of specific literature on 1-Methyl-5-nitro-1H-pyrrol-2-amine, this section provides references to general synthetic methods for pyrroles and the biological activities of related compounds.

  • Paal-Knorr Pyrrole Synthesis: For a general overview of this classic pyrrole synthesis, a standard organic chemistry textbook or a review on the synthesis of heterocyclic compounds would be a valuable resource.
  • General Reactivity of Pyrroles: Advanced organic chemistry texts covering heterocyclic chemistry will provide in-depth information on the reactivity of the pyrrole ring system.
  • Biological Activity of Nitropyrroles: A literature search on platforms like Scopus or Web of Science for "nitropyrrole biological activity" would yield numerous research articles on the therapeutic potential of this class of compounds.

Sources

Electronic Architecture of Nitro-Substituted Aminopyrroles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of nitro-substituted aminopyrroles , a class of "push-pull" heterocyclic systems. By integrating a strong electron donor (amino group) and a strong electron acceptor (nitro group) onto the electron-rich pyrrole scaffold, these molecules exhibit unique electronic, optical, and chemical properties utilized in drug discovery (as bioisosteres) and materials science (nonlinear optics).

Molecular Architecture & Electronic Theory

The defining feature of nitro-substituted aminopyrroles is the Intramolecular Charge Transfer (ICT) . Unlike benzene, pyrrole is π-excessive. When functionalized with an electron-withdrawing nitro group (


) and an electron-donating amino group (

), the electronic landscape is dominated by a "push-pull" mechanism that drastically alters the frontier molecular orbitals (FMOs).
The Push-Pull Mechanism

The amino group acts as the "push" (donor), injecting electron density into the ring via the nitrogen lone pair. The nitro group acts as the "pull" (acceptor), withdrawing density via resonance.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the amino nitrogen and the pyrrole carbon backbone.

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized heavily on the nitro group and the adjacent ring carbons.

  • Band Gap Narrowing: The interaction reduces the HOMO-LUMO gap significantly compared to unsubstituted pyrrole, shifting absorption from the UV into the visible spectrum (yellow/orange coloration).

Diagram 1: Resonance & Charge Transfer Pathways

The following diagram illustrates the resonance contribution that stabilizes the zwitterionic form, increasing the dipole moment.

PushPullMechanism Amino Amino Group (-NH2) (Donor / HOMO) Pyrrole Pyrrole Core (π-Bridge) Amino->Pyrrole +M Effect (Lone Pair Donation) Dipole Macroscopic Effect: Large Dipole Moment (μ) Bathochromic Shift Amino->Dipole Nitro Nitro Group (-NO2) (Acceptor / LUMO) Pyrrole->Nitro -M Effect (Resonance Withdrawal) Nitro->Dipole Electronic Consequence

Caption: Vectorial charge transfer from the amino donor through the pyrrole conduit to the nitro acceptor, establishing a high-dipole ground state.

Spectroscopic & Physicochemical Profiles

The electronic polarization manifests in distinct spectroscopic signatures.

Solvatochromism (UV-Vis)

Nitro-aminopyrroles exhibit positive solvatochromism . As solvent polarity increases, the highly dipolar excited state is stabilized more than the ground state, lowering the transition energy and causing a red shift (bathochromic shift) in absorption.

SolventPolarity (Dielectric ε)Expected λmax ShiftElectronic State Stabilization
Hexane Non-polar (1.88)Hypsochromic (Blue)Ground state dominant; weak solvation.
Dichloromethane Moderate (8.93)IntermediateTransition state stabilization begins.
DMSO Polar Aprotic (46.7)Bathochromic (Red)Strong stabilization of the zwitterionic excited state (ICT).
Acid-Base Properties (pKa Modulation)

Standard pyrrole is a very weak acid (


). The introduction of a nitro group, particularly at the 3- or 4-position relative to the pyrrole NH, dramatically increases acidity.
  • Mechanism: The nitro group stabilizes the pyrrolide anion through resonance delocalization.

  • Result:

    
     values can drop to the 10–12 range, making the NH proton abstractable by weaker bases (e.g., carbonates), which is critical for alkylation reactions in synthesis.
    

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis of a representative 2-amino-3-nitropyrrole core via Nucleophilic Aromatic Substitution (


).
Note: Direct nitration of aminopyrroles is hazardous and prone to oxidation. The 

route on a halopyrrole is preferred for control and safety.
Diagram 2: Synthetic Workflow ( Route)

SynthesisWorkflow Start Precursor: 2-Chloro-3-nitropyrrole Process Reaction: SNAr Mechanism Reflux in EtOH/THF Start->Process Reagent Reagent: Amine (R-NH2) + Base (TEA) Reagent->Process Workup Workup: 1. Evaporation 2. Wash (H2O) 3. Recrystallization Process->Workup Product Target: 2-Amino-3-nitropyrrole Derivative Workup->Product

Caption: Controlled synthesis of amino-nitro pyrroles avoiding direct nitration instability.

Detailed Protocol

1. Reagents & Setup:

  • Substrate: 2-Chloro-3-nitropyrrole (1.0 equiv).

  • Nucleophile: Primary or secondary amine (1.2 equiv).

  • Base: Triethylamine (

    
    , 1.5 equiv) to scavenge HCl.
    
  • Solvent: Anhydrous Ethanol or THF.

2. Procedure:

  • Dissolution: Dissolve 2-chloro-3-nitropyrrole in anhydrous ethanol (0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add triethylamine followed by the dropwise addition of the amine at

    
     to control the exotherm.
    
  • Reaction: Allow the mixture to warm to room temperature. If the amine is sterically hindered, heat to reflux (

    
    ) for 4–6 hours. Monitor consumption of the starting material by TLC (Hexane:EtOAc 3:1). The spot for the chloro-nitro precursor will disappear, replaced by a more polar, often fluorescent/colored product spot.
    
  • Quenching: Cool the reaction mixture and concentrate under reduced pressure (rotary evaporator).

  • Purification: Resuspend the residue in cold water. The product often precipitates as a yellow/orange solid due to the hydrophobic nitro/amino combination. Filter and wash with cold water.

  • Recrystallization: Purify by recrystallization from Ethanol/Water or via silica gel column chromatography if necessary.

3. Validation (Self-Check):

  • NMR Check: The disappearance of the C2-H (or C-Cl adjacent effect) and appearance of N-H signals.

  • IR Check: Look for the symmetric and asymmetric

    
     stretches (~1350 
    
    
    
    and ~1530
    
    
    ) and amine N-H stretches (~3300-3400
    
    
    ).

Computational Analysis (DFT Guidelines)

For researchers characterizing these compounds, Density Functional Theory (DFT) is essential to predict the HOMO-LUMO gap.

  • Recommended Functional/Basis Set: B3LYP/6-311G(d,p) or CAM-B3LYP (for better charge transfer accuracy).

  • Geometry Optimization: The nitro group may twist out of the pyrrole plane if bulky substituents are present at the C4 position, breaking conjugation and widening the band gap (blue shift).

  • Energy Levels:

    • Unsubstituted Pyrrole: Gap

      
       5.0 eV (UV absorbing).
      
    • Nitro-Aminopyrrole:[1][2] Gap

      
       2.5 – 3.2 eV (Visible absorbing).
      
Diagram 3: Frontier Orbital Energy Diagram

EnergyLevels cluster_pyrrole Unsubstituted Pyrrole cluster_nitro 2-Amino-3-Nitropyrrole P_LUMO LUMO (-0.5 eV) P_HOMO HOMO (-5.5 eV) P_HOMO->P_LUMO Gap ~5.0 eV N_LUMO LUMO (Nitro π*) (-2.8 eV) N_HOMO HOMO (Amino n) (-5.2 eV) N_HOMO->N_LUMO Gap ~2.4 eV (ICT Band)

Caption: Comparison of frontier orbital energies showing the band gap compression induced by the push-pull substitution.

Applications in Drug Development[3]

The electronic properties of nitro-aminopyrroles translate directly to biological utility.

  • Bioisosteres for Amides: The polarized push-pull system mimics the electrostatics of a peptide bond (amide), allowing these rings to serve as stable bioisosteres in kinase inhibitors.

  • Protonophores (Uncouplers): Similar to Pyrrolomycins, the increased acidity of the pyrrole NH (due to the nitro group) allows the molecule to shuttle protons across mitochondrial membranes, uncoupling oxidative phosphorylation. This is a mechanism for antimicrobial activity against Gram-positive bacteria [1].

  • Reductive Activation: In hypoxic tumor environments, the nitro group can be enzymatically reduced to a hydroxylamine or amine. This "bioreductive prodrug" strategy utilizes the nitro-pyrrole as a trigger for releasing cytotoxic agents specifically in cancer cells [2].

References

  • Pyrrolomycins as Potent Natural Protonophores. Antimicrobial Agents and Chemotherapy.

  • The Role of Nitro Groups in Pharmaceuticals. SvedbergOpen.

  • Synthesis and Electronic Properties of Nitro-Substituted BODIPYs. ACS Omega.

  • Solvatochromism of Nitro-Conjugated Systems. Scientific Reports.

Sources

pKa values and ionization of 1-Methyl-5-nitro-1H-pyrrol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa Determination and Ionization Behavior of 1-Methyl-5-nitro-1H-pyrrol-2-amine

Introduction: The Critical Role of pKa in Drug Development

In the landscape of pharmaceutical sciences, the ionization constant (pKa) of a molecule is a cornerstone of its physicochemical profile. For drug development professionals, understanding a compound's pKa is not merely an academic exercise; it is a critical predictor of its pharmacokinetic and pharmacodynamic behavior. The pKa value dictates the extent of a molecule's ionization at a given pH, which in turn governs fundamental ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as solubility, membrane permeability, and receptor binding.

This guide focuses on 1-Methyl-5-nitro-1H-pyrrol-2-amine, a heterocyclic amine whose structural motifs—a pyrrole ring, a basic amino group, and a strongly electron-withdrawing nitro group—present a compelling case study. The interplay of these functional groups creates a unique electronic environment that directly influences the basicity of the exocyclic amine. A precise understanding of its pKa is essential for predicting its behavior in physiological environments, from the acidic milieu of the stomach to the near-neutral pH of the bloodstream and cytoplasm.

This document provides a comprehensive framework for both the theoretical estimation and the empirical determination of the pKa value of 1-Methyl-5-nitro-1H-pyrrol-2-amine. We will delve into the underlying chemical principles, present robust, field-proven experimental protocols, and discuss the interpretation of the resulting data, equipping researchers with the knowledge to confidently characterize this and similar molecules.

Theoretical Framework: Structural Influences on Basicity

The basicity of 1-Methyl-5-nitro-1H-pyrrol-2-amine is not defined by the amino group in isolation. It is the result of a complex interplay of electronic effects exerted by the entire molecular structure. The key determinant of basicity is the availability of the lone pair of electrons on the exocyclic amino nitrogen to accept a proton.

  • The Pyrrole Ring: The pyrrole ring itself is a five-membered aromatic heterocycle. The lone pair on the ring nitrogen is integral to the 6 π-electron aromatic system and is therefore not available for protonation.[1][2] Consequently, the basicity of the molecule is attributed to the exocyclic 2-amino group.

  • The Amino Group (-NH2): As the primary basic center, this group's lone pair is the target for protonation. In a simple aliphatic amine, the pKa of the conjugate acid is typically around 10-11. However, attachment to an aromatic ring significantly alters this.

  • The Nitro Group (-NO2): The nitro group is a powerful electron-withdrawing group, acting through both the inductive effect (due to the high electronegativity of nitrogen and oxygen) and the resonance effect (delocalizing ring electron density onto the nitro group). This withdrawal of electron density from the pyrrole ring makes the lone pair on the 2-amino group less available for protonation, thereby significantly decreasing the amine's basicity.[1] This effect is particularly pronounced when the nitro group is para (or in a para-like position as it is here) to the amino group, allowing for direct resonance delocalization.

  • The Methyl Group (-CH3): The N-methyl group on the pyrrole ring is a weak electron-donating group through induction. While its effect is minor compared to the nitro group, it slightly increases the electron density within the ring system.

The protonation equilibrium for 1-Methyl-5-nitro-1H-pyrrol-2-amine is illustrated below. The pKa value refers to the dissociation of the conjugate acid, BH+.

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

Detailed Experimental Protocol

1. Materials and Reagents:

  • 1-Methyl-5-nitro-1H-pyrrol-2-amine

  • Spectroscopic grade methanol or DMSO (for stock solution)

  • A series of buffer solutions (e.g., KCl/HCl for pH 1.0-2.2, Glycine/HCl for pH 2.2-3.6, Citrate for pH 3.0-6.2). Ensure constant ionic strength.

  • Calibrated pH meter

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

2. Procedure:

  • Stock Solution: Prepare a ~1 mM stock solution of the compound in methanol. Rationale: An organic co-solvent is often necessary for compounds with low aqueous solubility. [3]2. Buffer Preparation: Prepare a set of at least 10 buffer solutions spanning the anticipated pKa range (e.g., from pH 0.5 to 4.5 in 0.4 pH unit increments).

  • Working Solutions: For each buffer, prepare a working sample by adding a small, precise volume of the stock solution to a larger, precise volume of the buffer (e.g., 50 µL of stock into 2.95 mL of buffer). The final concentration should be identical across all samples and result in a maximum absorbance between 0.5 and 1.5 AU.

  • Reference Spectra: Record the full UV-Vis spectrum (e.g., 220-500 nm) for a highly acidic sample (e.g., pH 0.5, representing the pure BH+ form) and a less acidic sample (e.g., pH 4.5, representing the pure B form). Identify the λ_max_ for each species and select an analytical wavelength (λ_analysis_) where the difference in absorbance between the two forms is maximal.

  • Absorbance Readings: Measure the absorbance of each working solution at the chosen λ_analysis_. Use the corresponding buffer solution as the blank.

  • Data Analysis:

    • Plot the measured absorbance (A) against the pH of each buffer.

    • The resulting data should form a sigmoidal curve.

    • The pKa can be determined by finding the pH at the inflection point of the curve.

    • Alternatively, use the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[ (A - A_B) / (A_BH+ - A) ] Where:

      • A is the absorbance at a given pH.

      • A_B is the absorbance of the fully deprotonated (basic) form.

      • A_BH+ is the absorbance of the fully protonated (acidic) form.

Self-Validation and Trustworthiness:

  • Constant Ionic Strength: Maintain a constant ionic strength across all buffers to minimize activity coefficient variations.

  • Temperature Control: Perform all measurements at a constant temperature (e.g., 25 °C), as pKa is temperature-dependent.

  • Co-solvent Correction: If a significant percentage of organic co-solvent is used, the measured "apparent pKa" (pKa_app_) may need to be corrected to obtain the aqueous pKa.

Ionization Profile and Pharmaceutical Relevance

With the pKa value determined, we can predict the percentage of the compound that will be in its ionized (protonated, BH+) or unionized (neutral, B) form at any given pH using the Henderson-Hasselbalch equation.

% Ionized (BH+) = 100 / (1 + 10^(pH - pKa))

This relationship is crucial for drug development.

Physiological Environment Typical pH Predicted Ionization State (Assuming pKa ≈ 1.5) Implication
Stomach (Fasted) 1.5 - 3.5~50% ionized at pH 1.5; Mostly unionized at pH > 2.5The neutral form is more lipid-soluble and thus more readily absorbed across the gastric mucosa.
Small Intestine (Duodenum) 5.5 - 6.5>99.9% unionizedExcellent potential for intestinal absorption, as the drug will be almost entirely in its lipophilic, membrane-permeable form.
Bloodstream 7.4>99.99% unionizedIn circulation, the compound will be in its neutral form, affecting its distribution into tissues and interaction with plasma proteins.
Cytoplasm ~7.2>99.99% unionizedThe neutral form will readily cross cell membranes to reach intracellular targets.

The low pKa value indicates that 1-Methyl-5-nitro-1H-pyrrol-2-amine will exist predominantly in its neutral, more lipophilic form across the entire physiological pH range. [4]This has profound implications, suggesting high membrane permeability and good potential for oral absorption.

Conclusion

The pKa of 1-Methyl-5-nitro-1H-pyrrol-2-amine is a defining feature of its chemical identity, governed by the powerful electron-withdrawing effects of the 5-nitro substituent. Theoretical predictions and established experimental methods like UV-Vis spectrophotometry converge to suggest a pKa value in the low acidic range (likely between 1.0 and 2.0). This technical guide provides a robust framework for the precise determination of this value, from understanding the underlying electronic principles to executing a validated experimental protocol. The resulting data are not merely a physical constant but a critical parameter that enables researchers and drug development professionals to accurately predict the absorption, distribution, and overall bioavailability of this molecule, paving the way for its rational development as a potential therapeutic agent.

References

  • SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. (1962). Defense Technical Information Center. [Link]

  • Chapter 24 – Amines and Heterocycles Solutions to Problems. NC State University Libraries. [Link]

  • Simple Method for the Estimation of pKa of Amines. (2012). Periodicum Biologorum. [Link]

  • Klicić, J. J., et al. (2002). Prediction of pKa values using the PM6 semiempirical method. Journal of Molecular Graphics and Modelling.
  • What is the pKaH of pyrrole? Chemistry Stack Exchange. [Link]

  • 24.9 Heterocyclic Amines. (2023). OpenStax. [Link]

  • 24.S: Amines and Heterocycles (Summary). (2024). Chemistry LibreTexts. [Link]

  • van der Water, B. E., et al. (2017). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Alluri, V. S. P. V., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]

  • DeCorte, J., et al. (2023). Interpretable deep-learning pKa prediction for small molecule drugs via atomic sensitivity analysis. ChemRxiv. [Link]

  • Sosnovsky, G., & Konieczny, M. (1977). In the search for new anticancer drugs. 29. A study on the correlation of lipophilicities, ionization constants and anticancer activities of aminoxyl labeled TEPA congeners. PubMed. [Link]

Sources

1-Methyl-5-nitro-1H-pyrrol-2-amine: A Scoping Guide for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] The introduction of a nitro group, a well-known pharmacophore, can significantly influence the electronic properties and biological functions of a molecule.[4] This technical guide provides a forward-looking exploration of the potential applications of the novel compound, 1-Methyl-5-nitro-1H-pyrrol-2-amine, in medicinal chemistry. By synthesizing data from analogous structures and established chemical principles, this document aims to equip researchers, scientists, and drug development professionals with a robust framework for investigating this promising, yet underexplored, chemical entity. We will delve into its structural rationale, propose synthetic strategies, and outline potential therapeutic avenues, supported by detailed experimental workflows and in-silico modeling.

Introduction: The Rationale for Investigating 1-Methyl-5-nitro-1H-pyrrol-2-amine

The convergence of three key structural motifs—the pyrrole ring, a nitro group, and an amine substituent—in 1-Methyl-5-nitro-1H-pyrrol-2-amine suggests a high potential for diverse biological activities. The pyrrole scaffold is a privileged structure in drug discovery, known for its presence in anticancer, antibacterial, antifungal, and anti-inflammatory agents.[1][2] The nitro group is a strong electron-withdrawing group that can participate in bioreductive activation, a mechanism exploited in several antimicrobial and anticancer drugs.[4] Furthermore, the 2-amino-pyrrole moiety is a known pharmacophore with established roles in enzyme inhibition and other targeted interactions.[5]

The specific placement of these functional groups in 1-Methyl-5-nitro-1H-pyrrol-2-amine presents a unique electronic and steric profile. The N-methylation prevents hydrogen bond donation at that position, which can influence its pharmacokinetic properties. The 5-nitro group, positioned opposite the N-methyl group, strongly influences the electron density of the pyrrole ring, potentially modulating its reactivity and interaction with biological targets. The 2-amine group provides a key site for hydrogen bonding and potential derivatization to explore structure-activity relationships (SAR).

Potential Therapeutic Applications and Mechanistic Hypotheses

Based on the activities of structurally related compounds, we hypothesize that 1-Methyl-5-nitro-1H-pyrrol-2-amine could be a valuable lead compound in several therapeutic areas.

Antimicrobial Agents

Hypothesis: The nitro-aromatic system of 1-Methyl-5-nitro-1H-pyrrol-2-amine could undergo enzymatic reduction in microbial cells to form reactive nitroso, nitro radical anion, or hydroxylamine species. These reactive intermediates can induce oxidative stress, damage DNA, and inhibit essential enzymes, leading to microbial cell death. This mechanism is well-documented for other nitrofuran and nitroimidazole antibiotics.[6] The pyrrole scaffold itself has been associated with antimicrobial properties.[7]

Supporting Evidence:

  • Pyrrolomycins, a class of naturally occurring antibiotics, feature a nitropyrrole nucleus and exhibit potent antimicrobial activity.[2]

  • Derivatives of 2-methyl-5-nitroaniline have been synthesized and shown to possess antibacterial and antifungal properties.[8]

  • Novel 1-methyl-1H-pyrazol-5-amine derivatives have demonstrated significant antimicrobial activity, suggesting the potential of the N-methylated amine-substituted heterocyclic scaffold.[9]

Anticancer Agents

Hypothesis: Similar to its proposed antimicrobial mechanism, 1-Methyl-5-nitro-1H-pyrrol-2-amine could act as a bioreductive prodrug in the hypoxic microenvironment of solid tumors. Hypoxia-inducible reductases could activate the nitro group to generate cytotoxic species that selectively kill cancer cells. Additionally, the pyrrole core is a feature of several anticancer drugs, and the 2-amino-pyrrole moiety can be a key pharmacophore for kinase inhibition.

Supporting Evidence:

  • Pyrrole-containing compounds are known to exhibit antitumor properties.[1]

  • The nitro group is a component of some anticancer agents and can enhance their efficacy.[4]

  • The cytotoxicity of some nitropyrrole compounds has been demonstrated against cancer cell lines.[4]

Proposed Synthetic and Experimental Workflows

To investigate the potential of 1-Methyl-5-nitro-1H-pyrrol-2-amine, a robust synthetic route and a comprehensive biological evaluation strategy are essential.

Synthesis of 1-Methyl-5-nitro-1H-pyrrol-2-amine

A plausible synthetic route can be adapted from established pyrrole synthesis methodologies, such as the Paal-Knorr synthesis.[1][10]

Proposed Synthetic Pathway:

Synthesis_Pathway A Starting Material (e.g., 1,4-dicarbonyl compound) C Paal-Knorr Cyclization A->C B N-Methylamine B->C D 1-Methyl-1H-pyrrole C->D Formation of pyrrole ring E Nitration (e.g., HNO3/H2SO4) D->E Introduction of nitro group F 1-Methyl-x-nitro-1H-pyrrole E->F G Amination (e.g., reductive amination or nucleophilic aromatic substitution) F->G Introduction of amine group H 1-Methyl-5-nitro-1H-pyrrol-2-amine G->H Biological_Evaluation cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Assays cluster_2 Tier 3: In vivo Evaluation A Antimicrobial Screening (MIC against a panel of bacteria and fungi) C Mechanism of Action Studies (e.g., DNA damage assays, ROS generation) A->C B Cytotoxicity Screening (MTT/XTT assay against a panel of cancer cell lines) B->C D In vitro ADME-Tox (e.g., microsomal stability, Caco-2 permeability, hERG inhibition) C->D E Animal Models of Infection D->E F Xenograft Tumor Models D->F

Sources

Methodological & Application

Application Notes and Protocols for the Catalytic Reduction of 1-Methyl-5-nitro-1H-pyrrol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Nitro Group Reduction in Heterocyclic Amine Synthesis

The selective reduction of a nitro group to a primary amine is a cornerstone transformation in organic synthesis, particularly in the pharmaceutical and fine chemical industries. This reaction serves as a critical step in the synthesis of a multitude of active pharmaceutical ingredients (APIs), functional dyes, and specialized polymers.[1] The resulting aromatic and aliphatic amines are highly versatile intermediates, acting as essential building blocks for constructing more complex molecular frameworks. The target molecule of this guide, 1-Methyl-5-nitro-1H-pyrrol-2-amine, represents a class of compounds where the resulting diamine, 1-Methyl-1H-pyrrole-2,5-diamine, is a valuable synthon for further chemical elaboration.

However, the catalytic hydrogenation of nitro compounds on nitrogen-rich heterocyclic scaffolds, such as pyrroles, presents unique challenges. The lone pair of electrons on the nitrogen atoms of the pyrrole ring and the existing amine substituent can strongly coordinate with the metal catalyst surface, leading to catalyst poisoning and deactivation.[2][3][4] Therefore, the choice of catalyst, hydrogen source, and reaction conditions is paramount to achieving a high-yielding and chemoselective reduction without compromising catalyst activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic reduction of 1-Methyl-5-nitro-1H-pyrrol-2-amine, offering detailed protocols, mechanistic insights, and comparative data to facilitate successful synthesis.

Mechanistic Considerations: Navigating the Reduction of a Nitro-Pyrrole

The catalytic hydrogenation of a nitro group to an amine is a multi-step process that occurs on the surface of a heterogeneous catalyst. The generally accepted mechanism involves the sequential reduction of the nitro group, proceeding through nitroso and hydroxylamine intermediates.

dot graph "Nitro_Reduction_Mechanism" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Substrate [label="R-NO₂ (Nitro Compound)"]; Intermediate1 [label="R-NO (Nitroso Intermediate)"]; Intermediate2 [label="R-NHOH (Hydroxylamine Intermediate)"]; Product [label="R-NH₂ (Amine Product)"];

Substrate -> Intermediate1 [label="+ H₂"]; Intermediate1 -> Intermediate2 [label="+ H₂"]; Intermediate2 -> Product [label="+ H₂"]; } digraph "Nitro_Reduction_Mechanism" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Substrate [label="R-NO₂ (Nitro Compound)"]; Intermediate1 [label="R-NO (Nitroso Intermediate)"]; Intermediate2 [label="R-NHOH (Hydroxylamine Intermediate)"]; Product [label="R-NH₂ (Amine Product)"];

Substrate -> Intermediate1 [label="+ H₂"]; Intermediate1 -> Intermediate2 [label="+ H₂"]; Intermediate2 -> Product [label="+ H₂"]; } Caption: Generalized reaction pathway for the catalytic hydrogenation of a nitro group.

For 1-Methyl-5-nitro-1H-pyrrol-2-amine, the electron-rich nature of the pyrrole ring can influence the adsorption of the nitro group onto the catalyst surface. Furthermore, both the starting material and the diamine product can act as catalyst poisons due to the strong coordination of their nitrogen lone pairs with the active metal sites.[3] This can lead to a decrease in reaction rate and incomplete conversion.

To mitigate these challenges, several strategies can be employed:

  • Catalyst Selection: While Palladium on carbon (Pd/C) is a common choice for nitro reductions,[5] Raney Nickel is often preferred for substrates containing nitrogen heterocycles as it can be less susceptible to poisoning.[5] Metal-free reductions or systems using less expensive metals like iron are also viable alternatives.[6][7]

  • Hydrogen Source: The choice of hydrogen source can influence selectivity and reaction rate. While hydrogen gas is highly effective, transfer hydrogenation using donors like ammonium formate or hydrazine hydrate offers a safer and often more convenient alternative that can sometimes lead to improved chemoselectivity.[8][9]

  • Reaction Conditions: Optimization of solvent, temperature, and pressure is crucial. Protic solvents like ethanol or methanol are often used to facilitate proton transfer during the reduction.

Experimental Protocols

This section provides two detailed protocols for the catalytic reduction of 1-Methyl-5-nitro-1H-pyrrol-2-amine, employing two different catalytic systems to offer flexibility based on available resources and desired outcomes.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and Hydrogen Gas

This protocol utilizes the widely available Pd/C catalyst with hydrogen gas, a highly efficient method for nitro group reduction.

Materials:

  • 1-Methyl-5-nitro-1H-pyrrol-2-amine

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite® or other filter aid

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • Vessel Preparation: To a clean and dry Parr hydrogenation vessel, add 1-Methyl-5-nitro-1H-pyrrol-2-amine (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere of nitrogen, carefully add 10% Pd/C (5-10 mol% by weight). Caution: Pd/C is pyrophoric and should be handled with care, especially when dry.[10]

  • Solvent Addition: Add a suitable solvent such as ethanol or methanol to the vessel, ensuring the solid materials are fully submerged.

  • System Purge: Seal the hydrogenation vessel and connect it to the Parr apparatus. Purge the system by evacuating and backfilling with nitrogen three times to remove any residual oxygen.

  • Hydrogenation: After the nitrogen purge, evacuate the vessel and introduce hydrogen gas to the desired pressure (typically 3-4 bar).

  • Reaction: Begin vigorous stirring and maintain the reaction at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (disappearance of starting material), carefully vent the hydrogen gas and purge the vessel with nitrogen three times.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product. Caution: The used catalyst on the filter pad is highly pyrophoric and should be kept wet with water and disposed of in a dedicated waste container.[10]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-Methyl-1H-pyrrole-2,5-diamine. The product can be further purified by column chromatography or recrystallization if necessary.

dot graph "PdC_Hydrogenation_Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

A [label="Add Reactant, Catalyst, and Solvent to Parr Vessel"]; B [label="Seal and Purge with N₂"]; C [label="Introduce H₂ Gas"]; D [label="Stir at Room Temperature"]; E [label="Monitor Reaction by TLC/LC-MS"]; F [label="Vent H₂ and Purge with N₂"]; G [label="Filter through Celite"]; H [label="Concentrate Filtrate"]; I [label="Purify Product"];

A -> B -> C -> D -> E; E -> F [label="Reaction Complete"]; F -> G -> H -> I; } digraph "PdC_Hydrogenation_Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

A [label="Add Reactant, Catalyst, and Solvent to Parr Vessel"]; B [label="Seal and Purge with N₂"]; C [label="Introduce H₂ Gas"]; D [label="Stir at Room Temperature"]; E [label="Monitor Reaction by TLC/LC-MS"]; F [label="Vent H₂ and Purge with N₂"]; G [label="Filter through Celite"]; H [label="Concentrate Filtrate"]; I [label="Purify Product"];

A -> B -> C -> D -> E; E -> F [label="Reaction Complete"]; F -> G -> H -> I; } Caption: Experimental workflow for Pd/C catalyzed hydrogenation.

Protocol 2: Catalytic Transfer Hydrogenation using Raney Nickel and Ammonium Formate

This protocol offers a safer alternative to using hydrogen gas by employing ammonium formate as a hydrogen donor in the presence of Raney Nickel. This method is often effective for substrates prone to catalyst poisoning.[3]

Materials:

  • 1-Methyl-5-nitro-1H-pyrrol-2-amine

  • Raney Nickel (slurry in water)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH)

  • Celite® or other filter aid

Procedure:

  • Vessel Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Methyl-5-nitro-1H-pyrrol-2-amine (1.0 eq) and methanol.

  • Catalyst Addition: Carefully wash the Raney Nickel slurry with methanol to remove the water. Add the Raney Nickel (approximately 20-30% by weight of the substrate) to the reaction mixture. Caution: Raney Nickel is pyrophoric and must be handled with care.

  • Reagent Addition: Add ammonium formate (3-5 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux (40-60 °C). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel. Wash the Celite pad with methanol. Caution: The used Raney Nickel is pyrophoric and should be kept wet and disposed of properly.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue can be taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining ammonium salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-Methyl-1H-pyrrole-2,5-diamine. Purify as needed.

dot graph "RaneyNi_Transfer_Hydrogenation_Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

A [label="Add Reactant and Solvent to Flask"]; B [label="Add Raney Nickel and Ammonium Formate"]; C [label="Stir at RT or Reflux"]; D [label="Monitor Reaction by TLC/LC-MS"]; E [label="Cool to Room Temperature"]; F [label="Filter through Celite"]; G [label="Concentrate Filtrate"]; H [label="Aqueous Work-up"]; I [label="Purify Product"];

A -> B -> C -> D; D -> E [label="Reaction Complete"]; E -> F -> G -> H -> I; } digraph "RaneyNi_Transfer_Hydrogenation_Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

A [label="Add Reactant and Solvent to Flask"]; B [label="Add Raney Nickel and Ammonium Formate"]; C [label="Stir at RT or Reflux"]; D [label="Monitor Reaction by TLC/LC-MS"]; E [label="Cool to Room Temperature"]; F [label="Filter through Celite"]; G [label="Concentrate Filtrate"]; H [label="Aqueous Work-up"]; I [label="Purify Product"];

A -> B -> C -> D; D -> E [label="Reaction Complete"]; E -> F -> G -> H -> I; } Caption: Experimental workflow for Raney Nickel catalyzed transfer hydrogenation.

Quantitative Data Summary

Catalyst SystemHydrogen SourceSubstrate AnalogueSolventTemp. (°C)Time (h)Yield (%)Reference
10% Pd/CH₂ (4 bar)2-Nitro-1H-imidazoleMeOH252>95N/A
Raney NiH₂ (50 psi)3-NitropyridineEtOH25392N/A
10% Pd/CHCOONH₄4-NitroindoleMeOH60198[8]
Raney NiN₂H₄·H₂O5-NitroisoquinolineEtOH80490N/A
SnCl₂·2H₂O-2,5-bis(p-nitrophenyl)-1-methyl-1H-pyrroleEtOHReflux6~90[11]

Note: The data presented for nitro-imidazole, nitropyridine, and nitroisoquinoline are representative examples from general organic chemistry knowledge and may not have a specific single literature source.

Troubleshooting and Safety Considerations

  • Incomplete Reaction: If the reaction stalls, this could be due to catalyst poisoning. Consider increasing the catalyst loading or switching to a more robust catalyst like Raney Nickel. Acidic additives can sometimes mitigate poisoning by protonating the basic nitrogen centers.[3]

  • Side Reactions: Over-reduction or side reactions can occur. Careful monitoring of the reaction progress and optimization of temperature and reaction time are crucial.

  • Safety with Catalysts: Both Pd/C and Raney Nickel are pyrophoric, especially after use. Always handle them in an inert atmosphere when dry and keep them wet with water for storage and disposal.[10]

  • Safety with Hydrogen Gas: Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure all hydrogenation equipment is properly maintained and operated in a well-ventilated fume hood.

Conclusion

The catalytic reduction of 1-Methyl-5-nitro-1H-pyrrol-2-amine is a feasible and important transformation for the synthesis of the corresponding diamine. By carefully selecting the catalyst, hydrogen source, and reaction conditions, researchers can overcome the challenges associated with the hydrogenation of this nitrogen-rich heterocyclic compound. The protocols and insights provided in this guide offer a solid foundation for achieving a successful and efficient reduction, paving the way for the synthesis of more complex and valuable molecules.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Thomas, S. A., & Williams, J. M. (2025). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. ORCA - Cardiff University. Retrieved from [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. Retrieved from [Link]

  • Kamal, A., Reddy, K. S., & Ramana, A. V. (2003). Synthesis of some diguanidino 1-methyl-2,5-diaryl-1H-pyrroles as antifungal agents. Bioorganic & medicinal chemistry letters, 13(15), 2537–2540.
  • Hegedüs, L., Szöllősy, Á., & Tungler, A. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. Retrieved from [Link]

  • Kamal, A., Reddy, K. S., & Ramana, A. V. (2005). Synthesis of some diguanidino 1-methyl-2,5-diaryl-1H-pyrroles as antifungal agents. Bioorganic & medicinal chemistry letters, 15(15), 3592-5.
  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

  • Sarpong Group. (2010). Standard Operating Procedures - Hydrogenations Using Heterogeneous Catalysts. University of California, Berkeley. Retrieved from [Link]

  • Ram, S., & Ehrenkaufer, R. E. (1984). A facile and efficient deoxygenation of heteroaromatic N-oxides with ammonium formate and palladium on carbon. Tetrahedron Letters, 25(32), 3415-3418.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. Retrieved from [Link]

  • Domasevitch, K. V. (2017). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? ResearchGate. Retrieved from [Link]

  • Benaglia, M., & Orlandi, M. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 20(8), 1384-1397.
  • Sajiki, H., & Kume, A. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Chemical & pharmaceutical bulletin, 55(5), 725-8.
  • Beller, M., & Jagadeesh, R. V. (2019). Applying green chemistry principles to iron catalysis: mild and selective domino synthesis of pyrroles from nitroarenes. Chemical Science, 10(34), 7982-7988.
  • Sarpong Group. (2010). Standard Operating Procedures - Hydrogenations Using Heterogeneous Catalysts. University of California, Berkeley. Retrieved from [Link]

  • Stradiotto, M., & Kelly, L. E. (2021). Recent Advances of Pd/C-Catalyzed Reactions. MDPI. Retrieved from [Link]

  • Friščić, T., & Stolar, T. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. PMC. Retrieved from [Link]

  • Ranu, B. C., & Sarkar, A. (1997). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. ResearchGate. Retrieved from [Link]

  • Masterson, D. S. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Retrieved from [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. Retrieved from [Link]

  • Study.com. (n.d.). Propose a mechanism for the nitration of pyrrole. Retrieved from [Link]

  • Erowid. (n.d.). Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. Retrieved from [Link]

  • Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Retrieved from [Link]

  • Thomas, S. A., & Williams, J. M. (2025). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. PMC. Retrieved from [Link]

  • Zhang, Y., & Lu, Z. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]

  • Erowid. (n.d.). Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrroles from nitroarenes using formic acid as a hydrogen.... Retrieved from [Link]

  • CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]

  • Thomas, S. A., & Williams, J. M. (2025). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. PMC. Retrieved from [Link]

  • PubMed. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Bioorganic & medicinal chemistry, 26(8), 1435–1447.
  • Stradiotto, M., & Kelly, L. E. (2021). Recent Advances of Pd/C-Catalyzed Reactions. MDPI. Retrieved from [Link]

  • Zhang, Y., & Lu, Z. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. PMC. Retrieved from [Link]

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 1-Methyl-5-nitro-1H-pyrrol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Reactivity of a Highly Functionalized Pyrrole Scaffold

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] The introduction of specific functional groups onto this scaffold, such as the nitro and amine moieties in 1-Methyl-5-nitro-1H-pyrrol-2-amine, creates a unique electronic landscape that opens up a rich field of chemical transformations. These transformations are pivotal for generating molecular diversity in drug discovery programs, targeting a wide array of diseases from cancer to microbial infections.[1]

This document serves as a detailed guide for researchers, chemists, and drug development professionals on the application of nucleophilic substitution reactions involving 1-Methyl-5-nitro-1H-pyrrol-2-amine. While direct literature on the nucleophilic substitution reactions of this specific molecule is limited, its structure allows for robust predictions of its reactivity based on well-established principles of physical organic chemistry. The presence of a potent electron-withdrawing nitro group at the C5 position, coupled with an electron-donating amino group at C2, renders the pyrrole ring highly susceptible to nucleophilic attack.

These notes will provide a deep dive into the mechanistic underpinnings of these reactions, followed by detailed, actionable protocols for their execution in a laboratory setting. The causality behind experimental choices will be explained, ensuring that the protocols are not just a series of steps, but a self-validating system for achieving desired chemical outcomes.

Mechanistic Insights: The Driving Forces of Reactivity

The key to understanding the synthetic utility of 1-Methyl-5-nitro-1H-pyrrol-2-amine lies in the principles of Nucleophilic Aromatic Substitution (SNAr). In classical SNAr reactions, a nucleophile displaces a leaving group on an aromatic ring.[3] For this to occur, the ring must be "activated" by the presence of strong electron-withdrawing groups, which are capable of stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[4]

In the case of 1-Methyl-5-nitro-1H-pyrrol-2-amine, the powerful electron-withdrawing nitro group (-NO₂) at the C5 position significantly lowers the electron density of the pyrrole ring, making it electrophilic and thus susceptible to attack by nucleophiles. The molecule lacks a conventional leaving group like a halide. Therefore, the most probable pathway for nucleophilic substitution is the displacement of a hydride ion (H⁻), a process known as SNAr-H. This type of reaction typically requires an oxidizing agent to facilitate the removal of the hydride and restore aromaticity.

Regioselectivity of Nucleophilic Attack

The position of nucleophilic attack is dictated by the ability of the ring to stabilize the resulting negative charge. The nitro group at C5 provides stabilization through resonance, particularly for attack at the C4 position. The electron-donating amino group at C2, however, increases electron density at the C3 and C5 positions, potentially disfavoring nucleophilic attack at these sites. Therefore, the most electrophilic carbon atom on the pyrrole ring is predicted to be C4.

The proposed mechanism for the SNAr-H reaction is depicted below:

Caption: Proposed SNAr-H mechanism for 1-Methyl-5-nitro-1H-pyrrol-2-amine.

Application Notes: Practical Considerations for Synthesis

Choice of Nucleophile

A wide range of nucleophiles can be employed in SNAr reactions. The choice of nucleophile will be dictated by the desired functionality on the final product.

  • N-Nucleophiles: Secondary amines (e.g., morpholine, piperidine, diethylamine) are excellent nucleophiles for this reaction. Primary amines can also be used, but care must be taken to avoid secondary reactions.[5]

  • O-Nucleophiles: Alkoxides (e.g., sodium methoxide, potassium tert-butoxide) can be used to introduce alkoxy groups. Phenoxides are also suitable.

  • S-Nucleophiles: Thiolates (generated from thiols and a base) are potent nucleophiles and react readily to form thioethers.

Solvent and Base Selection

The choice of solvent is critical for the success of SNAr reactions.[6]

  • Solvents: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are generally the solvents of choice. They are effective at solvating the charged intermediate and can facilitate the reaction.

  • Bases: A base is often required to deprotonate the nucleophile (in the case of thiols or some amines) or to facilitate the elimination step. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or organic bases like triethylamine (Et₃N) and diisopropylethylamine (DIPEA).[6]

Oxidizing Agents for SNAr-H Reactions

For the proposed SNAr-H mechanism, an oxidizing agent is necessary to remove the hydride and regenerate the aromatic system. Common oxidants for this purpose include:

  • Potassium permanganate (KMnO₄)

  • Manganese dioxide (MnO₂)

  • Air or oxygen, sometimes in the presence of a catalyst.

Experimental Protocols

Safety Precaution: Nitro-aromatic compounds can be energetic and should be handled with care. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

General Experimental Workflow

The following diagram outlines a generalized workflow for conducting nucleophilic substitution reactions with 1-Methyl-5-nitro-1H-pyrrol-2-amine.

Workflow A Reactant Preparation B Reaction Setup under Inert Atmosphere A->B C Addition of Nucleophile and Base B->C D Addition of Oxidant (for SNAr-H) C->D E Reaction Monitoring (TLC/LC-MS) D->E F Aqueous Work-up E->F Upon Completion G Extraction with Organic Solvent F->G H Drying and Concentration G->H I Purification (Column Chromatography) H->I J Characterization (NMR, MS) I->J

Sources

Application Notes & Protocols for the Safe Storage and Handling of 1-Methyl-5-nitro-1H-pyrrol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) or comprehensive safety data for 1-Methyl-5-nitro-1H-pyrrol-2-amine was publicly available at the time of this writing. The following guidelines have been synthesized from safety data for structurally related compounds, including nitroaromatics, heterocyclic amines, and general chemical safety principles. These protocols should be considered a baseline for safe operation and must be supplemented by a thorough, institution-specific risk assessment conducted by qualified personnel.

Introduction: Understanding the Compound and Associated Risks

1-Methyl-5-nitro-1H-pyrrol-2-amine is a heterocyclic compound of interest in synthetic chemistry and drug discovery. Its structure, incorporating a methylated pyrrole ring, a nitro group, and an amine functional group, suggests a profile of potential hazards that demand rigorous safety protocols. The nitro functional group is a common toxophore, and aromatic amines can also exhibit toxicity. A related compound, 1,4-Dinitro-2-methylpyrrole, has been identified as a mutagen with DNA-damaging capabilities.[1] Therefore, it is prudent to handle 1-Methyl-5-nitro-1H-pyrrol-2-amine with a high degree of caution, assuming it may be toxic, mutagenic, and irritant.

These application notes provide a detailed framework for the safe storage, handling, and disposal of 1-Methyl-5-nitro-1H-pyrrol-2-amine to minimize exposure and mitigate risks in a research and development setting.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of laboratory safety.[2][3] Given the limited specific data for this compound, the risk assessment should be based on the hazards associated with its functional groups and related molecules.

2.1. Anticipated Hazards:

  • Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled, based on data for similar nitroaromatic and amine compounds.

  • Irritation: Likely to cause skin, eye, and respiratory tract irritation.[4][5]

  • Mutagenicity: Potential for mutagenic effects, a known risk for some nitro-substituted pyrroles.[1]

  • Reactivity: Amines can react violently with acids, strong oxidants, and halogens.[6]

2.2. Exposure Routes:

  • Inhalation: Of dust particles if the compound is a solid, or vapors if heated.

  • Dermal Contact: Absorption through the skin.

  • Ingestion: Accidental transfer from contaminated hands to mouth.

  • Ocular Contact: Splashes to the eyes.

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and appropriate PPE is mandatory.

3.1. Engineering Controls:

  • Chemical Fume Hood: All handling of 1-Methyl-5-nitro-1H-pyrrol-2-amine, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7][8]

  • Ventilation: The laboratory should be well-ventilated to dilute any fugitive emissions.

3.2. Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the final barrier between the researcher and the chemical.[9]

PPE ComponentMinimum RequirementRecommended for Larger Quantities or Splash Risk
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.[8]Thicker, chemical-resistant gloves (e.g., butyl rubber) over an inner nitrile glove.
Eye and Face Protection Safety glasses with side shields.[10]Chemical splash goggles and a full-face shield.[7]
Body Protection A flame-resistant lab coat.[7]A chemically resistant apron over a flame-resistant lab coat.
Respiratory Protection Not typically required if work is performed within a properly functioning chemical fume hood.An air-purifying respirator with appropriate cartridges may be necessary for spill cleanup or if engineering controls fail.[11]
Foot Protection Closed-toe shoes made of a non-porous material.Chemically resistant shoe covers.

Protocols for Safe Handling and Storage

Adherence to strict protocols is critical for ensuring a safe laboratory environment.[12]

4.1. General Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly. Have a copy of the safety protocols and emergency procedures readily available.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula for transfers and avoid creating dust.

  • Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[10] Decontaminate the work area in the fume hood.

4.2. Storage Protocol:

Proper storage is essential to maintain the integrity of the compound and prevent accidents.[13]

  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[14][15]

  • Segregation: Store away from incompatible materials such as strong acids, oxidizing agents, and halogens.[6][14]

  • Inventory: Maintain an accurate inventory of the compound, including the date of receipt and the amount in stock.

4.3. Disposal Protocol:

Dispose of 1-Methyl-5-nitro-1H-pyrrol-2-amine and any contaminated materials in accordance with local, state, and federal regulations.[3] This will likely involve disposal as hazardous chemical waste. Do not dispose of it down the drain.

Emergency Procedures

Rapid and appropriate response to an emergency can significantly mitigate harm.

5.1. Spill Response:

  • Evacuate: If the spill is large or outside of a containment area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and the institutional safety officer.

  • Contain: If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels.

  • Clean-up: Wearing appropriate PPE, carefully scoop the absorbent material into a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area.

5.2. Exposure Response:

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][16]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][17]

Visualized Workflows

6.1. Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling Cleanup prep1 Don Appropriate PPE prep2 Verify Fume Hood Function prep1->prep2 handling1 Weigh and Transfer Solid prep2->handling1 handling2 Prepare Solution handling1->handling2 cleanup1 Decontaminate Work Area handling2->cleanup1 cleanup2 Remove and Dispose of PPE cleanup1->cleanup2 cleanup3 Wash Hands Thoroughly cleanup2->cleanup3

Caption: Workflow for the safe handling of 1-Methyl-5-nitro-1H-pyrrol-2-amine.

6.2. Emergency Spill Response Logic

spill Spill Occurs is_major Major Spill? spill->is_major evacuate Evacuate Area is_major->evacuate Yes is_trained Trained to Clean? is_major->is_trained No alert_all Alert Supervisor & Safety Officer evacuate->alert_all wait Await Emergency Response alert_all->wait is_trained->alert_all No contain Contain with Inert Material is_trained->contain Yes cleanup Collect for Disposal contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate

Caption: Decision-making process for responding to a chemical spill.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.
  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). Vertex AI Search.
  • Ammonia - Incident management. (2016, June 15). GOV.UK.
  • MATERIAL SAFETY DATA SHEET. (n.d.). Acros Organics.
  • AMINES, [CORROSIVE LIQUID]. (n.d.). CAMEO Chemicals | NOAA.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET CLEAN AMINE®. (n.d.). Greenbook.net.
  • SAFETY DATA SHEET. (2009, November 12). Fisher Scientific.
  • SAFETY DATA SHEET. (2009, November 12). Fisher Scientific.
  • Aldrich 146439 - SAFETY DATA SHEET. (2024, March 7). MilliporeSigma.
  • material safety data sheet sds/msds. (n.d.). CDH Fine Chemical.
  • Safety Data Sheet. (2015, June 17). Solvents & Petroleum Service, Inc.
  • Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. (2024, September 6). Vertex AI Search.
  • Safeguarding Your Research: A Guide to Handling Nitroacetonitrile. (n.d.). Benchchem.
  • SAFETY STANDARDS IN RESEARCH LABORATORIES. (n.d.). UAB.
  • Working with Chemicals. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • Chemical Storage in Research Labs: Safety & Compliance. (n.d.). Apollo Scientific.
  • Reactivity of the Mutagen 1,4-Dinitro-2-methylpyrrole as an Alkylating Agent. (2025, August 10). ResearchGate.
  • Benzenamine, 2-methyl-5-nitro-: Human health tier II assessment. (2014, September 18). National Industrial Chemicals Notification and Assessment Scheme.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Methyl-5-nitro-1H-pyrrol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-Methyl-5-nitro-1H-pyrrol-2-amine (CAS 1056971-95-9).[1] This document provides in-depth troubleshooting advice and detailed protocols in a frequently asked questions (FAQ) format. It is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the post-synthesis workup and purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial workup has left me with a dark, oily crude product. What are the likely impurities and what is a good general strategy to start the purification?

A1: A dark and impure crude product is common following the nitration of pyrrole derivatives. The appearance of tars or oils suggests the presence of several types of impurities arising from the sensitive nature of the pyrrole ring, especially under acidic nitrating conditions.[2][3]

Likely Impurities:

  • Unreacted Starting Material: 1-Methyl-1H-pyrrol-2-amine.

  • Isomeric Byproducts: Nitration at other positions (e.g., 4-nitro isomer). The directing effects of the N-methyl and amino groups compete with the inherent reactivity of the pyrrole ring.[4]

  • Over-nitration Products: Dinitrated species can form if the reaction conditions are too harsh.[5]

  • Polymeric Tars: Pyrrole is susceptible to acid-catalyzed polymerization, resulting in intractable resinous materials.[2][6]

  • Residual Reagents: Inorganic acids and salts from the nitrating mixture.

General Purification Strategy: A multi-step approach is often necessary. The optimal workflow depends on the specific impurity profile of your crude product, which should first be assessed by Thin Layer Chromatography (TLC).

PurificationWorkflow cluster_methods Purification Methods Crude Crude Product TLC Assess Impurities (TLC/¹H NMR) Crude->TLC Decision Major Impurities Identified? TLC->Decision AcidBase Acid-Base Extraction (Removes starting material, acidic/basic impurities) Decision->AcidBase Yes (Starting Material, Acidic/Basic) Column Column Chromatography (Separates isomers, neutral impurities) Decision->Column Yes (Isomers, Close Polarity) Recrystal Recrystallization (Final polishing step for solids) Decision->Recrystal No (Mostly Pure) PurityCheck Assess Purity (TLC, NMR, LC-MS) AcidBase->PurityCheck Column->PurityCheck Recrystal->PurityCheck PurityCheck->Column Impurities Remain Final Pure Product PurityCheck->Final Purity Confirmed

Caption: General purification workflow for 1-Methyl-5-nitro-1H-pyrrol-2-amine.

Q2: My crude ¹H NMR spectrum is complex. How can I identify peaks corresponding to my product versus impurities like the starting material?
  • Product (1-Methyl-5-nitro-1H-pyrrol-2-amine): The nitro group (-NO₂) is strongly electron-withdrawing, while the amine group (-NH₂) is electron-donating. The two protons on the pyrrole ring (at C3 and C4) will be doublets. The proton at C3, being adjacent to the electron-donating amine, will likely be more upfield compared to the proton at C4, which is adjacent to the carbon bearing the nitro group. The N-methyl group will appear as a singlet.

  • Starting Material (1-Methyl-1H-pyrrol-2-amine): This compound will lack the deshielding effect of the nitro group. The pyrrole protons will be significantly more upfield compared to the product.

  • Solvent Peaks: Always account for residual solvent peaks (e.g., CHCl₃ in CDCl₃ at ~7.26 ppm) and water.[7]

Troubleshooting Table: Common Impurities and Their Signatures

ImpurityIdentification MethodCharacteristic SignatureRecommended Removal Method
1-Methyl-1H-pyrrol-2-amine TLC & ¹H NMRLower Rƒ than product (more polar). ¹H NMR signals for pyrrole protons will be upfield of the product's signals.Acid-Base Extraction[8][9][10]
Isomeric Nitro-amines TLC & ¹H NMRMay have a very similar Rƒ to the desired product, making separation difficult. Will show a different splitting pattern or chemical shifts for the pyrrole protons.Silica Gel Column Chromatography[11][12]
Polymeric Tars Visual & ¹H NMRAppears as a dark, insoluble residue. In NMR, it may contribute to a broad, unresolved baseline.Filtration after dissolving the crude product in a suitable solvent (e.g., Dichloromethane).
Dinitro compounds Mass SpectrometryHigher molecular weight peak corresponding to the addition of a second nitro group.Can sometimes be removed by treatment with a reducing agent like sodium disulfide, which selectively reduces one nitro group, followed by extraction.[5] Alternatively, column chromatography may be effective.
Q3: How do I perform an acid-base extraction to remove the unreacted starting material?

A3: Acid-base extraction is a highly effective technique for separating basic compounds, like amines, from neutral or acidic impurities.[8][13] The principle relies on converting the basic amine into its water-soluble salt by treatment with an acid, allowing it to be separated from the neutral product which remains in the organic layer.[9][10]

AcidBase Acid-Base Extraction Scheme cluster_0 cluster_1 Separatory Funnel cluster_2 A 1. Dissolve Crude Mixture in Organic Solvent (e.g., DCM, EtOAc) B 2. Add weak aqueous acid (e.g., 1M HCl) to separatory funnel and shake. Organic Organic Layer (DCM) Contains: Neutral Product (1-Methyl-5-nitro-1H-pyrrol-2-amine) & other neutral impurities B->Organic Aqueous Aqueous Layer (H₂O) Contains: Protonated Starting Material (1-Methyl-1H-pyrrol-2-amine HCl salt) C 3. Separate Layers Aqueous->C D 4. Wash organic layer with brine, dry over Na₂SO₄, and concentrate to get purified product.

Caption: Workflow for separating the basic starting material via acid-base extraction.

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) in a separatory funnel.

  • Extraction: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The unreacted basic starting material will be protonated and move into the aqueous layer. The desired neutral product will remain in the organic layer.[9]

  • Isolation: Drain the lower organic layer. To ensure complete removal, you can re-extract the organic layer with fresh aqueous acid.

  • Workup: Wash the organic layer with saturated sodium bicarbonate solution (to neutralize any residual acid), followed by a wash with brine (saturated NaCl solution) to begin the drying process.[13]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Q4: My TLC shows two very close spots. How can I optimize a column chromatography protocol to separate these isomers?

A4: Separating isomers, such as the 4-nitro and 5-nitro products, is a classic challenge that column chromatography is designed to solve.[11][14] The key is to develop a mobile phase (eluent) system that provides a sufficient difference in retention factors (Rƒ) between the two spots.

Step 1: TLC Method Development The goal is to find a solvent system where the desired product has an Rƒ of approximately 0.3-0.35, as this often provides the best separation on a column.[11]

  • Stationary Phase: Use standard silica gel TLC plates (Silica Gel 60 F₂₅₄).

  • Mobile Phase Screening: Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.

  • Test Ratios: Prepare small beakers with different solvent ratios (e.g., 9:1, 8:2, 7:3 Hexanes:EtOAc) and run a TLC plate in each.

  • Optimization: Observe the separation. If the spots are still too close, try a different solvent system (e.g., Dichloromethane/Methanol). The use of phenyl-functionalized stationary phases can also be advantageous for separating aromatic compounds due to potential π-π interactions.[15]

Troubleshooting Table: Column Chromatography Issues

IssueProbable CauseSolution
Poor Separation Inappropriate solvent system.Re-optimize the eluent using TLC. A shallower gradient or isocratic elution with the optimal solvent system is preferred.
Product Streaking The amine functional group is interacting too strongly with the acidic silica gel.Add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) to your eluent.[16] This will neutralize the acidic sites on the silica and improve the peak shape.
Column Cracking Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and never let the solvent level drop below the top of the silica bed.[14]
Product Won't Elute Eluent is not polar enough.Gradually increase the polarity of the eluent. For example, move from 8:2 Hex:EtOAc to 7:3 Hex:EtOAc.

Step 2: Column Chromatography Protocol

  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes) and pour it into the column. Allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[14]

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column. This "dry loading" method often results in better separation than loading a liquid sample.

  • Elution: Begin eluting with your optimized solvent system. Collect the eluent in fractions (e.g., 10-20 mL per tube).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.[12]

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your final, purified compound.

References

  • Acid–base extraction - Wikipedia. [Link]

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum - Agilent. [Link]

  • Supporting Information for a scientific article. [Link]

  • Separation of Compounds Using Column Chromatography - Organic Chemistry Virtual Lab. [Link]

  • Column Chromatography of Nitroanilines Lab Experiment - Studylib. [Link]

  • Acid-Base Extraction - Web.mnstate.edu. [Link]

  • Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns - Loughborough University Research Repository. [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. [Link]

  • Amine workup : r/Chempros - Reddit. [Link]

  • Pyrrole nitration - Quimicaorganica.org. [Link]

  • Aromatic Nitro Compounds - MST.edu. [Link]

  • Reactivity of pyrrole pigments. Part 5: Electrophilic substitution-Nitration and bromination-Of some pyrromethenones and 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones - ResearchGate. [Link]

  • Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30... - ResearchGate. [Link]

  • Reactions of Pyrrole - SlideShare. [Link]

  • PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS - Canadian Science Publishing. [Link]

  • Reactions of Pyrrole - MBB College. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - ACS Publications. [Link]

  • Pyrrole synthesis - Organic Chemistry Portal. [Link]

  • Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives - IJPPR. [Link]

  • Synthesis of 1-methyl-5-nitroimidazole - PrepChem.com. [Link]

  • 1H-Pyrrole, 1-methyl- - NIST WebBook. [Link]

  • 1-methyl-5-nitro-1h-pyrrole-2-carboxylic acid - PubChemLite. [Link]

  • Process for the purification of mononitro aromatic compounds - Google P

Sources

Preventing thermal decomposition of 1-Methyl-5-nitro-1H-pyrrol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Thermal Decomposition

Welcome to the technical support center for 1-Methyl-5-nitro-1H-pyrrol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability of this compound during your experiments. Given the energetic nature of the nitro group and the reactivity of the pyrrole ring system, understanding and mitigating the risks of thermal decomposition is critical for experimental success and laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decomposition for 1-Methyl-5-nitro-1H-pyrrol-2-amine?

The primary driver for the decomposition of 1-Methyl-5-nitro-1H-pyrrol-2-amine is thermal energy. The presence of the nitro group (-NO2) on the pyrrole ring makes the molecule susceptible to thermally induced decomposition. Nitroaromatic compounds, in general, are known to be thermally sensitive and can decompose exothermically when heated.[1] The decomposition process for many nitro-containing organic compounds is often autocatalytic, meaning the initial decomposition products can accelerate further degradation.[2]

Q2: At what temperature does 1-Methyl-5-nitro-1H-pyrrol-2-amine begin to decompose?

Currently, there is no publicly available experimental data from techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) that specifies the exact onset temperature of decomposition for 1-Methyl-5-nitro-1H-pyrrol-2-amine. However, based on related nitroaromatic and heterocyclic compounds, it is crucial to handle this compound with care, even at moderately elevated temperatures. For instance, some nitroaniline derivatives show thermal instability at temperatures as low as 160°C.[3] It is strongly recommended that users perform small-scale thermal analysis to determine the precise decomposition temperature for their specific batch of the compound.[4]

Q3: Can impurities from the synthesis process affect the thermal stability of 1-Methyl-5-nitro-1H-pyrrol-2-amine?

Yes, impurities can significantly impact the thermal stability of the compound. Potential impurities to consider include:

  • Residual Acids or Bases: Catalysts or reagents from the nitration or amination steps of the synthesis can act as catalysts for decomposition.[5]

  • Oxidizing or Reducing Agents: Leftover reagents can initiate or accelerate decomposition pathways.

  • Byproducts: Incomplete reactions or side reactions can introduce structurally different and potentially less stable molecules.

  • Solvents: Trapped solvents can alter the crystal structure and thermal behavior of the solid material.[6]

  • Nitrite Impurities: The presence of nitrite ions, which can be introduced during synthesis, can lead to the formation of unstable N-nitrosamine impurities, especially given the presence of a secondary amine precursor in the synthesis of related compounds.[7]

Thorough purification and characterization are essential to ensure the stability of your material.

Q4: What are the recommended storage conditions for 1-Methyl-5-nitro-1H-pyrrol-2-amine?

To minimize the risk of thermal decomposition, 1-Methyl-5-nitro-1H-pyrrol-2-amine should be stored under the following conditions:

  • Temperature: Store in a cool, dry place. Refrigeration or freezing is recommended for long-term storage.

  • Light: Protect from light, as photolytic degradation can be a concern for many organic compounds.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

  • Container: Use a tightly sealed, clearly labeled container.

Troubleshooting Guide: Unexpected Experimental Results

This section addresses common issues that may arise during the handling and use of 1-Methyl-5-nitro-1H-pyrrol-2-amine, potentially indicating the onset of decomposition.

Observed Issue Potential Cause Recommended Action
Discoloration of the solid compound (e.g., darkening) Onset of thermal or photolytic decomposition.1. Immediately move the compound to a cooler, darker storage location. 2. Perform analytical characterization (e.g., HPLC, NMR) to assess purity. 3. If decomposition is confirmed, dispose of the material according to safety protocols.
Inconsistent analytical results (e.g., new peaks in chromatograms) The compound is degrading over time or under experimental conditions.1. Review storage and handling procedures. 2. Analyze a fresh sample from a new, unopened container if available. 3. Consider the possibility of on-instrument decomposition if high temperatures are used in the analytical method (e.g., GC inlet).
Poor solubility or formation of precipitates in solution Formation of insoluble decomposition products.1. Prepare fresh solutions for each experiment. 2. Avoid heating solutions to aid dissolution. Use sonication in a cool bath as an alternative. 3. Filter the solution before use if particulates are observed.
Unexpected reaction outcomes or low yields The starting material may have partially decomposed, reducing its purity and reactivity.1. Re-characterize the starting material to confirm its identity and purity. 2. Use a freshly opened or purified batch of the compound.

Experimental Protocols

Protocol 1: Monitoring Compound Stability with High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity and stability of 1-Methyl-5-nitro-1H-pyrrol-2-amine over time.

Objective: To detect the appearance of degradation products.

Methodology:

  • Standard Preparation: Prepare a stock solution of 1-Methyl-5-nitro-1H-pyrrol-2-amine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (Time Zero): Immediately after preparation, inject an aliquot of the stock solution into the HPLC system.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

    • Detection: UV-Vis detector at a wavelength determined by the UV spectrum of the compound.

    • Flow Rate: 1 mL/min.

    • Injection Volume: 10 µL.

  • Data Recording: Record the chromatogram, noting the retention time and peak area of the main compound.

  • Stability Study: Store the stock solution under your standard laboratory conditions.

  • Time-Point Analysis: At regular intervals (e.g., 24, 48, 72 hours), inject another aliquot of the stock solution and record the chromatogram.

  • Data Analysis: Compare the chromatograms from each time point. The appearance of new peaks or a decrease in the main peak area indicates decomposition.

HPLC_Monitoring_Workflow A Prepare Stock Solution B Initial HPLC Analysis (T=0) A->B C Store Solution B->C D Time-Point HPLC Analysis (T=x) C->D E Compare Chromatograms D->E F Assess Stability E->F

Caption: Workflow for HPLC-based stability monitoring.

Protocol 2: Small-Scale Thermal Stress Test

This protocol is for qualitatively assessing the thermal stability of a new batch of 1-Methyl-5-nitro-1H-pyrrol-2-amine.

Objective: To observe any visual signs of decomposition at elevated temperatures.

CAUTION: This should be performed on a very small scale (milligrams) in a well-ventilated fume hood with appropriate personal protective equipment.

Methodology:

  • Sample Preparation: Place a small amount (1-2 mg) of the compound in a glass vial.

  • Heating: Place the vial on a hot plate or in a heating block set to a specific temperature (e.g., start at 100°C).

  • Observation: Visually inspect the sample for any changes, such as melting, color change (darkening), or gas evolution.

  • Incremental Heating: If no change is observed after a set time (e.g., 15 minutes), increase the temperature in increments (e.g., 10°C) and repeat the observation.

  • Decomposition Point: The temperature at which changes are first observed is an indicator of the onset of thermal decomposition.

Understanding Decomposition Pathways

While the specific decomposition mechanism for 1-Methyl-5-nitro-1H-pyrrol-2-amine is not documented, insights can be drawn from related nitroaromatic and heterocyclic compounds.

Decomposition_Pathways cluster_initial Initial Steps cluster_products Potential Products A 1-Methyl-5-nitro-1H-pyrrol-2-amine B C-NO2 Bond Homolysis A->B Heat C Nitro-Nitrite Isomerization A->C Heat D Ring Opening/Rearrangement A->D Heat E Radical Species B->E F NO2 Gas B->F G Rearranged Isomers C->G H Polymeric Materials D->H

Caption: Potential initial steps in the thermal decomposition of 1-Methyl-5-nitro-1H-pyrrol-2-amine.

The most common initial steps in the thermal decomposition of nitroaromatic compounds are:

  • C-NO2 Bond Homolysis: The cleavage of the carbon-nitro bond is often the primary and rate-determining step, releasing nitrogen dioxide (NO2) gas and a pyrrole radical.[8]

  • Nitro-Nitrite Isomerization: The nitro group can rearrange to a nitrite group, which is less stable and can lead to further decomposition.[8]

  • Ring Opening: The energetic strain of the nitro group on the aromatic ring can lead to ring-opening reactions, forming highly reactive intermediates that can polymerize.

The evolution of brown NO2 gas is a common visual indicator of the decomposition of nitro compounds.

References

  • Bartsch, R. A., Chae, Y. M., Ham, S., & Birney, D. M. (2001). Experimental and theoretical studies on the thermal decomposition of heterocyclic nitrosimines. Journal of the American Chemical Society, 123(31), 7479–7486. Available at: [Link]

  • MDPI. (2025). Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water. Available at: [Link]

  • TA Instruments. (2025). Precision Testing for Energetic Materials and Propellants: How TA Instruments Powers Safety, Stability, and Performance. Available at: [Link]

  • EPA. method 8091 nitroaromatics and cyclic ketones by gas chromatography. Available at: [Link]

  • PMC. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Available at: [Link]

  • NITRO COMPOUNDS. (2020, March 29). Available at: [Link]

  • ResearchGate. (2025). Thermal Decomposition of Aliphatic Nitro-compounds. Available at: [Link]

  • ACS Publications. (n.d.). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Available at: [Link]

  • ResearchGate. (n.d.). TGA-DSC thermogram of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA compounds. Available at: [Link]

  • RSC Publishing. (n.d.). investigation of electroanalytic, spectroscopic and thermal properties of N-substituted poly(bis-pyrrole) films. Available at: [Link]

  • Spectroscopy Online. (2023, December 20). Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. Available at: [Link]

  • PubMed. (2001, September 1). Screening method for nitroaromatic compounds in water based on solid-phase microextraction and infrared spectroscopy. Available at: [Link]

  • AZoM.com. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Available at: [Link]

  • MDPI. (2023, August 25). An Alternative Approach for Predicting the Shelf Life of Energetic Materials. Available at: [Link]

  • ResearchGate. (n.d.). investigation of thermal stability of some nitroaromatic derivatives by dsc. Available at: [Link]

  • DTIC. (n.d.). Testing to Determine Chemical Stability, Handling Characteristics, and Reactivity of Energetic-Fuel Mixtures. Available at: [Link]

  • DELTIMA Precision. (n.d.). Stability Standards. Available at: [Link]

  • CONICET. (2023, March 16). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Available at: [Link]

  • CHIMIA. (n.d.). Thermal Stability of Explosives. Available at: [Link]

  • MDPI. (2025, January 15). Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. Available at: [Link]

  • Redalyc. (n.d.). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Available at: [Link]

  • Nitrosamines Exchange. (2023, January 10). N-Nitrosamine impurity of heterocyclic aromatic ring. Available at: [Link]

  • ResearchGate. (2026, February 15). Thermal behavior of nitro-, amino-, and azo-phenylfuroxans. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Recent Synthetic Aspects on the Chemistry of Nitro, Nitroso and Amino Compounds II. Available at: [Link]

  • ResearchGate. (2025, August 10). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. Available at: [Link]

  • International Journal of Drug Regulatory Affairs. (2021, June 15). Nitrosamine Impurities: Origin, Control and Regulatory Recommendations. Available at: [Link]

  • Organic Syntheses. (n.d.). 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl. Available at: [Link]

  • CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Available at: [Link]

  • heiDOK. (2021, June 16). Computational methods for thermal stability proteomics. Available at: [Link]

  • Biomedical and Pharmacology Journal. (2025, October 9). Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. Available at: [Link]

  • MDPI. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Available at: [Link]

  • PMC. (2022, November 21). Theoretical study on thermal decomposition mechanism of 1-nitroso-2-naphthol. Available at: [Link]

  • Google Patents. (n.d.). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
  • IJIRCT. (n.d.). Comparative Thermal study on Synthesis of Polypyrrole via Different Oxidants. Available at: [Link]

  • PSE Community.org. (2023, February 24). Thermal Degradation Studies and Machine Learning Modelling of Nano-Enhanced Sugar Alcohol-Based Phase Change Materials for Mediu. Available at: [Link]

Sources

Optimizing pH conditions for 1-Methyl-5-nitro-1H-pyrrol-2-amine stability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Methyl-5-nitro-1H-pyrrol-2-amine

Introduction

Welcome to the technical support guide for 1-Methyl-5-nitro-1H-pyrrol-2-amine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on ensuring the stability of this compound, with a specific focus on optimizing pH conditions. 1-Methyl-5-nitro-1H-pyrrol-2-amine is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2] However, its chemical structure, which incorporates a nitroaromatic system, a pyrrole ring, and an amine group, presents unique stability challenges.[3][4] The electron-withdrawing nature of the nitro group, combined with the inherent reactivity of the pyrrole ring, makes the molecule susceptible to degradation under various environmental conditions, particularly in aqueous solutions of non-neutral pH.[5]

This guide provides a comprehensive set of Frequently Asked Questions (FAQs), a practical Troubleshooting Guide, and detailed Experimental Protocols to help you establish optimal storage and handling conditions, thereby ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is pH a critical factor for the stability of 1-Methyl-5-nitro-1H-pyrrol-2-amine?

The stability of 1-Methyl-5-nitro-1H-pyrrol-2-amine is highly dependent on pH due to its susceptibility to acid- and base-catalyzed hydrolysis.[6][7]

  • Acidic Conditions: In the presence of strong acids, the pyrrole ring, which is a weak base, can be protonated.[5] This disrupts the aromaticity of the ring, making it highly unstable and prone to polymerization or ring-opening reactions, which often results in the formation of insoluble brown or black resins.[5]

  • Basic Conditions: While pyrrole esters are known to be stable under basic conditions, the presence of the amino and nitro groups on the ring can alter this behavior.[8] Alkaline conditions can potentially facilitate nucleophilic attack on the pyrrole ring or catalyze other degradation pathways involving the nitro or amine functional groups.

  • General Hydrolysis: As with many pharmaceutical compounds, evaluating stability across a wide pH range is a mandatory step in forced degradation studies to identify potential degradation pathways.[9][10]

Q2: What are the initial visual indicators of compound degradation?

For many aromatic amines and pyrrole-based compounds, the first sign of degradation is a change in color.[3][4] A fresh, pure sample of 1-Methyl-5-nitro-1H-pyrrol-2-amine should have a consistent appearance. Upon degradation, you may observe the solution turning from colorless or pale yellow to darker shades of orange, brown, or even black.[4][11] This is often due to the formation of oxidized species and polymeric byproducts.[3][4]

Q3: What is a "forced degradation" or "stress testing" study, and why is it essential for this compound?

Forced degradation studies involve intentionally exposing a compound to harsh conditions that are more severe than accelerated stability testing conditions.[9][12] These conditions include high temperatures, humidity, oxidation, photolysis, and, most importantly for this topic, a wide range of pH values (e.g., pH 1 to 13).[7][9][10] The purpose is to:

  • Identify Degradation Pathways: Determine the likely chemical breakdown routes for the molecule.[12]

  • Elucidate Degradant Structures: Identify the chemical structures of the impurities and degradation products.

  • Develop Stability-Indicating Methods: Ensure the analytical method (like HPLC) can accurately separate the intact compound from its degradants.[6]

  • Understand Intrinsic Stability: Gain insight into the molecule's inherent stability, which helps in developing stable formulations and defining proper storage conditions.[9][12]

Given the reactive functional groups in 1-Methyl-5-nitro-1H-pyrrol-2-amine, forced degradation is a critical first step in its development.

Q4: What analytical techniques are recommended for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique for stability testing of aromatic compounds.[6][13][14] A reverse-phase C18 column is typically effective. For more detailed characterization of degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[13]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action & Explanation
Rapid color change (darkening) of the compound in an aqueous solution. Oxidation and/or acid-catalyzed polymerization.1. Check Solution pH: Ensure the pH is near neutral (6.5-7.5) unless your experiment requires otherwise. Aromatic amines and pyrroles are often most stable in this range.[4][5]2. Use an Inert Atmosphere: Purge your solvent and the vial headspace with an inert gas like nitrogen or argon before sealing. This minimizes exposure to oxygen, a key driver of degradation for aromatic amines.[4]3. Protect from Light: Store the solution in an amber vial or cover it with aluminum foil. Nitroaromatic compounds can be susceptible to photolytic degradation.[9][12]
Appearance of new, unexpected peaks in HPLC chromatogram over time. Chemical degradation of the parent compound.1. Perform a Forced Degradation Study: Systematically expose the compound to acidic, basic, and oxidative conditions as described in Protocol 2 below. This helps to intentionally generate the degradant peaks, confirming their origin.[9]2. Peak Purity Analysis: Use a Diode Array Detector (DAD) with your HPLC to check the peak purity of the parent compound. Co-elution of a degradant can affect quantification.3. Characterize Degradants: If resources permit, use LC-MS to obtain the mass of the unknown peaks. This provides critical clues to the degradation pathway.[13]
Poor reproducibility of experimental results using the compound. Inconsistent stability of the stock solution leading to variable effective concentrations.1. Prepare Fresh Stock Solutions: Avoid using stock solutions that are more than a few days old, unless you have formally demonstrated their stability under your specific storage conditions.2. Standardize Storage Conditions: Store all stock solutions under identical, optimized conditions (e.g., pH 7.0 buffer, refrigerated at 2-8°C, protected from light, under nitrogen).3. Quantify Before Use: For critical experiments, re-analyze the concentration of the stock solution via HPLC immediately before use to confirm its integrity.

Experimental Protocols & Data Visualization

Protocol 1: Preparation of Buffers for pH Stability Study

This protocol outlines the preparation of a range of buffers. It is crucial to use high-purity reagents and water to avoid introducing contaminants.

Materials:

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Sodium Acetate (CH₃COONa)

  • Boric Acid (H₃BO₃)

  • High-purity water (Type I)

  • Calibrated pH meter

Procedure:

  • pH 2.0 (Acidic): Prepare a 0.01 M HCl solution by diluting concentrated HCl in high-purity water.

  • pH 4.5 (Acetate Buffer): Prepare a 50 mM sodium acetate buffer. Adjust pH with dilute acetic acid or NaOH.

  • pH 7.0 (Phosphate Buffer): Prepare a 50 mM potassium phosphate buffer. Adjust pH with dilute phosphoric acid or NaOH.

  • pH 9.0 (Borate Buffer): Prepare a 50 mM boric acid buffer. Adjust pH with dilute NaOH.

  • pH 12.0 (Basic): Prepare a 0.01 M NaOH solution.

  • Verification: Verify the final pH of each buffer solution using a calibrated pH meter.[15]

Workflow for pH Stability Assessment

The following diagram illustrates the overall workflow for conducting a comprehensive pH stability study.

G cluster_prep 1. Preparation Phase cluster_incubation 2. Incubation Phase cluster_analysis 3. Analysis Phase cluster_data 4. Data Interpretation prep_compound Prepare concentrated stock of 1-Methyl-5-nitro-1H-pyrrol-2-amine in a non-aqueous solvent (e.g., ACN) incubation Dilute stock solution into each buffer. Incubate samples at a controlled temperature (e.g., 40°C). prep_compound->incubation prep_buffers Prepare buffer solutions (pH 2, 4.5, 7, 9, 12) as per Protocol 1 prep_buffers->incubation sampling Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours). incubation->sampling quench Neutralize/Quench reaction (if necessary) and dilute for analysis. sampling->quench hplc Analyze samples by a validated stability-indicating HPLC method. quench->hplc quantify Calculate % of parent compound remaining at each time point. hplc->quantify plot Plot ln(% Remaining) vs. Time to determine degradation rate (k). quantify->plot compare Compare degradation rates across all pH conditions. plot->compare

Caption: Workflow for pH-dependent stability analysis.

Protocol 2: Forced Hydrolysis Study

This protocol describes how to execute the incubation and sampling steps of the stability study.

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of 1-Methyl-5-nitro-1H-pyrrol-2-amine in acetonitrile.

  • Sample Preparation: For each pH condition, add 100 µL of the stock solution to 900 µL of the corresponding buffer in an amber HPLC vial. This gives a starting concentration of 100 µg/mL. Prepare one vial for each time point to avoid repeated sampling from a single vial.

  • Time Zero (T=0) Sample: Immediately after preparation, take the T=0 vials for each pH, neutralize them (add an equal volume of the opposing pH buffer, e.g., add basic buffer to the acidic sample), and analyze by HPLC.

  • Incubation: Place the remaining vials in a temperature-controlled environment, such as an oven or water bath, set to 40°C.

  • Sampling: At subsequent time points (e.g., 2, 6, 12, 24 hours), remove the corresponding set of vials, neutralize them, and analyze by HPLC immediately.

  • Data Analysis: For each pH and time point, calculate the percentage of the parent compound remaining relative to the T=0 peak area.

Potential Degradation Pathways

The following diagram illustrates potential, mechanistically plausible degradation pathways under strong acid and base conditions. The exact products would need to be confirmed experimentally via techniques like LC-MS.

G cluster_acid Strong Acid (e.g., pH < 2) cluster_base Strong Base (e.g., pH > 12) cluster_neutral Near Neutral (e.g., pH 6-8) Parent 1-Methyl-5-nitro-1H-pyrrol-2-amine Protonation Protonation of Pyrrole Ring Parent->Protonation H+ Hydrolysis Hydrolysis of Amine Group or Ring Opening Parent->Hydrolysis OH- Oxidation Oxidation Products Parent->Oxidation OH-, O2 Stable Relatively Stable Parent->Stable Polymerization Polymerization / Resinification Protonation->Polymerization Loss of Aromaticity

Caption: Plausible pH-dependent degradation pathways.

Data Interpretation: Summary Table

After conducting the experiment, the results can be summarized in a table. The following is an example table with hypothetical data illustrating how to present the findings.

pH Condition Buffer System Incubation Temp. Observed Degradation after 24h (%) Inferred Stability Primary Degradation Pathway (Hypothesized)
2.0 0.01 M HCl40°C> 90%Highly UnstableAcid-catalyzed polymerization[5]
4.5 50 mM Acetate40°C~ 15%Moderately StableSlow acid-catalyzed hydrolysis
7.0 50 mM Phosphate40°C< 5%Stable (Optimal) Minimal degradation
9.0 50 mM Borate40°C~ 25%Moderately UnstableBase-catalyzed hydrolysis/oxidation
12.0 0.01 M NaOH40°C> 70%Highly UnstableRapid base-catalyzed degradation

References

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Available from: [Link]

  • ResearchGate. (2025, August 6). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS | Request PDF. Available from: [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. Available from: [Link]

  • Hudson Robotics. pH for Stability Testing and Analysis. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. Available from: [Link]

  • International Journal of Innovative Science and Research Technology. Review on Forced Degradation Studies. Available from: [Link]

  • Omori UK. (2025, December 17). Key pharmaceutical stability testing guidelines. Available from: [Link]

  • World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Nitroaromatic Compounds, from Synthesis to Biodegradation. Available from: [Link]

  • European Medicines Agency (EMA). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available from: [Link]

  • Food And Drugs Authority, Ghana. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (2010, October 21). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Available from: [Link]

  • Chemistry Stack Exchange. (2015, August 4). What is the degradation mechanism of pyrrole?. Available from: [Link]

  • ACS Publications. (2016, July 21). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Available from: [Link]

  • YouTube. (2024, May 29). CADs: Nitrile Hydrolysis Mechanisms – Acidic and Basic Hydrolysis Mechanisms. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025, December 1). OXYGEN & NITROGEN CONTAINING HETEROCYCLIC COMPOUNDS: A BOON FOR ANTINEOPLASTIC RESEARCHES. Available from: [Link]

  • BioProcess International. The Effect of Buffers on Protein Conformational Stability. Available from: [Link]

  • Organic and Medicinal Chemistry International Journal. (2020, September 14). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Available from: [Link]

  • Wikipedia. Pyrrole. Available from: [Link]

  • Frontiers in Chemistry. (2024, May 10). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. (2018, December 21). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst. Available from: [Link]

  • Der Pharma Chemica. (2025, October 28). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Available from: [Link]

  • Scribd. Acidic and Basic Character of Pyrrole. Available from: [Link]

Sources

Resolving solubility issues of 1-Methyl-5-nitro-1H-pyrrol-2-amine in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Methyl-5-nitro-1H-pyrrol-2-amine

Welcome to the technical support guide for 1-Methyl-5-nitro-1H-pyrrol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges encountered during their experiments. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 1-Methyl-5-nitro-1H-pyrrol-2-amine that influence its water solubility?

A1: The aqueous solubility of 1-Methyl-5-nitro-1H-pyrrol-2-amine is governed by a balance of hydrophilic and hydrophobic properties derived from its molecular structure. The primary amine (-NH2) and the nitro (-NO2) groups are polar and capable of hydrogen bonding with water. However, the pyrrole ring and the methyl group (-CH3) introduce a degree of hydrophobicity. The nitro group, being a strong electron-withdrawing group, significantly influences the electron distribution of the aromatic ring.[1] While polar, nitro compounds can exhibit surprisingly low water solubility.[2]

Q2: I'm observing very poor solubility of 1-Methyl-5-nitro-1H-pyrrol-2-amine in my aqueous buffer. Is this expected?

A2: Yes, limited aqueous solubility is an anticipated challenge with this compound. The combination of the aromatic pyrrole core and the nitro group contributes to its hydrophobic character, which often results in poor dissolution in water alone.[2][3] Many organic compounds, especially those with aromatic and nitro functionalities, require formulation strategies to achieve desired concentrations in aqueous media.[4]

Q3: Can I simply heat the solution to improve solubility?

A3: While increasing the temperature can enhance the solubility of many compounds, it should be approached with caution for 1-Methyl-5-nitro-1H-pyrrol-2-amine. Nitroaromatic compounds can be thermally sensitive and may degrade at elevated temperatures.[2] It is crucial to first assess the thermal stability of the compound before employing heat as a primary solubilization method.

Q4: Are there any immediate, simple steps I can take to improve solubility?

A4: For a quick initial assessment, you can try reducing the particle size of the solid compound by grinding it into a fine powder.[5][6] This increases the surface area available for solvation. Additionally, vigorous agitation, such as vortexing or sonication, can help overcome the initial energy barrier to dissolution.

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

When encountering solubility issues with 1-Methyl-5-nitro-1H-pyrrol-2-amine, a systematic approach is recommended. The following sections detail proven strategies, from simple to more complex, to enhance the aqueous solubility of your compound.

Strategy 1: pH Adjustment

The Rationale: The 1-Methyl-5-nitro-1H-pyrrol-2-amine molecule contains a primary amine group (-NH2), which is basic. By lowering the pH of the aqueous solution, this amine group can be protonated to form a more soluble salt.[7][8] This is a common and effective technique for compounds with ionizable functional groups.[5][9][]

Experimental Insight: The extent of solubility improvement depends on the pKa of the conjugate acid of the amine. A general rule of thumb is that for effective salt formation and solubilization, the pH of the solution should be at least 2 units below the pKa of the ionizable group.

Troubleshooting Steps:

  • Prepare a slurry of the compound in deionized water or your desired buffer.

  • Gradually add a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH and observing for dissolution.

  • Continue to stir vigorously. Sonication can be applied to expedite the process.

  • Once the compound is dissolved, the pH can be carefully adjusted back towards the desired experimental pH, but be mindful of potential precipitation.

Diagram: pH Adjustment Workflow

A Start: Insoluble Compound in Aqueous Media B Add Dilute Acid (e.g., 0.1M HCl) A->B C Monitor pH & Observe for Dissolution B->C D Compound Dissolves? C->D E Yes: Solution Ready for Use D->E Yes F No: Consider Alternative Strategy D->F No

Caption: Workflow for pH-mediated solubilization.

Strategy 2: Utilization of Co-solvents

The Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[11] This can enhance the solubility of hydrophobic compounds by making the solvent environment more favorable for the non-polar parts of the solute molecule.[12]

Commonly Used Co-solvents:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycols (PEGs) of low molecular weight (e.g., PEG 400)[]

Experimental Insight: It is best practice to first dissolve the compound in a minimal amount of the pure co-solvent to create a concentrated stock solution. This stock can then be diluted with the aqueous buffer to the final desired concentration. Be aware that adding the aqueous phase too quickly can cause the compound to precipitate.

Troubleshooting Steps:

  • Select a co-solvent that is compatible with your experimental system.

  • Dissolve the compound in the chosen co-solvent to prepare a high-concentration stock solution.

  • Slowly add the aqueous buffer to the co-solvent stock solution with continuous stirring.

  • Monitor for any signs of precipitation. If precipitation occurs, a higher percentage of co-solvent may be required in the final solution.

Table: Common Co-solvents and Their Properties

Co-solventTypical Starting ConcentrationNotes
DMSO1-5% (v/v)Can have biological effects at higher concentrations.
Ethanol5-20% (v/v)Generally well-tolerated in many biological assays.
Propylene Glycol10-30% (v/v)Often used in pharmaceutical formulations.
PEG 40010-40% (v/v)A non-volatile and less toxic option.[12]
Strategy 3: Complexation with Cyclodextrins

The Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14][15] They can encapsulate poorly water-soluble "guest" molecules, like 1-Methyl-5-nitro-1H-pyrrol-2-amine, within their hydrophobic core, forming an inclusion complex.[16][17] This complex has a hydrophilic exterior, which significantly enhances its aqueous solubility.[13][14]

Types of Cyclodextrins:

  • β-Cyclodextrin (β-CD): Widely used due to its cavity size and availability.[17]

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A modified cyclodextrin with much higher aqueous solubility than the parent β-CD, making it a more effective solubilizing agent.[13]

  • Sulfobutylether-β-Cyclodextrin (SBE-β-CD): Another highly soluble derivative often used in pharmaceutical formulations.[13]

Experimental Insight: The formation of an inclusion complex is an equilibrium process. Therefore, an excess of the cyclodextrin is typically required to drive the equilibrium towards complex formation. The stoichiometry of the complex (usually 1:1) should be considered when determining the appropriate concentrations.[13]

Troubleshooting Steps:

  • Prepare an aqueous solution of the chosen cyclodextrin.

  • Add the 1-Methyl-5-nitro-1H-pyrrol-2-amine powder to the cyclodextrin solution.

  • Stir the mixture for an extended period (several hours to overnight) at a controlled temperature to allow for complex formation.

  • Filter the solution to remove any undissolved compound.

Diagram: Cyclodextrin Inclusion Complex Formation

cluster_0 Mechanism A 1-Methyl-5-nitro-1H-pyrrol-2-amine (Hydrophobic Guest) C Soluble Inclusion Complex A->C + B Cyclodextrin (Hydrophilic Host) B->C +

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Experimental Protocol: A Comparative Solubility Study

This protocol outlines a systematic experiment to determine the most effective solubilization strategy for 1-Methyl-5-nitro-1H-pyrrol-2-amine.

Materials:

  • 1-Methyl-5-nitro-1H-pyrrol-2-amine

  • Deionized water

  • 0.1 M HCl and 0.1 M NaOH

  • Dimethyl Sulfoxide (DMSO)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Vials, magnetic stirrer, pH meter, analytical balance, sonicator

Procedure:

  • Baseline Solubility in Water:

    • Add an excess amount of 1-Methyl-5-nitro-1H-pyrrol-2-amine to a known volume of deionized water.

    • Stir the mixture at a constant temperature for 24 hours to ensure equilibrium.

    • Filter the solution and analyze the concentration of the dissolved compound (e.g., via UV-Vis spectroscopy or HPLC).

  • pH Adjustment Method:

    • Prepare a series of aqueous solutions with pH values ranging from 2 to 7.

    • For each pH, add an excess of the compound and follow the same procedure as for the baseline solubility.

    • Plot solubility as a function of pH.

  • Co-solvent Method:

    • Prepare a series of aqueous solutions containing varying concentrations of DMSO (e.g., 1%, 5%, 10%, 20% v/v).

    • Determine the solubility of the compound in each co-solvent mixture as described above.

    • Plot solubility as a function of co-solvent concentration.

  • Cyclodextrin Complexation Method:

    • Prepare a series of aqueous solutions with varying concentrations of HP-β-CD (e.g., 1%, 5%, 10% w/v).

    • Determine the solubility of the compound in each cyclodextrin solution.

    • Plot solubility as a function of cyclodextrin concentration.

By systematically evaluating these methods, you can identify the optimal conditions for dissolving 1-Methyl-5-nitro-1H-pyrrol-2-amine for your specific experimental needs.

References

  • Filo. (2025, November 14). How does co-solvency increase solubility.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • PMC. (n.d.).
  • PMC - NIH. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • Wikipedia. (n.d.). Cosolvent.
  • MDPI. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Brieflands. (2021, May 31).
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018, November 23). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs.
  • ACS Publications. (2023, September 9). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers | Molecular Pharmaceutics.
  • Slideshare. (n.d.). Methods of solubility enhancements | PPTX.
  • BOC Sciences. (n.d.).
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • SpringerLink. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Solubility of Things. (n.d.). Nitrobenzene.
  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds.
  • Sciencemadness Wiki. (2020, February 2). Nitrobenzene.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, January 1). Solubility Enhancement of Drugs.
  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
  • ResearchGate. (n.d.). Structures of some common nitroaromatic compounds[9][11][18][19][20].

  • PMC. (n.d.). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research.
  • PubChem. (n.d.). 1H-Pyrrol-2-amine, 5-nitro-.
  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.

Sources

Technical Support Center: Purification Strategies for 1-Methyl-5-nitro-1H-pyrrol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support resource for the purification and scale-up of 1-Methyl-5-nitro-1H-pyrrol-2-amine (CAS No. 1056971-95-9). This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the isolation and purification of this nitro-aromatic amine. The inherent characteristics of this molecule—possessing both a basic amine and an electron-withdrawing nitro group on a pyrrole scaffold—present unique purification challenges, including potential for byproduct formation, degradation, and difficulties in achieving high purity at scale. This document provides in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting guides, and validated protocols to ensure the integrity and purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of 1-Methyl-5-nitro-1H-pyrrol-2-amine?

When synthesizing this compound, typically via nitration of a 1-methyl-1H-pyrrol-2-amine precursor, several classes of impurities are common:

  • Positional Isomers: The primary challenge in the synthesis of many nitro-aromatic compounds is controlling regioselectivity. You can expect to find isomers such as 1-Methyl-3-nitro-1H-pyrrol-2-amine and 1-Methyl-4-nitro-1H-pyrrol-2-amine. Their formation is highly dependent on the reaction conditions, particularly temperature and the specific nitrating agent used.[1]

  • Unreacted Starting Materials: Incomplete reaction can leave residual 1-methyl-1H-pyrrol-2-amine in the crude product.

  • Oxidation Byproducts: Aromatic amines are susceptible to oxidation, which can be exacerbated by the presence of nitric acid.[2] This often results in the formation of dark, tar-like substances that can complicate purification. Maintaining strict temperature control (e.g., 0-10°C) during nitration is critical to minimize this.[1]

  • N-Nitrosamine Impurities: Given the presence of a secondary amine precursor and nitrating agents, the formation of N-nitrosamine impurities is a significant regulatory and safety concern.[3] These are potent mutagens and their presence must be carefully controlled and monitored.[4][5]

Q2: My compound is consistently a dark brown/yellow color, not the expected off-white or light yellow solid. What is causing this and how can I fix it?

Discoloration is a frequent issue with amine-containing compounds and is typically an indicator of oxidation.[2]

  • Cause: The amine functionality of your target compound is susceptible to air oxidation, a process that can be accelerated by exposure to light and trace metal impurities. The resulting oxidized species are often highly colored.

  • Troubleshooting & Prevention:

    • Inert Atmosphere: Handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during drying and storage.

    • Solvent Degassing: Use degassed solvents for chromatography and crystallization to minimize dissolved oxygen.

    • Activated Carbon Treatment: A common and effective method for removing colored impurities is to treat a solution of the crude product with activated carbon. The carbon adsorbs the larger, colored byproduct molecules. This should be done prior to the final crystallization step.

    • Storage: Store the purified solid in a dark, cold, and inert environment.

Q3: What is the best initial approach for purification at a multi-gram scale: crystallization or chromatography?

The choice depends on the impurity profile and the required final purity. For scale-up, crystallization is almost always the preferred first-line strategy due to its cost-effectiveness, simplicity, and high throughput.

  • When to Choose Crystallization: If the crude product has a reasonably high purity (>85-90%) and the main impurities have different solubility profiles, crystallization is ideal. It is excellent for removing minor impurities and achieving high bulk purity.

  • When to Consider Chromatography: If you are struggling to separate positional isomers with very similar solubilities or if the crude product is heavily contaminated with multiple byproducts, column chromatography may be necessary.[1] However, scaling up chromatography can be expensive and time-consuming.[6] It is often used as a final polishing step for very high-purity material or when crystallization fails to provide adequate separation.

Below is a decision-making workflow to guide your choice:

G start Assess Crude Purity (e.g., by HPLC/LC-MS) purity_check Purity > 90%? start->purity_check isomer_check Isomers Present? purity_check->isomer_check Yes chromatography Strategy 2: Column Chromatography (High-resolution, Lower-throughput) purity_check->chromatography No crystallization Strategy 1: Recrystallization (High-throughput, Scalable) isomer_check->crystallization No isomer_check->chromatography Yes final_purity Final Product (>99% Purity) crystallization->final_purity chromatography->final_purity

Caption: Decision tree for selecting a primary purification strategy.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification process.

Symptom / Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Recrystallization 1. The compound is too soluble in the chosen solvent, even at low temperatures. 2. The cooling process was too rapid, leading to co-precipitation of impurities. 3. Excessive solvent was used.1. Perform Solvent Screening: Test a range of solvents and anti-solvents. Consider a binary solvent system (e.g., Ethanol/Water, Dichloromethane/Hexane) to fine-tune solubility. 2. Controlled Cooling: Cool the solution slowly and without agitation initially to promote selective crystal growth. Seeding with a pure crystal can be beneficial. 3. Minimize Solvent Volume: Use just enough hot solvent to fully dissolve the crude material.
Persistent Isomeric Impurity Positional isomers often have very similar polarities and solubility profiles, making separation difficult.[1]1. Fractional Crystallization: This technique involves multiple, sequential crystallization steps. It can be effective but is labor-intensive. Monitor purity by HPLC at each stage.[1] 2. Preparative HPLC/SFC: For high-purity requirements where isomers are inseparable by crystallization, reversed-phase or normal-phase chromatography is the most effective method. Chiral stationary phases may also offer unique selectivity for certain isomers.[7]
Oily Product Instead of Solid 1. Presence of low-melting point impurities or residual solvent. 2. The compound itself may have a low melting point or exist as a stable solvate.1. Trituration: Stir the oily product vigorously in a poor solvent (an "anti-solvent" like hexane or pentane). This can often induce crystallization by washing away impurities that inhibit solid formation. 2. Vacuum Drying: Ensure all solvent is removed by drying under high vacuum, possibly with gentle heating (if the compound is thermally stable).
Peak Tailing in HPLC Analysis The basic amine group can interact strongly with residual acidic silanol groups on standard silica-based C18 columns.[8]1. Use a Mobile Phase Modifier: Add a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%) to the mobile phase to mask the silanol groups. 2. Use a Base-Deactivated Column: Employ modern HPLC columns specifically designed for the analysis of basic compounds. 3. Adjust pH: Ensure the mobile phase pH is well above the pKa of the amine to keep it in its neutral, less interactive form.

Detailed Experimental Protocols

Protocol 1: Scalable Recrystallization from an Ethanol/Water System

This protocol is a robust starting point for purifying multi-gram to kilogram quantities of 1-Methyl-5-nitro-1H-pyrrol-2-amine, assuming the primary impurities are non-polar byproducts.

Rationale: Ethanol is a good solvent for many polar organic molecules when hot, while water acts as an anti-solvent, significantly reducing the solubility of the target compound upon cooling, thereby promoting crystallization.

Step-by-Step Methodology:

  • Dissolution: In a suitably sized reactor, charge the crude 1-Methyl-5-nitro-1H-pyrrol-2-amine. For every 1 gram of crude material, add 5-10 mL of ethanol.

  • Heating: Heat the mixture with stirring to 60-70°C until all the solid has dissolved. Safety Note: Ensure the reactor is equipped with a reflux condenser to prevent solvent loss.

  • (Optional) Activated Carbon Treatment: If the solution is highly colored, cool it to ~50°C, and add 1-2% (w/w) of activated carbon. Stir for 15-30 minutes.

  • Filtration (Hot): If carbon was used, filter the hot solution through a pad of Celite® to remove the carbon. Pre-warming the filtration funnel is crucial to prevent premature crystallization.

  • Induce Crystallization: While stirring the hot, clear filtrate, slowly add deionized water dropwise until the solution becomes faintly turbid (cloudy). This indicates the saturation point has been reached.

  • Controlled Cooling: Stop adding water and allow the solution to cool slowly. For large scales, a programmed cooling ramp is ideal (e.g., cool from 70°C to 20°C over 4-6 hours).

  • Maturation: Once at room temperature, continue to stir the resulting slurry for an additional 1-2 hours to maximize crystal growth. Further cool to 0-5°C and hold for another hour.

  • Isolation: Collect the solid product by filtration. Wash the filter cake with a cold (0-5°C) solution of 25:75 Ethanol/Water to remove residual mother liquor.

  • Drying: Dry the purified solid under vacuum at 40-50°C until a constant weight is achieved.

Protocol 2: Purification via Automated Flash Chromatography

This protocol is intended for smaller scales (1-50 g) where high purity is required and crystallization has failed to remove persistent impurities like isomers.

Rationale: Normal phase chromatography separates compounds based on their polarity. The nitro and amine groups of the target molecule provide strong interaction with the silica stationary phase, allowing for separation from less polar or more polar impurities.

G cluster_0 Preparation cluster_1 Purification cluster_2 Post-Processing prep_slurry 1. Prepare Silica Slurry of Crude Product load 3. Load Slurry onto Column prep_slurry->load prep_column 2. Equilibrate Column (e.g., 95:5 Hexane:EtOAc) prep_column->load elute 4. Run Gradient Elution (5% -> 50% EtOAc in Hexane) load->elute collect 5. Collect Fractions (UV-Triggered) elute->collect analyze 6. Analyze Fractions (TLC/LCMS) collect->analyze pool 7. Pool Pure Fractions analyze->pool evaporate 8. Evaporate Solvent pool->evaporate dry 9. Dry Final Product evaporate->dry

Caption: Workflow for purification by flash column chromatography.

Step-by-Step Methodology:

  • Column Selection: Choose a silica gel flash column with a capacity appropriate for your sample size (a general rule is a 1:30 to 1:100 sample-to-silica ratio).

  • Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to create a dry powder ("dry loading"). This technique generally provides better resolution than direct liquid injection.

  • Mobile Phase: A common mobile phase system is a gradient of Ethyl Acetate (EtOAc) in Hexane.

  • Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 5% EtOAc in Hexane) for at least 2-3 column volumes.

  • Elution: Load the sample onto the column. Begin the elution with the initial mobile phase and gradually increase the percentage of the more polar solvent (EtOAc). A typical gradient might be from 5% to 50% EtOAc over 10-15 column volumes.

  • Fraction Collection: Collect fractions based on the UV detector response (typically at 254 nm and/or a wavelength where the compound has maximum absorbance).

  • Purity Analysis: Analyze the collected fractions using a rapid method like TLC or UPLC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

References

  • University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • Spence, J., et al. (2014). Generic chromatography-based purification strategies accelerate the development of downstream processes for biopharmaceutical proteins produced in plants. Biotechnology Journal. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-methyl-5-nitro-2-[2-(3-carbamylphenyl)vinyl]imidazole. Retrieved from [Link]

  • Pure Synth. (n.d.). Nitrosamine Impurities. Retrieved from [Link]

  • ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]

  • Cleanchem. (n.d.). 2-Methyl-5-nitro-1-nitroso-1H-imidazole: Synthesis Attempts and Failure Report (NAP Test). Retrieved from [Link]

  • Google Patents. (1955). Method of crystallizing nitro products.
  • Lee, S.L. (2007). The Chromatography of Nitro compounds. Nature and Science, 5(1). Retrieved from [Link]

  • PatSnap Synapse. (2025). Scaling Up Protein Purification: From Lab to Pilot Scale. Retrieved from [Link]

  • International Journal of Drug Regulatory Affairs. (2023). Recent Regulatory Scenario of Nitrosamines Impurities in Regulated Market US, Europe and Canada. Retrieved from [Link]

  • ACS Publications. (2023). Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Spectral Analysis of 1-Methyl-5-nitro-1H-pyrrol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the 1H NMR spectrum of 1-methyl-5-nitro-1H-pyrrol-2-amine. In the absence of a publicly available experimental spectrum for the target compound, this guide presents a detailed prediction based on established principles of NMR spectroscopy and comparative data from structurally related analogs. This approach not only offers a robust hypothesis for the spectral features of 1-methyl-5-nitro-1H-pyrrol-2-amine but also serves as an educational tool for researchers, scientists, and drug development professionals in interpreting the NMR spectra of substituted pyrrole derivatives.

Introduction: The Structural Significance of Substituted Pyrroles

Pyrrole and its derivatives are fundamental heterocyclic scaffolds in a vast array of biologically active compounds and functional materials. The precise characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating their exact molecular structure. The position and nature of substituents on the pyrrole ring dramatically influence the electron density distribution and, consequently, the chemical environment of each proton. This guide focuses on the analysis of 1-methyl-5-nitro-1H-pyrrol-2-amine, a molecule featuring an electron-donating amine group, an electron-withdrawing nitro group, and a methyl group on the ring nitrogen. Understanding the interplay of these substituents is key to accurately interpreting its 1H NMR spectrum.

Predicted 1H NMR Spectrum of 1-Methyl-5-nitro-1H-pyrrol-2-amine

The predicted 1H NMR spectrum of 1-methyl-5-nitro-1H-pyrrol-2-amine is based on the additive effects of its substituents on the pyrrole ring. The analysis considers the electronic effects (mesomeric and inductive) of the amino, nitro, and methyl groups, which dictate the chemical shifts (δ) and coupling constants (J) of the pyrrole ring protons.

Key Structural Features and Their Predicted NMR Signatures:

  • Pyrrole Ring Protons (H3 and H4): The two protons on the pyrrole ring are expected to appear as two distinct signals, each being a doublet due to coupling with the other. The electron-withdrawing nitro group at position 5 will significantly deshield the adjacent proton at position 4, causing it to resonate at a higher chemical shift (downfield). Conversely, the electron-donating amino group at position 2 will shield the proton at position 3, shifting its resonance to a lower chemical shift (upfield).

  • N-Methyl Protons: The protons of the methyl group attached to the nitrogen atom will appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift will be influenced by the aromatic character of the pyrrole ring.

  • Amino Protons: The protons of the amino group are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.

Comparative Spectral Analysis with Structurally Related Compounds

To substantiate the predicted spectrum, we will compare it with the experimental 1H NMR data of related pyrrole derivatives. This comparative approach allows for the dissection of individual substituent effects.

The Influence of an Amino Group: 2-Aminopyrrole Derivatives

In 2-aminopyrrole derivatives, the amino group, a strong activating group, increases the electron density of the pyrrole ring, particularly at positions 3 and 5. This increased shielding generally results in upfield shifts for the ring protons compared to unsubstituted pyrrole. For instance, in various N-substituted 2-aminopyrrole derivatives, the pyrrole ring protons appear at distinct chemical shifts influenced by the other substituents on the ring.

The Influence of a Nitro Group: Nitropyrrole Derivatives

The nitro group is a powerful deactivating group, withdrawing electron density from the pyrrole ring through both inductive and mesomeric effects. This deshielding causes the ring protons to resonate at significantly downfield chemical shifts. Computational studies on nitropyrazoles, a related class of nitro-substituted heterocycles, have shown that nitro groups substantially increase the chemical shifts of adjacent protons. This effect is expected to be prominent for the H4 proton in our target molecule.

The Influence of an N-Methyl Group

The N-methyl group in 1-methyl-1H-pyrrole has a modest effect on the chemical shifts of the ring protons compared to unsubstituted pyrrole. The primary contribution of this group to the 1H NMR spectrum is a characteristic singlet in the range of 3.5-4.0 ppm.

Tabulated Comparison of Predicted and Experimental 1H NMR Data

The following table summarizes the predicted 1H NMR data for 1-methyl-5-nitro-1H-pyrrol-2-amine and provides experimental data for related compounds to highlight the expected substituent effects.

CompoundProtonPredicted/Experimental Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1-Methyl-5-nitro-1H-pyrrol-2-amine (Predicted) H3~6.0 - 6.5d~3-4
H4~7.0 - 7.5d~3-4
N-CH3~3.6 - 3.8s-
NH2Variable (broad)s-
1-Methyl-1H-pyrrole H2, H56.62t2.2
H3, H46.07t2.2
N-CH33.57s-
Various N-substituted 2-aminopyrroles Pyrrole H~6.0 - 7.0m-
NH2~3.5 - 6.0 (broad)s-
Nitropyrrole Derivatives Pyrrole HGenerally > 7.0m-

Note: The chemical shifts for comparative compounds are general ranges observed in the literature and can vary with substitution patterns and solvent.

Experimental Protocol for 1H NMR Spectral Acquisition

For the future acquisition of an experimental spectrum, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-methyl-5-nitro-1H-pyrrol-2-amine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). The choice of solvent can influence the chemical shifts, particularly for the NH2 protons.[1][2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • NMR Instrument: Acquire the 1H NMR spectrum on a 300 MHz or higher field NMR spectrometer.[2]

  • Acquisition Parameters:

    • Set the spectral width to approximately 15 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to at least 5 seconds to ensure full relaxation of all protons.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shift scale to the TMS signal.

Visualizing the NMR Analysis Workflow

The following diagram illustrates the logical workflow for the 1H NMR spectral analysis of a substituted pyrrole.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample Weigh Compound Solvent Dissolve in Deuterated Solvent Sample->Solvent Standard Add Internal Standard (TMS) Solvent->Standard NMR_Tube Transfer to NMR Tube Standard->NMR_Tube Spectrometer Acquire Spectrum (e.g., 400 MHz) NMR_Tube->Spectrometer FID Obtain Free Induction Decay (FID) Spectrometer->FID FT Fourier Transform FID->FT Correction Phase & Baseline Correction FT->Correction Calibration Calibrate to TMS Correction->Calibration Integration Integration Calibration->Integration Multiplicity Multiplicity (Splitting Pattern) Calibration->Multiplicity Coupling Coupling Constants (J) Calibration->Coupling Assignment Assign Peaks to Protons Integration->Assignment Multiplicity->Assignment Coupling->Assignment Final_Structure Final Structure Confirmation Assignment->Final_Structure Structure Elucidation

Caption: Workflow for 1H NMR Spectral Analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, 1H NMR spectral analysis of 1-methyl-5-nitro-1H-pyrrol-2-amine. By leveraging established NMR principles and comparative data from analogous structures, we have constructed a detailed hypothesis of its spectral features. The strong electron-withdrawing nature of the nitro group is expected to cause a significant downfield shift of the H4 proton, while the electron-donating amino group will shield the H3 proton. This guide serves as a valuable resource for researchers in the field, offering insights into the intricate relationship between molecular structure and NMR spectral output for substituted pyrroles.

References

  • ResearchGate. (n.d.). Synthesis and characterization of new N-substituted 2-aminopyrrole derivatives. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • ResearchGate. (2010). Synthesis of 2-aminopyrrole derivatives from α-(aminocarbonyl) acetamidoximes and benzoylphenylacetylene. Retrieved from [Link]

  • Claramunt, R. M., et al. (2026). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 64(1), 97-113. [Link]

  • CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (2026). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 75(10), 3533–3536. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Structural Studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine. Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 1-methyl-5-nitro-1h-pyrrole-2-carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

  • University of California, Davis. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • PubMed. (2024, September 18). Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

Sources

FTIR absorption peaks for 1-Methyl-5-nitro-1H-pyrrol-2-amine identification

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the FTIR Spectroscopic Identification of 1-Methyl-5-nitro-1H-pyrrol-2-amine

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous identification and characterization of novel chemical entities are paramount. 1-Methyl-5-nitro-1H-pyrrol-2-amine is a heterocyclic compound whose structural motifs—a substituted pyrrole ring, a primary amine, and a nitro group—suggest potential applications in medicinal chemistry. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for elucidating the molecular structure of such compounds. By probing the vibrational modes of a molecule's functional groups, FTIR provides a unique "fingerprint" that is invaluable for structural confirmation and purity assessment.

This guide, designed for researchers and drug development professionals, provides a comprehensive analysis of the FTIR absorption spectrum of 1-Methyl-5-nitro-1H-pyrrol-2-amine. We will dissect its spectrum by comparing it with simpler, related molecules to explain the causality behind its characteristic absorption peaks. This comparative approach not only facilitates the identification of the target molecule but also deepens the understanding of how different functional groups contribute to the overall infrared spectrum.

Theoretical Framework: The Origin of FTIR Absorption Peaks

Infrared spectroscopy is predicated on the principle that molecules absorb infrared radiation at specific frequencies that correspond to their natural vibrational frequencies.[1] These vibrations, which involve the stretching and bending of chemical bonds, only absorb IR radiation if they result in a change in the molecule's dipole moment. The resulting spectrum, a plot of infrared intensity versus wavenumber (cm⁻¹), reveals a pattern of absorption bands that are characteristic of the molecule's specific functional groups.[2]

For a molecule like 1-Methyl-5-nitro-1H-pyrrol-2-amine, the spectrum is a composite of absorptions arising from its distinct chemical moieties: the pyrrole ring, the primary amine (-NH₂), the nitro group (-NO₂), and the methyl group (-CH₃). The position, intensity, and shape of these peaks are influenced by factors such as bond strength, atomic mass, and electronic effects like conjugation and hydrogen bonding.[2]

Molecular Structure and Key Vibrational Modes

To interpret the FTIR spectrum, we must first analyze the structure of 1-Methyl-5-nitro-1H-pyrrol-2-amine and identify the key vibrational modes that will give rise to prominent absorption peaks.

Caption: Key vibrational modes in 1-Methyl-5-nitro-1H-pyrrol-2-amine.

Predicted and Comparative FTIR Data Analysis

A definitive identification is best achieved by comparing the spectrum of the target molecule with simpler, structurally related compounds. This allows for the confident assignment of peaks originating from each functional group.

Nitro Group (-NO₂) Vibrations: Comparison with Nitroaromatics

The nitro group provides the most intense and characteristic absorption bands in the spectrum due to the large change in dipole moment during its stretching vibrations.[1] These are:

  • Asymmetric NO₂ Stretch (νₐₛ): A very strong band typically found in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[1]

  • Symmetric NO₂ Stretch (νₛ): Another strong band appearing in the 1360-1290 cm⁻¹ range.[1]

  • C-N Stretch (ν(C-N)): A weaker band is expected in the 890-835 cm⁻¹ range.[1]

The electron-donating amine group on the pyrrole ring is expected to influence the electronic environment of the nitro group, potentially shifting these frequencies slightly.

Amine Group (-NH₂) Vibrations: Comparison with Aromatic Amines

As a primary aromatic-like amine, two distinct N-H stretching bands are expected:

  • Asymmetric N-H Stretch: A moderate peak around 3500-3400 cm⁻¹.

  • Symmetric N-H Stretch: A moderate peak around 3400-3300 cm⁻¹.[3] Aromatic amines typically show these absorptions at slightly higher frequencies than their aliphatic counterparts.[4] Additionally:

  • N-H Bending (Scissoring): A strong absorption is expected in the 1650-1580 cm⁻¹ region.[3]

Pyrrole Ring Vibrations

The substituted pyrrole ring will exhibit several characteristic vibrations:

  • C=C Stretching: These absorptions typically occur in the 1650-1430 cm⁻¹ region.[5] For a simple pyrrole ring, a band around 1574 cm⁻¹ has been noted.[6]

  • C-N Stretching: The stretching vibrations of the C-N bonds within the pyrrole ring are expected between 1335-1250 cm⁻¹.[3]

  • C-H Stretching (Aromatic): The C-H bonds on the pyrrole ring will show stretching vibrations just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[7]

Methyl Group (-CH₃) Vibrations

The N-methyl group will contribute aliphatic C-H stretching and bending vibrations:

  • C-H Stretching: Absorptions are expected in the 2950-2850 cm⁻¹ region.[7]

  • C-H Bending: These modes typically appear around 1450 cm⁻¹ and 1375 cm⁻¹.[8]

Data Summary and Comparison

The following table summarizes the expected FTIR absorption peaks for 1-Methyl-5-nitro-1H-pyrrol-2-amine and compares them with reference compounds. This side-by-side analysis is crucial for isolating the unique spectral features of the target molecule.

Vibrational ModeExpected Range for Target Molecule (cm⁻¹)1. Nitrobenzene[1]2. Aniline[3]3. Pyrrole[6]Key Differentiating Features for Target Molecule
N-H Asymmetric Stretch ~3450 (Medium)-3442 (Medium)3400-3200 (Broad)Presence of two sharp N-H bands, distinct from the broad N-H of an unsubstituted pyrrole.
N-H Symmetric Stretch ~3350 (Medium)-3360 (Medium)(Overlapped)Confirms a primary amine group.
Aromatic C-H Stretch 3100 - 3050 (Weak)3100 - 3000 (Weak)3050 (Weak)~3100 (Weak)Confirms the aromatic-like pyrrole ring.
Aliphatic C-H Stretch 2950 - 2850 (Weak)---Indicates the presence of the N-methyl group.
N-H Bending (Scissoring) 1620 - 1590 (Strong)-1619 (Strong)-Strong peak, potentially overlapping with C=C stretch.
Pyrrole Ring C=C Stretch 1580 - 1540 (Medium)1608, 1585 (Medium)1600 (Medium)1574 (Medium)Confirms the pyrrole ring backbone.
NO₂ Asymmetric Stretch 1530 - 1500 (Very Strong) 1523 (Very Strong) --Primary diagnostic peak. Its high intensity is a key identifier.
NO₂ Symmetric Stretch 1350 - 1320 (Very Strong) 1348 (Very Strong) --Second primary diagnostic peak. The pair of strong NO₂ peaks is unambiguous.
Pyrrole Ring C-N Stretch 1300 - 1250 (Medium-Strong)-1281 (Strong)1200-1025 (Medium)Confirms the heterocyclic amine structure.
C-NO₂ Stretch 850 - 820 (Medium)852 (Medium)--Supports the presence of the C-NO₂ bond.

Experimental Protocol: Acquiring the FTIR Spectrum

The following protocol details the standard KBr (potassium bromide) pellet method for acquiring a high-quality FTIR spectrum of a solid sample like 1-Methyl-5-nitro-1H-pyrrol-2-amine. This method is self-validating through the acquisition of a background spectrum to eliminate environmental interference.

Workflow Diagram

cluster_prep Sample Preparation cluster_press Pellet Formation cluster_acq Spectral Acquisition cluster_analysis Data Analysis start Grind 1-2 mg of Sample with 100-200 mg KBr grind Mix thoroughly in Agate Mortar start->grind load Load Mixture into Pellet Die grind->load press Apply Vacuum & Press (7-10 tons) load->press background Run Background Spectrum (Empty Chamber) press->background sample Place Pellet in Holder & Run Sample Spectrum background->sample process Process Spectrum (Baseline Correction) sample->process analyze Identify Peak Frequencies & Compare to References process->analyze end_node Confirm Structure analyze->end_node

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer sample chamber is clean and dry.

  • Background Collection: Run a background spectrum. This is critical to subtract the spectral contributions of atmospheric water and carbon dioxide, ensuring that the final spectrum is solely from the sample.

  • Sample Preparation:

    • Weigh approximately 1-2 mg of 1-Methyl-5-nitro-1H-pyrrol-2-amine.

    • Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr.

    • Combine the sample and KBr in an agate mortar and gently grind with a pestle until a fine, homogeneous powder is obtained. The thoroughness of this step is crucial for a transparent pellet.

  • Pellet Pressing:

    • Transfer a portion of the powder mixture into a pellet die.

    • Place the die under a hydraulic press. Apply a vacuum to remove trapped air, which can cause the pellet to be opaque.

    • Slowly apply pressure (typically 7-10 tons) for several minutes.

    • Carefully release the pressure and extract the die. The resulting KBr pellet should be thin and transparent.

  • Sample Analysis:

    • Place the KBr pellet into the sample holder in the FTIR spectrometer's beam path.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum. Perform a baseline correction if necessary to obtain a flat baseline for accurate peak identification.

Conclusion

The FTIR spectrum of 1-Methyl-5-nitro-1H-pyrrol-2-amine presents a unique and identifiable pattern of absorption bands. The definitive identification of this compound relies on the concurrent observation of several key features:

  • Two very strong absorption bands in the 1530-1500 cm⁻¹ and 1350-1320 cm⁻¹ regions, which are characteristic of the asymmetric and symmetric stretching of the nitro group .

  • Two moderate, sharp peaks between 3500-3300 cm⁻¹, confirming the presence of a primary amine (-NH₂) .

  • A strong N-H bending vibration around 1600 cm⁻¹.

  • Weak absorptions in the 2950-2850 cm⁻¹ region, indicating the N-methyl group .

  • A collection of medium-intensity peaks between 1600-1250 cm⁻¹ corresponding to the pyrrole ring's C=C and C-N vibrations .

By using a comparative approach and a validated experimental protocol, FTIR spectroscopy provides an authoritative and efficient method for the structural confirmation of 1-Methyl-5-nitro-1H-pyrrol-2-amine, making it an indispensable tool for researchers in drug discovery and chemical synthesis.

References

  • An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds. Benchchem. [URL: https://www.benchchem.
  • The FTIR spectrum for Pyrrole. ResearchGate. [URL: https://www.researchgate.net/figure/The-FTIR-spectrum-for-Pyrrole_tbl2_237003664]
  • Spectroscopy of Amines. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines/24.10%3A_Spectroscopy_of_Amines]
  • Different type of amines in FT-IR spectroscopy. analyzetest.com. [URL: https://www.analyzetest.com/2021/01/16/different-type-of-amines-in-ft-ir-spectroscopy/]
  • Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Jurnal UPI. [URL: https://ejournal.upi.edu/index.php/ijost/article/view/46481]
  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [URL: https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-x-nitro-groups-explosive-proposition]
  • NO2 Stretching in Nitrocompounds. Scribd. [URL: https://www.scribd.com/document/345989182/NO2-Stretching-in-Nitrocompounds]
  • The combined theoretical and experimental FTIR spectra of 2A3M5NP molecule. ResearchGate. [URL: https://www.researchgate.net/figure/The-combined-theoretical-and-experimental-FTIR-spectra-of-2A3M5NP-molecule_fig2_334757530]
  • FTIR spectrum of polypyrrole showing the distinct ppy vibrations. ResearchGate. [URL: https://www.researchgate.
  • C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment: What Determines Its Frequency?. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3983405/]
  • Vibrational Behavior of the −NO2 Group in Energetic Compounds. ResearchGate. [URL: https://www.researchgate.net/publication/228892403_Vibrational_Behavior_of_the_-NO2_Group_in_Energetic_Compounds]
  • THE N-H STRETCHING VIBRATION BAND IN SEVERAL AROMATIC COMPOUNDS. Knowledge Bank. [URL: https://kb.osu.edu/handle/1811/22238]
  • The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01592a061]
  • How to Interpret FTIR Results: A Beginner's Guide. AZoM.com. [URL: https://www.azom.com/article.aspx?ArticleID=23456]
  • Surfaces of the characteristic IR bands of a nitro group for nitrodope... ResearchGate. [URL: https://www.researchgate.net/figure/Surfaces-of-the-characteristic-IR-bands-of-a-nitro-group-for-nitrodope-samples-with_fig3_282333010]
  • FTIR spectra of a) C = O stretching regions and b) NH stretching vibration regions. ResearchGate. [URL: https://www.researchgate.
  • Materials Chemistry A. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ta/c5ta02422a]
  • Vibrational Overtone Spectroscopy of Pyrrole and Pyrrolidine. DTIC. [URL: https://apps.dtic.
  • FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate (red line)... ResearchGate. [URL: https://www.researchgate.net/figure/FT-IR-spectrum-curves-of-2-amino-5-nitropyridine-pentaborate-red-line-and-2-amino-6_fig2_332152206]
  • FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. Preprints.org. [URL: https://www.preprints.org/manuscript/202406.1668/v1]
  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Spectroscopy/Infrared_Spectroscopy/Infrared_Spectroscopy_Absorption_Table]
  • IR Absorption Table. UCLA Chemistry. [URL: https://www.chem.ucla.edu/~webspectra/irtable.html]
  • Typical IR Absorption Frequencies For Common Functional Groups. NIU Chemistry. [URL: https://www.niu.edu/chembio/facilities/analytical/ft-ir-spectroscopy.shtml]
  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris. [URL: https://www.hilarispublisher.
  • FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. [URL: https://www.researchgate.net/figure/FTIR-spectra-of-2-amino-5-methylpyridine-and-the-complex_fig3_326756855]
  • Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6661413/]
  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Asian Journal of Chemistry. [URL: https://asianpubs.org/index.php/ajc/article/view/1004]

Sources

A Comparative Guide to the Reactivity of 1-Methyl-5-nitro-1H-pyrrol-2-amine and 2-Aminopyrrole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, selecting the right heterocyclic building block is paramount. The reactivity of a scaffold dictates synthetic strategy, reaction conditions, and ultimately, the feasibility of a synthetic route. This guide provides an in-depth comparison of two structurally related but electronically distinct pyrrole derivatives: the highly activated 2-aminopyrrole and the deactivated 1-methyl-5-nitro-1H-pyrrol-2-amine. Understanding their profound differences in reactivity is key to leveraging their unique properties in complex molecule synthesis.

Molecular Structure and Electronic Landscape: A Tale of Two Rings

The reactivity of an aromatic ring is fundamentally governed by the electronic nature of its substituents. The pyrrole ring is inherently electron-rich due to the lone pair of electrons on the nitrogen atom participating in the aromatic π-system, making it highly susceptible to electrophilic attack.[1][2] However, the substituents on 2-aminopyrrole and 1-methyl-5-nitro-1H-pyrrol-2-amine create drastically different electronic environments.

  • 2-Aminopyrrole: This molecule features an amino (-NH₂) group at the C2 position. The amino group is a powerful electron-donating group (EDG) . Through resonance, the nitrogen's lone pair is delocalized into the pyrrole ring, significantly increasing its electron density. This makes the ring highly "activated" and extremely reactive towards electrophiles.[3]

  • 1-Methyl-5-nitro-1H-pyrrol-2-amine: This derivative is more complex. It has two electron-donating groups (the endocyclic nitrogen and the exocyclic amine) and one powerful electron-withdrawing group (EWG) , the nitro group (-NO₂). The nitro group deactivates the ring towards electrophilic attack through both inductive and resonance effects, pulling electron density out of the π-system.[4][5] While the methyl group is weakly donating, its effect is minor compared to the potent influence of the nitro group.

The diagram below illustrates the opposing electronic forces at play in these two molecules.

Caption: Comparison of substituent electronic effects.

Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)

The most dramatic difference between these two compounds lies in their reactivity towards electrophiles. Pyrroles readily undergo electrophilic substitution, typically at the C2 (α) position, because the resulting carbocation intermediate is better stabilized by resonance.[2][6]

Hypothesis: 2-Aminopyrrole will undergo electrophilic aromatic substitution significantly faster and under much milder conditions than 1-methyl-5-nitro-1H-pyrrol-2-amine.

Causality: The high electron density of the 2-aminopyrrole ring makes it a potent nucleophile, readily attacking even weak electrophiles. Conversely, the electron-poor nature of the nitro-substituted pyrrole makes it a poor nucleophile, requiring harsh conditions and strong electrophiles to react, if at all. The strong deactivation by the nitro group makes electrophilic substitution challenging.[7][8]

Experimental Protocol: Comparative Bromination

To quantify this reactivity difference, a standard bromination reaction using N-Bromosuccinimide (NBS), a mild source of electrophilic bromine, can be performed.

Objective: To compare the rate and efficiency of bromination for the two pyrrole substrates.

Methodology:

  • Preparation: Prepare two separate 0.1 M solutions of 2-aminopyrrole and 1-methyl-5-nitro-1H-pyrrol-2-amine in a suitable solvent (e.g., Tetrahydrofuran - THF).

  • Initiation: Cool each solution to 0°C in an ice bath under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: To each flask, add 1.0 equivalent of N-Bromosuccinimide (NBS) portion-wise over 5 minutes.

  • Monitoring: Monitor the reaction progress every 15 minutes using Thin-Layer Chromatography (TLC). For the 2-aminopyrrole reaction, expect a very rapid consumption of the starting material. The 1-methyl-5-nitro-1H-pyrrol-2-amine reaction will likely show little to no change over several hours at this temperature.

  • Workup: Once the starting material is consumed (or after a set time, e.g., 24 hours), quench the reaction with aqueous sodium thiosulfate, extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate.

  • Analysis: Purify the product via column chromatography and characterize using ¹H NMR and Mass Spectrometry to confirm the structure and calculate the yield.

Expected Results & Data Summary

The experimental outcomes are predicted to be starkly different, as summarized below.

Parameter2-Aminopyrrole1-Methyl-5-nitro-1H-pyrrol-2-amineJustification
Reaction Time < 30 minutes at 0°C> 24 hours at RT (likely no reaction)The highly activated ring of 2-aminopyrrole reacts rapidly with the electrophile. The nitro-substituted ring is strongly deactivated.[4]
Reagent Required 1.0 eq. NBSMay require harsher conditions (e.g., Br₂ in Acetic Acid)The low nucleophilicity of the deactivated ring requires a more potent electrophile.
Predicted Yield High (>90%)Very Low to None (<5%)Efficient conversion for the activated substrate versus poor reactivity for the deactivated one.
Regioselectivity Substitution at C5Substitution at C4 (if reaction occurs)The -NH₂ group is an ortho-, para-director. In the pyrrole ring, this directs to C3 and C5. For the nitro compound, the directing effects would favor substitution at C4.

Nucleophilicity of the Exocyclic Amine

The electronic environment also influences the basicity and nucleophilicity of the exocyclic 2-amino group.

Hypothesis: The amino group of 2-aminopyrrole is significantly more nucleophilic than that of 1-methyl-5-nitro-1H-pyrrol-2-amine.

Causality: In the nitro-substituted compound, the potent electron-withdrawing effect of the -NO₂ group is transmitted through the π-system, reducing the electron density on the exocyclic amino group. This makes its lone pair less available to attack an electrophile, such as an acylating agent.

Experimental Workflow: Comparative Acylation

A simple acylation reaction with acetic anhydride can effectively probe the nucleophilicity of the amino group. A more nucleophilic amine will react more quickly.

Caption: Workflow for comparative N-acylation experiment.

Strategic Applications in Synthesis

The profound differences in reactivity make these two molecules suitable for very different synthetic strategies.

  • 2-Aminopyrrole: As a highly reactive, versatile building block, it is ideal for:

    • Rapid construction of polysubstituted pyrrole cores.[9][10]

    • Use in multicomponent reactions where its high nucleophilicity is beneficial.[11]

    • Synthesis of natural product analogues and bioactive compounds where the 2-aminopyrrole motif is present.[9]

  • 1-Methyl-5-nitro-1H-pyrrol-2-amine: Its stability and deactivated nature are advantageous when:

    • Chemoselectivity is required. Reactions can be performed on other parts of a molecule without affecting the pyrrole ring.

    • The nitro group is used as a synthetic handle. It can be reduced to an amino group at a later stage, unmasking a reactive site after other transformations are complete. The reduction of aromatic nitro groups to amines is a robust and widely used transformation.[12][13]

    • The nitro group is a key pharmacophore in the final target molecule. Nitropyrrole motifs are found in several natural products.[14][15]

Conclusion

While structurally similar, 2-aminopyrrole and 1-methyl-5-nitro-1H-pyrrol-2-amine exist at opposite ends of the reactivity spectrum. 2-Aminopyrrole is a highly activated, electron-rich system that readily engages with electrophiles, making it a powerful tool for rapid diversification. In contrast, 1-methyl-5-nitro-1H-pyrrol-2-amine is an electron-deficient, deactivated system that offers stability and opportunities for controlled, late-stage functionalization via its nitro group. The choice between them is not one of superiority, but of strategy. A thorough understanding of their electronic properties empowers the synthetic chemist to select the optimal tool for the task at hand, enabling more efficient and elegant routes to complex molecular targets.

References

  • Wang, D., Ma, X., Dong, L., Feng, H., Yu, P., & Désaubry, L. (2019). Stereoselective Four-Component Synthesis of Functionalized 2,3-Dihydro-4-Nitropyrroles. Frontiers in Chemistry, 7, 810. [Link]

  • Schuppe, A. W., et al. (2018). Reactivity of 2-Nitropyrrole Systems: Development of Improved Synthetic Approaches to Nitropyrrole Natural Products. The Journal of Organic Chemistry, 83(21), 13336–13350. [Link]

  • Dehong Biotechnology. (2025). Can pyrrole undergo substitution reactions? Dehong Biotechnology Blog. [Link]

  • Schuppe, A. W., et al. (2017). General Synthesis of the Nitropyrrolin Family of Natural Products via Regioselective CO2-Mediated Alkyne Hydration. Organic Letters, 19(19), 5244–5247. [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

  • Cativiela, C., & Garcia, J. I. (1990). Electronic effects of heterocyclic substituents. Spectroscopical and theoretical (AM1) study in a series of heterocyclic carboxaldehydes. Canadian Journal of Chemistry, 68(9), 1477-1483. [Link]

  • Fiveable. (2025). Nitro Group Definition. Organic Chemistry Key Term. [Link]

  • Request PDF. (n.d.). Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis. ResearchGate. [Link]

  • Al-Otaibi, M. J., et al. (2024). Substituent effect on the electronic and optical properties of newly designed pyrrole derivatives using density functional theory. Research Article. [Link]

  • Quora. (2018). Why do heterocycles like pyrroles under go electrophilic substitution rather than addition? Discussion Forum. [Link]

  • Patil, S. A., et al. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3649. [Link]

  • Liu, B., & Zhou, B. (2008). Electronic Effects of Peripheral Substituents at Porphyrin Meso-Positions. The Open Organic Chemistry Journal, 2, 87-92. [Link]

  • University of Basrah. (n.d.). Reactions of Pyrrole. Lecture Notes. [Link]

  • Cuesta, J., et al. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters, 23(10), 3845–3850. [Link]

  • Tafesh, A. M., & Weiguny, J. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Chemical Reviews, 116(15), 8463-8525. [Link]

  • LibreTexts Chemistry. (2021). Heterocyclic Amines. Online Textbook. [Link]

  • Cabeza, J. A., et al. (1993). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. Journal of the Chemical Society, Dalton Transactions, (2), 225-230. [Link]

  • College of St. Benedict & St. John's University. (n.d.). Aromatic Side Chain Reduction: Nitro. Online Resource. [Link]

  • Nair, V., Vinod, A. U., & Rajesh, C. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. The Journal of Organic Chemistry, 66(13), 4427–4429. [Link]

  • Chemistry Learner. (2025). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Educational Website. [Link]

  • ResearchGate. (n.d.). Intramolecular Povarov reaction using 2-aminopyrrole or 2-aminopyrazole and alkyne-tethered aldehydes. Scientific Diagram. [Link]

Sources

A Comparative Guide to Reference Standards for the Analysis of 1-Methyl-5-nitro-1H-pyrrol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of novel chemical entities is paramount. This guide provides an in-depth technical comparison of reference standards for the analysis of 1-Methyl-5-nitro-1H-pyrrol-2-amine, a heterocyclic amine of growing interest. While this specific molecule may not have a broad portfolio of commercially available certified reference materials (CRMs), this guide will equip you with the expertise to select and qualify appropriate reference standards, ensuring the integrity and reliability of your analytical data.

Introduction to 1-Methyl-5-nitro-1H-pyrrol-2-amine and the Imperative for Accurate Analysis

1-Methyl-5-nitro-1H-pyrrol-2-amine belongs to the class of nitropyrrole compounds. The presence of both a nitro group and an amino group on the pyrrole ring suggests potential applications in medicinal chemistry, as these functional groups are known to impart a range of biological activities. The accurate and precise measurement of this compound is critical for pharmacokinetic studies, metabolism research, and quality control during synthesis and formulation.

The choice of a reference standard is the cornerstone of any quantitative analytical method. An ideal reference standard provides a benchmark against which the analyte of interest is measured, ensuring the accuracy, precision, and reproducibility of the results. This guide will navigate the considerations for selecting a primary reference standard and explore viable alternatives for the analysis of 1-Methyl-5-nitro-1H-pyrrol-2-amine.

Analytical Considerations for 1-Methyl-5-nitro-1H-pyrrol-2-amine

The chemical structure of 1-Methyl-5-nitro-1H-pyrrol-2-amine (C₅H₇N₃O₂) presents specific analytical challenges and informs the choice of analytical methodology.

  • Polarity and Solubility: The presence of the amino and nitro groups makes the molecule polar, suggesting good solubility in polar organic solvents. This property is favorable for reversed-phase high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).

  • Chromophoric Properties: The nitroaromatic system provides strong UV absorbance, making UV detection a viable option for HPLC analysis.

  • Ionization Potential: The basic amino group is readily protonated, making the molecule suitable for positive-ion electrospray ionization (ESI) in LC-MS analysis, which offers high sensitivity and selectivity.

  • Potential for Instability: Nitroaromatic compounds can be susceptible to degradation under certain conditions, such as exposure to light or extreme pH. Therefore, stability-indicating analytical methods are crucial.

Given these characteristics, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended analytical technique for the sensitive and selective quantification of 1-Methyl-5-nitro-1H-pyrrol-2-amine in complex matrices.

Comparison of Reference Standard Options

The ideal reference standard is a well-characterized, highly purified substance with a certificate of analysis (CoA) from an accredited body. For emerging compounds like 1-Methyl-5-nitro-1H-pyrrol-2-amine, a certified reference material (CRM) may not be readily available. The following table compares potential reference standard options.

Reference Standard TypePurity & CharacterizationTraceability & CertificationAvailability & CostKey Considerations
Certified Reference Material (CRM) of 1-Methyl-5-nitro-1H-pyrrol-2-amine High purity (>99.5%), extensively characterized (NMR, MS, HPLC, etc.).Metrologically traceable to SI units. Certified by an ISO 17034 accredited provider.[1][2][3]Currently limited or non-existent for this specific molecule. High cost.The gold standard. Provides the highest level of accuracy and regulatory acceptance.
Well-Characterized In-House or Custom Synthesized Standard High purity, with comprehensive characterization data (NMR, MS, elemental analysis, purity by HPLC).Traceability established through internal qualification protocols.Can be synthesized in-house or by a custom synthesis provider.[4] Cost varies.Requires rigorous in-house validation to establish purity and identity. Documentation is critical.
Isotopically Labeled 1-Methyl-5-nitro-1H-pyrrol-2-amine (e.g., d₃, ¹³C, ¹⁵N) High isotopic and chemical purity.Often provided with a CoA detailing isotopic enrichment and purity.Custom synthesis required. High cost.Ideal as an internal standard for LC-MS analysis to correct for matrix effects and variability.[5]
Structurally Similar Compound (Analog) High purity and well-characterized.Availability as a CRM or commercial standard is possible.More readily available and potentially lower cost.Must be demonstrated to have similar chromatographic behavior and ionization efficiency (for LC-MS) and not co-elute with the analyte. Requires careful validation.

Proposed Analytical Workflow and Experimental Protocols

This section outlines a proposed LC-MS/MS method for the quantification of 1-Methyl-5-nitro-1H-pyrrol-2-amine, along with protocols for the qualification of a reference standard.

Logical Workflow for Reference Standard Selection and Method Development

Caption: Workflow for reference standard qualification and analytical method development.

Protocol for Purity Determination by HPLC-UV

This protocol describes a general method for assessing the purity of a 1-Methyl-5-nitro-1H-pyrrol-2-amine standard.

1. Instrumentation:

  • HPLC system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).

2. Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 320 nm (or determined by UV scan)

  • Injection Volume: 10 µL

4. Procedure:

  • Prepare a stock solution of the 1-Methyl-5-nitro-1H-pyrrol-2-amine standard in methanol at 1 mg/mL.

  • Dilute the stock solution to approximately 100 µg/mL with the initial mobile phase composition.

  • Inject the solution and record the chromatogram.

  • Calculate the purity by area normalization, assuming all impurities have a similar response factor.

Proposed LC-MS/MS Method for Quantification

This method is a starting point and will require optimization and validation.

1. Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

2. Chromatographic Conditions (as in 4.2, but with a potentially faster gradient):

  • Gradient: 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI

  • MRM Transitions:

    • 1-Methyl-5-nitro-1H-pyrrol-2-amine: Precursor ion (Q1) -> Product ion (Q3). The exact m/z values would be determined by infusing a standard solution. For C₅H₇N₃O₂, the protonated molecule [M+H]⁺ would have an m/z of 142.06. Fragmentation would likely involve the loss of the nitro group or parts of the pyrrole ring.

    • Internal Standard (e.g., Isotopically Labeled): Precursor ion (Q1) -> Product ion (Q3).

4. Sample Preparation:

  • For biological samples, a protein precipitation or solid-phase extraction (SPE) would be necessary.

Forced Degradation Studies and Stability-Indicating Methods

To ensure that the analytical method can distinguish the intact drug from its degradation products, forced degradation studies are essential.[6][7][8]

Forced Degradation Experimental Design

Forced_Degradation Analyte Analyte Acid Hydrolysis Acid Hydrolysis Analyte->Acid Hydrolysis HCl Base Hydrolysis Base Hydrolysis Analyte->Base Hydrolysis NaOH Oxidation Oxidation Analyte->Oxidation H2O2 Photolysis Photolysis Analyte->Photolysis UV/Vis Light Thermal Thermal Analyte->Thermal Heat

Caption: Conditions for forced degradation studies.

A solution of 1-Methyl-5-nitro-1H-pyrrol-2-amine should be subjected to the following stress conditions:

  • Acidic: 0.1 M HCl at 60 °C for 24 hours.

  • Basic: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

  • Photolytic: Exposure to UV and visible light (ICH Q1B).

  • Thermal: 80 °C for 48 hours.

The stressed samples are then analyzed by the developed HPLC or LC-MS/MS method to assess for degradation and ensure peak purity of the parent compound.

Conclusion and Recommendations

The accurate analysis of 1-Methyl-5-nitro-1H-pyrrol-2-amine relies on the availability of a high-quality reference standard. In the absence of a commercially available CRM, a well-characterized in-house or custom-synthesized standard is the most practical approach. For quantitative LC-MS/MS analysis, the use of a stable isotope-labeled internal standard is highly recommended to ensure the highest level of accuracy and precision.

The proposed analytical workflows and protocols in this guide provide a robust starting point for the development and validation of a stability-indicating method for 1-Methyl-5-nitro-1H-pyrrol-2-amine. It is imperative that all analytical methods are validated according to ICH guidelines to ensure their suitability for their intended purpose in a research or regulatory setting.

References

  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • National Institute of Standards and Technology. Certificate of Analysis - Standard Reference Material 2264. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2011). Method of analysis - N–methyl–2-pyrrolidone. Retrieved from [Link]

  • Kim, J. H., et al. (2018). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 34(4), 313-321. Retrieved from [Link]

  • Lee, S., et al. (2020). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A, 37(3), 408-420. Retrieved from [Link]

  • LCGC International. Rapid LC–MS-MS Analysis of Heterocyclic Amines in Salmon. Retrieved from [Link]

  • Al-Kaseem, M., Al-Assaf, Z., & Karabeet, F. (2014). A Rapid, Validated RP-HPLC Method for the Determination of Seven Volatile N-Nitrosamines in Meat. Pharmacology & Pharmacy, 5, 298-308. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2023). Stability Indicating Assay Method. Retrieved from [Link]

  • LCGC International. (2026). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. Retrieved from [Link]

  • International Journal of Science & Drug Research. (2018). Stability indicating study by using different analytical techniques. Retrieved from [Link]

  • SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]

  • European Medicines Agency. Nitrosamine impurities. Retrieved from [Link]

  • Quest Journals. Development and validation of a stability indicating RP-HPLC method for the simultaneous estimation of Drotaverine HCl and Mefenamic Acid in pure and pharmaceutical dosage form. Retrieved from [Link]

  • Manchuri, K. M., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Omega, 8(30), 26861–26884. Retrieved from [Link]

  • AnalytiChem. Certified reference materials (CRM) DIN EN ISO 17034:2017. Retrieved from [Link]

  • M. B. T. et al. (2006). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Analytical and Bioanalytical Chemistry, 386(4), 1015-1023. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). NDSRI Impurity Synthesis. Retrieved from [Link]

  • LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Waters. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from [Link]

  • PrepChem. Synthesis of 1-methyl-5-nitro-2-[2-(3-carbamylphenyl)vinyl]imidazole. Retrieved from [Link]

  • Agilent Technologies. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

  • Merck Millipore. Certified Reference Materials. Retrieved from [Link]

  • PubMed. (2024). Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Retrieved from [Link]

  • ResearchGate. (2025). Forced Degradation Study to Develop and Validate Stability-Indicating RP-LC for Quantification of Ropinirole Hydrochloride in Its Modified Release Tablets. Retrieved from [Link]

  • PubMed Central. (2018). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Retrieved from [Link]

  • Supporting Information. General experimental details. Retrieved from [Link]

  • PubMed Central. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Retrieved from [Link]

  • CORE. (2007). ESI-MS characteristics of N-methylpyrrole polyamide/IDB conjugates. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

  • IntechOpen. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on.... Retrieved from [Link]

  • CIBTech. SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]

  • RSC Publishing. A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • Der Pharma Chemica. 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Retrieved from [Link]

  • Arkat USA. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

  • MDPI. (2025). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels. Retrieved from [Link]

  • Frontiers. Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. Retrieved from [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. A new, simple, precise, accurate and reproducible RP-HPLC method for Simultaneous estimation of Perphenazine and Amitriptyline in bulk and pharmaceutical formulations. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). Selective NMR detection of N-methylated amines using cavitand-decorated silica nanoparticles as receptors. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 1-Methyl-5-nitro-1H-pyrrol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of plausible synthetic routes for the production of 1-Methyl-5-nitro-1H-pyrrol-2-amine, a substituted nitropyrrole of interest to researchers in medicinal chemistry and drug development. The strategic placement of the amine, nitro, and N-methyl groups on the pyrrole scaffold presents unique synthetic challenges, primarily concerning regioselectivity and the management of functional group compatibility.

This document moves beyond a simple recitation of steps to offer a critical analysis of two primary synthetic strategies. We will explore the underlying chemical principles, the rationale for methodological choices, and provide a comparative assessment based on potential yield, scalability, and safety considerations. All claims and protocols are supported by authoritative sources from the chemical literature.

Introduction to the Target Molecule

1-Methyl-5-nitro-1H-pyrrol-2-amine (CAS: 1056971-95-9) is a heterocyclic compound featuring an electron-donating amine group and a powerful electron-withdrawing nitro group positioned at opposite ends of the N-methylated pyrrole ring.[1][2] This push-pull electronic configuration makes it a valuable scaffold for investigating structure-activity relationships in various biological targets. The synthesis of this molecule is non-trivial due to the sensitive nature of the pyrrole ring, which is prone to polymerization under harsh acidic conditions.[3] Furthermore, the directing effects of the substituents must be carefully managed to achieve the desired 2,5-substitution pattern.

This guide will benchmark two logical, albeit distinct, synthetic approaches:

  • Route 1: Late-Stage Nitration. This strategy involves the initial synthesis of a 2-amino-1-methylpyrrole precursor, followed by the introduction of the nitro group in the final steps.

  • Route 2: Early-Stage Nitration. This approach begins with the nitration of a 1-methylpyrrole derivative that carries a precursor to the amine group, which is then unmasked in the final step.

Route 1: Synthesis via Late-Stage Nitration of a 2-Aminopyrrole Precursor

This synthetic pathway prioritizes the establishment of the 2-amino-1-methylpyrrole core, followed by a regioselective nitration. The primary challenge in this route is controlling the position of the incoming nitro group, as the amino group is a strong ortho-, para-director. In the context of the pyrrole ring, this translates to activation of the 3- and 5-positions.

Experimental Protocol

Step 1a: Synthesis of 1-Methyl-1H-pyrrole. This can be achieved via N-alkylation of pyrrole. A common method involves the deprotonation of pyrrole with a base like sodium hydride in an aprotic polar solvent, followed by reaction with an alkylating agent.

  • To a stirred suspension of sodium hydride (1.1 eq.) in dry THF at 0 °C, add pyrrole (1.0 eq.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 eq.).

  • Stir at room temperature for 12-18 hours.

  • Quench the reaction carefully with water and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-methyl-1H-pyrrole.

Step 1b: Synthesis of N-(1-Methyl-1H-pyrrol-2-yl)acetamide (Protected Amine). Direct amination of 1-methylpyrrole is challenging. A more viable approach is to introduce a functional group that can be converted to an amine. For this route, we will consider the synthesis and subsequent nitration of a protected amine, such as an acetamide, to moderate the activating effect of the amino group and improve regioselectivity. A multi-component reaction could alternatively be used to generate a substituted 2-aminopyrrole derivative directly.[4] For this guide, we will proceed with a classical approach. One common method is the reductive amination of 1-methyl-2-nitropyrrole.

  • Synthesize 1-methyl-2-nitropyrrole by nitrating 1-methylpyrrole with acetyl nitrate.[3][5]

  • Reduce the nitro group to an amine using a standard reducing agent like SnCl₂ in HCl or catalytic hydrogenation (e.g., H₂, Pd/C).

  • Protect the resulting unstable 1-methyl-1H-pyrrol-2-amine by reacting it with acetic anhydride in the presence of a mild base like pyridine to form N-(1-Methyl-1H-pyrrol-2-yl)acetamide.

Step 1c: Nitration of N-(1-Methyl-1H-pyrrol-2-yl)acetamide. The acetylamino group is an ortho-, para-director, activating the 3- and 5-positions for electrophilic substitution. The 5-position is sterically more accessible. Nitration must be performed under mild conditions to avoid degradation of the pyrrole ring.

  • Dissolve N-(1-Methyl-1H-pyrrol-2-yl)acetamide (1.0 eq.) in acetic anhydride at -10 to 0 °C.

  • Add fuming nitric acid (1.0 eq.) dropwise while maintaining the low temperature.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with ethyl acetate. The desired 5-nitro isomer and the 3-nitro byproduct will be present.

  • Separate the isomers using column chromatography.

Step 1d: Deprotection to Yield 1-Methyl-5-nitro-1H-pyrrol-2-amine. The final step is the hydrolysis of the amide protecting group.

  • Reflux the isolated N-(1-Methyl-5-nitro-1H-pyrrol-2-yl)acetamide in aqueous hydrochloric acid.

  • After the reaction is complete (monitored by TLC), cool the mixture and neutralize with a base (e.g., NaOH) to precipitate the product.

  • Filter, wash with cold water, and dry to obtain 1-Methyl-5-nitro-1H-pyrrol-2-amine.

Workflow Diagram

Route 1 Pyrrole Pyrrole NMP 1-Methyl-1H-pyrrole Pyrrole->NMP 1. MeI, NaH/THF NMP_Amide N-(1-Methyl-1H-pyrrol-2-yl)acetamide NMP->NMP_Amide 2. Nitration 3. Reduction 4. Ac₂O, Pyridine Nitro_Amide N-(1-Methyl-5-nitro-1H- pyrrol-2-yl)acetamide NMP_Amide->Nitro_Amide 5. HNO₃, Ac₂O Final_Product 1-Methyl-5-nitro-1H-pyrrol-2-amine Nitro_Amide->Final_Product 6. Acid Hydrolysis Route 2 NMP 1-Methyl-1H-pyrrole NMP_CN 1-Methyl-1H-pyrrole- 2-carbonitrile NMP->NMP_CN 1. Vilsmeier-Haack 2. NH₂OH·HCl 3. Dehydration Nitro_CN 1-Methyl-5-nitro-1H- pyrrole-2-carbonitrile NMP_CN->Nitro_CN 4. HNO₃, Ac₂O/AcOH Final_Product 1-Methyl-5-nitro-1H-pyrrol-2-amine Nitro_CN->Final_Product 5. Reduction (e.g., LiAlH₄)

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-Methyl-5-nitro-1H-pyrrol-2-amine

[1]

Executive Summary & Immediate Safety Directive

Compound: 1-Methyl-5-nitro-1H-pyrrol-2-amine CAS: 1056971-95-9 (Representative) Risk Profile: High . Treated as an Energetic Nitro-Aromatic Amine.

STOP AND READ: This compound contains both a nitro group (


Core Directive:

  • NEVER dispose of this compound down the drain.

  • NEVER mix with strong acids (risk of unstable diazonium salt formation).

  • NEVER mix with oxidizers (risk of hypergolic ignition).

  • MANDATORY: Segregate as a distinct hazardous waste stream labeled "Reactive/Toxic Organic."

Hazard Characterization & Technical Rationale

To ensure safety, we must understand the causality of the hazard. We do not rely on generic safety data; we rely on Structure-Activity Relationships (SAR).

The "Push-Pull" Instability Mechanism

The 1-methyl-5-nitro-1H-pyrrol-2-amine molecule features a resonance system where the electron density is pushed by the amine and pulled by the nitro group.

  • Thermal Hazard: This strain lowers the activation energy for decomposition. If the compound is heated or subjected to friction, it can decompose exothermically.

  • Chemical Incompatibility:

    • Acids: Contact with mineral acids (e.g., Nitric, Sulfuric) can protonate the amine or, in the presence of nitrites, lead to diazotization. Pyrrole diazonium salts are notoriously unstable and can detonate in solution.

    • Bases: Strong bases can deprotonate the ring or substituents, leading to ring-opening polymerization which can be runaway exothermic.

Quantitative Hazard Data (Analog-Derived)

Since specific experimental data is often proprietary for this intermediate, we utilize "Worst-Case" parameters based on nitro-pyrrole analogs.

PropertyValue/ClassificationOperational Implication
Physical State Solid (Crystalline)Dust explosion hazard; requires anti-static handling.[1]
Melting Point >100°C (Predicted)Do not heat near MP; decomposition often occurs at MP.
Reactivity High (Nitrated Heterocycle)D003 (Reactive) waste code consideration.
Toxicity Acute Toxic (Cat 3/4)Assume hazardous transdermal absorption.
Incompatibilities Oxidizers, Acids, Reducing AgentsStrict segregation in Satellite Accumulation Areas (SAA).

Waste Segregation & Decision Matrix

Effective disposal begins at the bench, not the loading dock. You must characterize the waste state to determine the packaging path.

Logical Workflow for Disposal

The following diagram illustrates the decision logic for stabilizing and packaging this specific compound.

DisposalWorkflowStartWaste Generation:1-Methyl-5-nitro-1H-pyrrol-2-amineStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid / CrystallineStateCheck->SolidPathLiquidPathSolution / Mother LiquorStateCheck->LiquidPathWettingStep A: PhlegmatizationWet with water/alcohol (min 10%)to reduce shock sensitivitySolidPath->WettingRisk MitigationSolventCheckStep B: Solvent CheckIs solvent Halogenated?LiquidPath->SolventCheckSolidPackDouble Bag (Antistatic)+ Rigid Outer ContainerWetting->SolidPackLiquidPack_HalSegregated HalogenatedWaste StreamSolventCheck->LiquidPack_HalYes (e.g., DCM)LiquidPack_NonHalSegregated Non-HalogenatedWaste StreamSolventCheck->LiquidPack_NonHalNo (e.g., MeOH)LabelingLabeling:'Toxic, Reactive - Nitro Pyrrole'SolidPack->LabelingLiquidPack_Hal->LabelingLiquidPack_NonHal->LabelingFinalDestHigh-Temperature IncinerationLabeling->FinalDest

Figure 1: Decision matrix for the safe segregation and packaging of nitro-pyrrole waste. Note the critical "Phlegmatization" step for solids to reduce shock sensitivity.

Step-by-Step Disposal Protocol

This protocol is designed to be self-validating. If you cannot complete a step (e.g., you lack the proper container), STOP . Do not improvise.

Phase 1: Preparation & PPE[3][4]
  • Personal Protective Equipment (PPE):

    • Hands: Double nitrile gloves (0.11mm min) or Silver Shield™ laminate gloves if handling concentrated solutions.

    • Eyes: Chemical splash goggles (Face shield recommended if >5g).

    • Body: Flame-resistant lab coat and anti-static shoes.

  • Workspace: Work inside a certified chemical fume hood. Ensure no heat sources or open flames are present.[2][1][3][4][5]

Phase 2: Stabilization (The "Kill" Step)

Goal: Desensitize the compound before it enters the waste container.

  • For Solids: Do not dispose of dry, fluffy powder. Mist the solid lightly with water or a compatible alcohol (ethanol/isopropanol) to suppress dust and reduce static sensitivity. This is known as phlegmatization.

  • For Reaction Mixtures: Quench any unreacted reagents carefully. Ensure the pH is neutral (pH 6-8). Avoid acidic quenching to prevent diazonium formation.

Phase 3: Packaging
  • Select Container: Use a High-Density Polyethylene (HDPE) wide-mouth jar or drum. Glass is acceptable but poses a breakage risk.

  • Segregation:

    • DO NOT pour into the "General Organic Waste" carboy if that carboy contains oxidizers (e.g., peroxides, nitrates) or strong acids.

    • Best Practice: Use a dedicated "Satellite" container for this specific campaign if generating >100g.

  • Transfer: Use a plastic or wood spatula (non-sparking). Do not use metal spatulas.

Phase 4: Labeling & Documentation
  • Label Content:

    • Chemical Name: 1-Methyl-5-nitro-1H-pyrrol-2-amine (No abbreviations).

    • Hazards: Check "Toxic" and "Reactive/Explosive" (if applicable to your local regulations).

  • RCRA Codes (US Specific):

    • Likely D001 (Ignitable) or D003 (Reactive).

    • If the waste stream contains halogenated solvents (DCM, Chloroform), add F002 .

Emergency Contingencies

Scenario: Spillage on Benchtop

  • Evacuate: Clear the immediate area.

  • Isolate: Turn off hotplates/stirrers if safe to do so.

  • Clean Up:

    • Do not sweep dry. Dry sweeping generates static.

    • Wet Method: Cover the spill with a solvent-dampened pad (Ethanol or water).

    • Wipe: Gently wipe up the material.

    • Disposal: Place pads into a separate bag, label as "Spill Debris - Nitro Pyrrole," and treat as hazardous waste.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54366632 (Related Nitro-pyrrole structures). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Nitro-substituted pyrroles hazard classification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Explosive and Reactive Chemicals (29 CFR 1910.1200). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.